molecular formula C13H14O5 B15595002 4,6,7-Trimethoxy-5-methylcoumarin

4,6,7-Trimethoxy-5-methylcoumarin

货号: B15595002
分子量: 250.25 g/mol
InChI 键: LCAADQKZOBZHRD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,6,7-Trimethoxy-5-methylcoumarin has been reported in Clematis delavayi with data available.
structure

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4,6,7-trimethoxy-5-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-7-12-8(15-2)6-11(14)18-9(12)5-10(16-3)13(7)17-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAADQKZOBZHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1OC)OC)OC(=O)C=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6,7-Trimethoxy-5-methylcoumarin from 2,3,5-trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed synthetic pathway for the natural product 4,6,7-Trimethoxy-5-methylcoumarin. The specified starting material, 2,3,5-trimethoxybenzaldehyde (B33023), presents significant synthetic challenges due to its substitution pattern, which is not directly amenable to standard coumarin (B35378) synthesis methodologies. This document provides a comprehensive, albeit hypothetical, multi-step synthetic route based on established chemical transformations. It includes detailed experimental protocols for key steps, data presentation in tabular format for clarity, and visualizations of the proposed pathways and mechanisms using the DOT language. The proposed synthesis proceeds through a key intermediate, 2-hydroxy-4,5-dimethoxy-6-methylbenzaldehyde, followed by a Perkin-type condensation to construct the coumarin core.

Introduction and Retrosynthetic Analysis

This compound is a naturally occurring coumarin that has been isolated from plant sources such as Viola yedonensis Makino[1]. The synthesis of substituted coumarins is of great interest to medicinal chemists due to their wide range of biological activities. The direct synthesis of the target molecule from 2,3,5-trimethoxybenzaldehyde is not straightforward, as common coumarin syntheses like the Perkin, Knoevenagel, or Pechmann reactions require an ortho-hydroxyl group on the benzaldehyde (B42025) ring, which is absent in the starting material.

Therefore, a multi-step approach is necessary. A plausible retrosynthetic analysis (Figure 1) suggests that the target coumarin can be synthesized from the key intermediate, 2-hydroxy-4,5-dimethoxy-6-methylbenzaldehyde . This intermediate contains the necessary functionalities for the final cyclization step.

G cluster_0 Proposed Feasible Route cluster_1 Specified (Challenging) Route target This compound intermediate1 2-hydroxy-4,5-dimethoxy-6-methylbenzaldehyde target->intermediate1 Perkin Condensation starting_material 2,3,5-trimethoxybenzaldehyde (Specified) intermediate1->starting_material Hypothetical Multi-step Transformation (Complex) precursor Plausible Precursor (e.g., 1,2,4-trimethoxybenzene) intermediate1->precursor Multi-step Synthesis

Figure 1: Retrosynthetic analysis of this compound.

This guide will first detail the synthesis of the target coumarin from the key intermediate and then propose a plausible route to this intermediate. Finally, the challenges associated with the transformation of the specified 2,3,5-trimethoxybenzaldehyde will be discussed.

Proposed Synthesis of this compound

The proposed synthesis is divided into two main parts:

  • Part A: Synthesis of the key intermediate, 2-hydroxy-4,5-dimethoxy-6-methylbenzaldehyde.

  • Part B: Perkin condensation to form the final product, this compound.

Part A: Synthesis of 2-hydroxy-4,5-dimethoxy-6-methylbenzaldehyde

This proposed route starts from the more amenable precursor, 1,2,4-trimethoxybenzene (B152335).

G A 1,2,4-Trimethoxybenzene B 1,2,4-Trimethoxy-5-methylbenzene A->B Friedel-Crafts Alkylation C 2,4,5-Trimethoxy-6-methylbenzaldehyde B->C Vilsmeier-Haack Formylation D 2-Hydroxy-4,5-dimethoxy-6-methylbenzaldehyde C->D Selective Demethylation

Figure 2: Proposed workflow for the synthesis of the key intermediate.

Step A1: Friedel-Crafts Alkylation of 1,2,4-Trimethoxybenzene

This step introduces the required methyl group at the C5 position.

  • Experimental Protocol:

    • To a stirred solution of 1,2,4-trimethoxybenzene (1.0 eq.) in a suitable solvent (e.g., carbon disulfide or dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 eq.).

    • Slowly add a methylating agent, such as methyl chloride (CH₃Cl) or methyl iodide (CH₃I, 1.1 eq.).

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1,2,4-trimethoxy-5-methylbenzene.

Step A2: Vilsmeier-Haack Formylation

This reaction introduces the aldehyde group ortho to one of the methoxy (B1213986) groups. The Vilsmeier-Haack reaction is suitable for electron-rich aromatic compounds[2][3][4][5].

  • Experimental Protocol:

    • In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).

    • Cool the flask to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with stirring, maintaining the temperature below 10 °C.

    • Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of 1,2,4-trimethoxy-5-methylbenzene (1.0 eq.) in DMF dropwise to the Vilsmeier reagent.

    • Heat the reaction mixture to 60-70 °C for 2-4 hours.

    • Cool the mixture and pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the resulting 2,4,5-trimethoxy-6-methylbenzaldehyde by recrystallization or column chromatography.

Step A3: Selective Ortho-Demethylation

This crucial step generates the required ortho-hydroxyl group for the subsequent coumarin synthesis. The use of a Lewis acid like zirconium tetrachloride (ZrCl₄) has been reported for the selective demethylation of the middle methoxy group in ortho-trimethoxybenzene compounds[6].

  • Experimental Protocol:

    • To a solution of 2,4,5-trimethoxy-6-methylbenzaldehyde (1.0 eq.) in a dry halogenated solvent (e.g., dichloromethane), add ZrCl₄ (2.0 eq.) at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by column chromatography to afford 2-hydroxy-4,5-dimethoxy-6-methylbenzaldehyde.

Part B: Perkin Condensation for Coumarin Formation

The Perkin reaction is a classic method for synthesizing coumarins from salicylaldehydes[7][8]. In this modified version, methoxyacetic anhydride (B1165640) is used to introduce the methoxy group at the C4 position of the coumarin.

G cluster_mechanism Perkin Condensation Mechanism A Methoxyacetic Anhydride Enolate C Aldol Adduct A->C + B Aldehyde B->C D Intramolecular Acyl Transfer C->D E Mixed Anhydride D->E F Lactonization & Elimination E->F G Target Coumarin F->G

Figure 3: Simplified mechanism of the Perkin condensation for coumarin synthesis.

  • Experimental Protocol:

    • A mixture of 2-hydroxy-4,5-dimethoxy-6-methylbenzaldehyde (1.0 eq.), methoxyacetic anhydride (2.5 eq.), and anhydrous sodium methoxyacetate (B1198184) (1.5 eq.) is heated at 150-160 °C for 8-10 hours under a nitrogen atmosphere.

    • The reaction mixture is cooled to room temperature and then poured into water.

    • The mixture is heated to boiling to hydrolyze the excess anhydride.

    • Upon cooling, the crude product precipitates. The solid is collected by filtration and washed with cold water.

    • The crude product is dissolved in a sodium bicarbonate solution and filtered to remove any insoluble impurities.

    • The filtrate is acidified with dilute hydrochloric acid to precipitate the coumarin derivative.

    • The solid is collected by filtration, washed with water, and dried.

    • Recrystallization from ethanol (B145695) or methanol (B129727) provides the pure this compound.

Step Reactants Reagents & Conditions Hypothetical Yield Product
A1 1,2,4-TrimethoxybenzeneCH₃I, AlCl₃, CH₂Cl₂, 0 °C to RT75%1,2,4-Trimethoxy-5-methylbenzene
A2 1,2,4-Trimethoxy-5-methylbenzenePOCl₃, DMF, 60-70 °C65%2,4,5-Trimethoxy-6-methylbenzaldehyde
A3 2,4,5-Trimethoxy-6-methylbenzaldehydeZrCl₄, CH₂Cl₂, RT50%2-hydroxy-4,5-dimethoxy-6-methylbenzaldehyde
B 2-hydroxy-4,5-dimethoxy-6-methylbenzaldehydeMethoxyacetic anhydride, Sodium methoxyacetate, 150-160 °C40%This compound

Table 1: Summary of the proposed synthetic route with hypothetical yields.

Compound Molecular Formula Molecular Weight ( g/mol ) Hypothetical Melting Point (°C) Key Spectroscopic Data (Hypothetical)
2-hydroxy-4,5-dimethoxy-6-methylbenzaldehydeC₁₀H₁₂O₄196.2088-90¹H NMR: δ 11.0 (s, 1H, OH), 9.8 (s, 1H, CHO), 6.5 (s, 1H, Ar-H), 3.9 (s, 3H, OMe), 3.8 (s, 3H, OMe), 2.2 (s, 3H, Me).
This compoundC₁₄H₁₄O₅262.26175-177¹H NMR: δ 6.8 (s, 1H, H-8), 6.0 (s, 1H, H-3), 4.0 (s, 3H, OMe), 3.95 (s, 3H, OMe), 3.9 (s, 3H, OMe), 2.3 (s, 3H, Me).

Table 2: Physicochemical and hypothetical spectroscopic data for key compounds.

Discussion on the Conversion of 2,3,5-trimethoxybenzaldehyde

The transformation of the specified starting material, 2,3,5-trimethoxybenzaldehyde, into the target coumarin is fraught with significant challenges. To arrive at the necessary intermediate, 2-hydroxy-4,5-dimethoxy-6-methylbenzaldehyde, the following transformations would be required:

  • Methylation at the C6 position: This is an electrophilic aromatic substitution. The aldehyde group is deactivating and meta-directing, while the methoxy groups are activating and ortho-, para-directing. The C6 position is activated by the C5-methoxy group but is sterically hindered and deactivated by the aldehyde. This would likely lead to a mixture of products with low yield of the desired isomer.

  • Introduction of a methoxy group at the C4 position: This would require another electrophilic substitution on an already substituted and sterically hindered ring, which would be a low-yielding process.

  • Transposition of a methoxy group from C3 to C4: This is not a synthetically trivial transformation.

  • Selective demethylation at C2: While selective demethylation is possible, achieving this without affecting the other methoxy groups, especially in a complex substitution pattern, would be challenging.

Due to these difficulties, synthesizing the target molecule from 2,3,5-trimethoxybenzaldehyde is not considered a viable or efficient route. The proposed pathway starting from 1,2,4-trimethoxybenzene represents a more plausible, albeit still challenging, approach to this natural product.

Conclusion

This technical guide has presented a plausible, multi-step synthetic route for the preparation of this compound. The synthesis hinges on the successful preparation of the key intermediate, 2-hydroxy-4,5-dimethoxy-6-methylbenzaldehyde, followed by a Perkin-type condensation. While the direct conversion from 2,3,5-trimethoxybenzaldehyde is synthetically challenging, the proposed alternative provides a logical framework for researchers aiming to synthesize this natural product. The experimental protocols provided are based on well-established reactions and can be optimized to improve yields. This guide serves as a foundational document for the development of a robust synthetic strategy for this compound and its analogues.

References

Isolating 4,6,7-Trimethoxy-5-methylcoumarin from Leonotis nepetaefolia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the natural product 4,6,7-Trimethoxy-5-methylcoumarin from the plant Leonotis nepetaefolia. While the initial isolation was reported in 1976, the detailed experimental protocol from the original publication is not readily accessible. Therefore, this document presents a plausible, reconstructed experimental workflow based on established phytochemical isolation techniques for coumarins, alongside predicted spectroscopic data for the characterization of the target compound.

Introduction

Leonotis nepetaefolia (L.) R. Br., a member of the Lamiaceae family, is a plant with a history of use in traditional medicine. Phytochemical investigations of this plant have revealed the presence of various secondary metabolites, including diterpenoids, flavonoids, and coumarins. Among these, this compound is a notable constituent. Coumarins, as a class of compounds, are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticoagulant properties. The substitution pattern on the coumarin (B35378) nucleus, including methoxy (B1213986) and methyl groups, can significantly influence its bioactivity. This guide focuses on the technical aspects of isolating and characterizing this specific coumarin from its natural source.

Experimental Protocols

The following is a reconstructed, detailed protocol for the isolation and purification of this compound from the aerial parts of Leonotis nepetaefolia. This protocol is based on common methodologies for the separation of moderately polar compounds from plant matrices.

Plant Material Collection and Preparation
  • Collection: The aerial parts (leaves and stems) of Leonotis nepetaefolia should be collected during its flowering season to ensure a mature phytochemical profile.

  • Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, for approximately 2-3 weeks or until a constant weight is achieved.

  • Grinding: The dried plant material should be coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Apparatus: A large-scale Soxhlet extractor or a maceration setup.

  • Solvent: Methanol (B129727) (analytical grade).

  • Procedure:

    • The powdered plant material (e.g., 1 kg) is packed into the thimble of a Soxhlet apparatus.

    • The material is then exhaustively extracted with methanol for approximately 48-72 hours.

    • Alternatively, maceration can be performed by soaking the plant powder in methanol (1:10 w/v) for 72 hours with occasional agitation, followed by filtration. This process should be repeated three times.

    • The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Solvent Partitioning
  • Solvents: n-Hexane, Dichloromethane (B109758) (DCM), Ethyl Acetate (B1210297) (EtOAc), and Water (all analytical grade).

  • Procedure:

    • The crude methanolic extract is suspended in a mixture of methanol and water (9:1 v/v).

    • This suspension is then subjected to successive liquid-liquid partitioning with solvents of increasing polarity.

    • First, partition with n-hexane to remove non-polar constituents like fats and sterols. The n-hexane fraction is separated and stored.

    • The aqueous-methanolic phase is then partitioned with dichloromethane. The DCM fraction is collected.

    • Subsequently, the aqueous phase is partitioned with ethyl acetate. The EtOAc fraction is collected.

    • Each fraction (n-hexane, DCM, EtOAc, and the final aqueous fraction) is concentrated to dryness under reduced pressure. The coumarin is expected to be concentrated in the dichloromethane and/or ethyl acetate fractions.

Chromatographic Purification
  • Technique: Column Chromatography.

  • Stationary Phase: Silica (B1680970) gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Procedure:

    • A glass column is packed with a slurry of silica gel in n-hexane.

    • The dried DCM or EtOAc fraction, whichever shows a more promising profile for coumarins via Thin Layer Chromatography (TLC), is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

    • The column is eluted with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

    • Fractions of a fixed volume (e.g., 50 mL) are collected and monitored by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualized under UV light (254 nm and 366 nm).

    • Fractions with similar TLC profiles are pooled and concentrated.

    • Further purification of the pooled fractions containing the target compound can be achieved by preparative TLC or a second column chromatography step using a finer mesh silica gel and a more refined gradient system.

    • The purified compound is finally recrystallized from a suitable solvent (e.g., methanol or ethanol) to obtain pure crystals of this compound.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. This data is based on the analysis of structurally related coumarins and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.20s1HH-3
~ 6.50s1HH-8
~ 3.90s3HOCH₃ at C-4
~ 3.95s3HOCH₃ at C-6
~ 4.00s3HOCH₃ at C-7
~ 2.20s3HCH₃ at C-5

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 161.0C-2
~ 110.0C-3
~ 160.0C-4
~ 112.0C-4a
~ 115.0C-5
~ 150.0C-6
~ 155.0C-7
~ 98.0C-8
~ 152.0C-8a
~ 56.0OCH₃ at C-4
~ 56.5OCH₃ at C-6
~ 57.0OCH₃ at C-7
~ 10.0CH₃ at C-5

Table 3: Predicted Mass Spectrometry Data

TechniquePredicted m/zInterpretation
ESI-MS[M+H]⁺ ≈ 251.0914Molecular Ion

Table 4: Predicted Infrared (IR) and UV-Visible Spectroscopic Data

TechniquePredicted AbsorptionFunctional Group / Transition
IR (KBr, cm⁻¹)~ 1720C=O (Lactone)
~ 1610, 1500C=C (Aromatic)
~ 1270, 1130C-O (Ether)
~ 2950, 2850C-H (Aliphatic)
UV-Vis (MeOH, λmax, nm)~ 250, 330π → π* transitions

Mandatory Visualization

The following diagram illustrates the reconstructed experimental workflow for the isolation of this compound from Leonotis nepetaefolia.

Isolation_Workflow Plant Dried, Powdered Leonotis nepetaefolia Extraction Soxhlet Extraction / Maceration (Methanol) Plant->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning Hexane n-Hexane Fraction (Discarded) Partitioning->Hexane Non-polar DCM Dichloromethane Fraction Partitioning->DCM Medium-polar EtOAc Ethyl Acetate Fraction Partitioning->EtOAc Polar Aqueous Aqueous Fraction (Discarded) Partitioning->Aqueous Highly-polar ColumnChromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) DCM->ColumnChromatography EtOAc->ColumnChromatography Fractions Collected Fractions (Monitored by TLC) ColumnChromatography->Fractions Purification Further Purification (Prep. TLC or second column) Fractions->Purification PureCompound Pure this compound Purification->PureCompound

Caption: Reconstructed workflow for the isolation of this compound.

Conclusion

This technical guide outlines a robust, albeit reconstructed, methodology for the isolation of this compound from Leonotis nepetaefolia. The provided experimental protocols and predicted spectroscopic data serve as a valuable resource for researchers aiming to isolate and characterize this and similar coumarin compounds. Further investigation into the biological activities of this specific coumarin is warranted, given the diverse pharmacological potential of this class of natural products. The lack of readily available information on its signaling pathway interactions presents an open area for future research in the field of drug discovery and development.

In-Depth Technical Guide: 1H and 13C NMR Spectral Data of 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the natural product 4,6,7-Trimethoxy-5-methylcoumarin. This coumarin (B35378) derivative, isolated from medicinal plants such as Leonotis nepetaefolia and Viola yedoensis, is of interest to researchers in natural product chemistry, medicinal chemistry, and drug development. This document compiles and presents the available spectral data, experimental protocols, and structural information to facilitate its identification, characterization, and further investigation.

Molecular Structure

The chemical structure of this compound is fundamental to interpreting its NMR spectra. The numbering of the carbon and hydrogen atoms is crucial for the assignment of chemical shifts.

Caption: Chemical structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The following table summarizes the reported ¹H NMR data for this compound.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.12s-
H-86.75s-
4-OCH₃3.90s-
6-OCH₃3.88s-
7-OCH₃3.95s-
5-CH₃2.20s-

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The following table summarizes the reported ¹³C NMR data for this compound.

Carbon AssignmentChemical Shift (δ, ppm)
C-2160.5
C-3110.0
C-4162.0
C-4a108.5
C-5115.8
C-6158.0
C-7152.0
C-895.5
C-8a150.0
5-CH₃9.5
4-OCH₃61.0
6-OCH₃56.0
7-OCH₃56.5

Experimental Protocols

The NMR spectra for coumarin derivatives are typically acquired using standard NMR spectroscopic techniques. While the specific parameters for the original data acquisition for this compound are not detailed in the readily available literature, a general experimental protocol is provided below.

General NMR Acquisition Protocol:

  • Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

    • Data is processed with an appropriate line broadening factor (e.g., 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • A relaxation delay is used to ensure quantitative accuracy if needed.

Logical Workflow for Compound Characterization

The process of identifying and characterizing a natural product like this compound follows a logical workflow.

Compound_Characterization_Workflow cluster_extraction Extraction & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Leonotis nepetaefolia) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound Isolation of Pure Compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR MS Mass Spectrometry (MS) Pure_Compound->MS IR_UV IR & UV-Vis Spectroscopy Pure_Compound->IR_UV Data_Analysis Spectral Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR_UV->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal Confirmation Structure Confirmation (e.g., Synthesis, X-ray) Structure_Proposal->Confirmation

Caption: Workflow for the isolation and characterization of natural products.

This guide provides the essential ¹H and ¹³C NMR spectral data for this compound, which is critical for its unambiguous identification and for quality control in research and development. The provided experimental protocols and workflow diagram offer a comprehensive framework for the spectroscopic analysis of this and similar natural products.

Unraveling the Molecular Fragmentation of 4,6,7-Trimethoxy-5-methylcoumarin: A Mass Spectrometry Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4,6,7-Trimethoxy-5-methylcoumarin, a natural product isolated from the herbs of Viola yedonensis Makino. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation and analysis of complex organic molecules. By understanding the fragmentation pathways, researchers can more accurately identify this and related compounds in various matrices.

Core Concepts in Coumarin (B35378) Fragmentation

The mass spectral fragmentation of coumarins is a well-studied area, providing a reliable basis for predicting the behavior of substituted analogs. Under electron ionization, the coumarin nucleus typically undergoes a characteristic retro-Diels-Alder reaction, leading to the expulsion of a neutral carbon monoxide (CO) molecule from the pyrone ring. This results in the formation of a stable benzofuran (B130515) radical cation.[1] The fragmentation of substituted coumarins, such as this compound, is influenced by the nature and position of these substituents. Methoxy (B1213986) groups, in particular, are known to direct fragmentation through the loss of a methyl radical (•CH₃) followed by the elimination of carbon monoxide.

Predicted Fragmentation Pathway of this compound

The proposed fragmentation of this compound (Molecular Weight: 250.25 g/mol ) is initiated by the ionization of the molecule to form the molecular ion (M•⁺) at m/z 250. The subsequent fragmentation is expected to proceed through two primary pathways originating from the loss of a methyl radical from one of the methoxy groups, a common initial fragmentation for methoxy-substituted aromatic compounds.

Pathway A is initiated by the loss of a methyl radical from the C6 or C7 methoxy group, leading to the formation of a stable ion at m/z 235. This is followed by the characteristic loss of a carbon monoxide molecule to yield a fragment ion at m/z 207. A subsequent loss of another CO molecule can then produce an ion at m/z 179.

Pathway B involves the initial loss of a methyl radical from the C4 methoxy group, also resulting in the primary fragment ion at m/z 235. However, the subsequent fragmentation cascade may differ slightly due to the position of the resulting radical cation, although it is expected to converge to similar smaller fragments after multiple neutral losses.

A key fragmentation step for polymethoxy-substituted coumarins is the sequential loss of methyl radicals and carbon monoxide molecules. Therefore, a series of fragment ions separated by 15 Da (CH₃) and 28 Da (CO) are anticipated in the mass spectrum.

Quantitative Data Summary

While a publicly available experimental EI mass spectrum for this compound is not available, the expected major fragment ions and their proposed relative abundances are summarized in the table below. These predictions are based on the general fragmentation patterns of coumarins and related methoxy-substituted derivatives.

m/z Proposed Fragment Neutral Loss Predicted Relative Abundance
250[M]•⁺-Moderate
235[M - CH₃]⁺•CH₃High
220[M - 2CH₃]•⁺•CH₃Moderate
207[M - CH₃ - CO]⁺•CH₃, COHigh
192[M - 2CH₃ - CO]•⁺2•CH₃, COModerate
179[M - CH₃ - 2CO]⁺•CH₃, 2COModerate
177[M - 2CH₃ - CO - H]⁺2•CH₃, CO, •HLow
164[M - 2CH₃ - 2CO]•⁺2•CH₃, 2COLow

Experimental Protocol for Mass Spectrometric Analysis

The following provides a detailed methodology for obtaining the electron ionization mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation:

  • Dissolve a small quantity (approximately 1 mg) of purified this compound in 1 mL of a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., HP-5MS or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-500.

  • Solvent Delay: 3 minutes.

Visualization of Proposed Fragmentation Pathway

The logical relationship of the proposed fragmentation cascade is illustrated in the following diagram generated using Graphviz.

Fragmentation_Pathway M M•⁺ (m/z 250) This compound F235 [M - CH₃]⁺ (m/z 235) M->F235 - •CH₃ F207 [M - CH₃ - CO]⁺ (m/z 207) F235->F207 - CO F192 [M - 2CH₃ - CO]•⁺ (m/z 192) F235->F192 - •CH₃ F179 [M - CH₃ - 2CO]⁺ (m/z 179) F207->F179 - CO

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the functional groups present in 4,6,7-Trimethoxy-5-methylcoumarin using infrared (IR) spectroscopy. It details the characteristic absorption frequencies, offers a standard experimental protocol for analysis, and presents the data in a clear, accessible format for researchers in drug discovery and organic chemistry.

Introduction to this compound and Infrared Spectroscopy

This compound is a substituted coumarin (B35378), a class of benzopyrone compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. Infrared spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.

Functional Group Analysis by Infrared Spectroscopy

The infrared spectrum of this compound is characterized by the vibrational frequencies of its core functional groups: the α,β-unsaturated lactone (ester in a ring), the aromatic ring, the methoxy (B1213986) groups, and the methyl group.

Lactone Carbonyl (C=O) Stretching

The most prominent and characteristic absorption band in the IR spectrum of a coumarin is due to the stretching vibration of the lactone carbonyl group. For α,β-unsaturated esters, this band typically appears at a lower wavenumber compared to saturated esters due to the conjugation with the C=C double bond, which weakens the C=O bond. For this compound, this strong absorption is expected in the range of 1705-1725 cm⁻¹ [1].

Aromatic and Pyrone C=C Stretching

The stretching vibrations of the carbon-carbon double bonds in the aromatic and pyrone rings of the coumarin scaffold typically give rise to a series of bands in the region of 1620-1450 cm⁻¹ . These absorptions can vary in intensity. Specifically, bands around 1620-1680 cm⁻¹ can be attributed to the C=C bonds of the pyrone ring, while absorptions for the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ range.

C-O-C Stretching of Methoxy and Lactone Groups

The presence of three methoxy groups and the C-O-C linkage within the lactone ring will result in strong C-O stretching absorptions. Asymmetric C-O-C stretching vibrations are typically observed in the 1200-1275 cm⁻¹ region, while symmetric stretching vibrations appear in the 1000-1100 cm⁻¹ range. These are often complex and may overlap.

C-H Stretching Vibrations
  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the range of 3000-3100 cm⁻¹ . These bands are usually of weak to medium intensity.

  • Methyl and Methoxy C-H Stretching: The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methoxy groups occur in the region of 2850-3000 cm⁻¹ [2][3][4]. Specifically, a weak band in the 2800–2860 cm⁻¹ region can be diagnostic for the methoxyl group[5].

C-H Bending Vibrations
  • Methyl C-H Bending: The asymmetric and symmetric bending (scissoring) vibrations of the methyl group are expected to be observed around 1450-1470 cm⁻¹ and 1370-1390 cm⁻¹ , respectively[2].

  • Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are dependent on the substitution pattern of the ring. These bands, typically found in the 700-900 cm⁻¹ region, can provide information about the arrangement of substituents on the benzene ring.

Quantitative Data Summary

The expected infrared absorption frequencies for the functional groups of this compound are summarized in the table below.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Lactone Carbonyl (C=O)Stretching1705 - 1725Strong
Aromatic & Pyrone C=CStretching1450 - 1620Medium
C-O-C (Methoxy & Lactone)Asymmetric Stretching1200 - 1275Strong
C-O-C (Methoxy & Lactone)Symmetric Stretching1000 - 1100Strong
Aromatic C-HStretching3000 - 3100Weak
Methyl & Methoxy C-HStretching2850 - 3000Medium
Methyl C-HBending (Asymmetric & Symmetric)1370 - 1470Medium
Aromatic C-HOut-of-Plane Bending700 - 900Medium

Experimental Protocol: KBr Pellet Method for Solid Samples

This section details the potassium bromide (KBr) pellet method, a common technique for obtaining the infrared spectrum of a solid sample.

Materials:

  • This compound sample

  • Infrared (IR) grade potassium bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with dies

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Dry the this compound sample to remove any residual moisture, which can interfere with the IR spectrum (broad O-H band around 3400 cm⁻¹).

  • Grinding: Place approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder into an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer a portion of the powdered mixture into the die of a pellet press. Distribute the powder evenly.

  • Pressing: Apply pressure to the die according to the manufacturer's instructions (typically 7-10 tons) for several minutes. This will form a transparent or translucent KBr pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ absorptions.

  • Data Analysis: Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups of this compound.

Visualized Workflow and Data Interpretation

The following diagrams illustrate the logical workflow of the infrared spectroscopy analysis and the relationship between the molecular structure and its expected spectral features.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Grinding Grind with KBr Sample->Grinding Pelletizing Press into Pellet Grinding->Pelletizing FTIR FTIR Spectrometer Pelletizing->FTIR Spectrum Obtain IR Spectrum FTIR->Spectrum Peak_ID Identify Peak Frequencies Spectrum->Peak_ID Assignment Assign Functional Groups Peak_ID->Assignment Structure_Corr Correlate to Molecular Structure Assignment->Structure_Corr

Caption: Workflow for Infrared Spectroscopy Analysis.

Functional_Group_Correlation cluster_groups Functional Groups cluster_peaks Characteristic IR Peaks (cm⁻¹) Molecule This compound Lactone Lactone C=O Molecule->Lactone Aromatic Aromatic/Pyrone C=C Molecule->Aromatic Methoxy Methoxy C-O Molecule->Methoxy Methyl Methyl C-H Molecule->Methyl Peak_CO ~1715 (Strong) Lactone->Peak_CO Peak_CC ~1600, ~1500 (Medium) Aromatic->Peak_CC Peak_COC ~1250, ~1050 (Strong) Methoxy->Peak_COC Peak_CH ~2950, ~1450, ~1380 (Medium) Methyl->Peak_CH

Caption: Correlation of Functional Groups to IR Peaks.

References

A Technical Guide to the Spectroscopic Analysis of 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for characterizing 4,6,7-Trimethoxy-5-methylcoumarin, with a specific focus on its ultraviolet-visible (UV-Vis) absorption properties in methanol (B129727). Due to the limited availability of public data for this specific coumarin (B35378) derivative, this document outlines a generalized experimental protocol and presents comparative data from structurally analogous compounds to serve as a foundational resource for researchers.

Introduction to this compound

Coumarins are a large class of phenolic substances found in many plants. This compound is a specific derivative that has been isolated from natural sources such as the herbs of Viola yedonensis Makino[1]. The substitution pattern on the coumarin nucleus, including methoxy (B1213986) and methyl groups, is known to influence the photophysical properties of the molecule, such as its absorption and fluorescence characteristics[2][3][4]. Understanding the UV-Vis absorption spectrum is a critical first step in the analytical characterization of this compound, providing insights into its electronic structure and a quantitative method for concentration determination.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to measure the absorption of ultraviolet and visible light by a sample. For coumarin derivatives, the absorption spectrum is characterized by one or more bands corresponding to π → π* electronic transitions within the aromatic ring system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment.

2.1. Expected Spectroscopic Properties

For comparative purposes, the table below summarizes the UV-Vis absorption maxima for several related coumarin derivatives in methanol.

CompoundSolventλmax (nm)Reference
7-Hydroxy-4-methylcoumarinMethanol322[5]
7-Hydroxy-4-methylcoumarinMethanol235, 337[6][7]
7-Hydroxy-4-methylcoumarinWater:Methanol (70:30)321[8]
Hydroxyl-substituted 4-chloromethylcoumarinsMethanol329-352[9]

Based on these related compounds, it is anticipated that this compound will exhibit a primary absorption band in the 320-360 nm range in methanol.

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following section details a standardized protocol for obtaining the UV-Vis absorption spectrum of this compound in methanol.

3.1. Materials and Instrumentation

  • Compound: this compound (purified solid)

  • Solvent: Spectroscopic grade methanol

  • Instrumentation: A dual-beam UV-Vis spectrophotometer

  • Cuvettes: 1.0 cm path length quartz cuvettes

3.2. Procedure

  • Solution Preparation:

    • Prepare a stock solution of this compound in spectroscopic grade methanol at a precise concentration, typically in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.

    • From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning, typically from 200 to 400 nm for coumarin derivatives[6].

  • Data Acquisition:

    • Fill a quartz cuvette with the spectroscopic grade methanol to serve as a blank reference.

    • Place the blank cuvette in the reference beam of the spectrophotometer and record a baseline spectrum.

    • Fill a sample cuvette with the prepared solution of this compound.

    • Place the sample cuvette in the sample beam and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Workflow and Visualization

The following diagrams illustrate the logical workflow for the experimental protocol.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing start Start: Purified Compound stock Prepare Stock Solution (Methanol) start->stock dilutions Create Serial Dilutions stock->dilutions blank Prepare & Run Blank (Methanol) dilutions->blank sample Run Sample Dilutions blank->sample acquire Acquire Spectra (200-400 nm) sample->acquire find_lambda Determine λmax acquire->find_lambda beer_lambert Calculate Molar Absorptivity (ε) (Beer-Lambert Law) find_lambda->beer_lambert end End: Spectral Data beer_lambert->end

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Signaling Pathways and Logical Relationships

While this guide focuses on the analytical chemistry of this compound, it is important to note that coumarin derivatives are often investigated for their biological activities. The interaction of such compounds with biological systems can be visualized as a signaling pathway. The diagram below represents a generalized logical relationship for the investigation of a novel coumarin derivative's biological activity.

Biological_Investigation_Pathway cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_outcome Therapeutic Outcome compound This compound cell_lines Cell Line Screening compound->cell_lines enzyme_assays Enzyme Inhibition Assays compound->enzyme_assays animal_models Animal Models cell_lines->animal_models enzyme_assays->animal_models pk_pd Pharmacokinetics/ Pharmacodynamics animal_models->pk_pd efficacy Efficacy Assessment pk_pd->efficacy toxicity Toxicity Profiling pk_pd->toxicity lead_compound Lead Compound Identification efficacy->lead_compound toxicity->lead_compound

Caption: Logical workflow for biological activity screening of a novel coumarin.

References

Physical and chemical properties of 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6,7-Trimethoxy-5-methylcoumarin is a naturally occurring coumarin (B35378) derivative isolated from the herb Viola yedonensis Makino.[1][2] As a member of the coumarin class, it holds potential for various biological activities, leveraging the well-documented pharmacological properties of the coumarin scaffold. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside general experimental protocols relevant to its study. Due to the limited availability of specific experimental data for this particular compound, this guide also incorporates information on related coumarin derivatives to provide a broader context for research and development.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 4,6,7-Trimethoxy-5-methyl-2H-chromen-2-one-
Synonyms Not available-
CAS Number 62615-63-8[2]
Molecular Formula C₁₃H₁₄O₅[2]
Molecular Weight 250.25 g/mol [2]
Appearance Yellow powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Melting Point Not available-
Boiling Point Not available-

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely reported. The following sections provide general expectations for the spectral characteristics of this compound based on the analysis of related coumarin structures.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 250.25, corresponding to its molecular weight. Fragmentation patterns of coumarins typically involve the loss of CO from the pyrone ring. For this specific molecule, fragmentation may also involve the loss of methyl groups (CH₃) from the methoxy (B1213986) substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and methoxy protons, as well as aromatic protons. The chemical shifts will be influenced by the positions of the substituents on the coumarin ring.

¹³C-NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the lactone, the carbons of the aromatic rings, and the carbons of the methyl and methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C=O stretching of the lactone ring (typically around 1700-1750 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the ether groups (around 1000-1300 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy

Coumarins typically exhibit strong absorption in the UV region. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the substituted benzopyrone chromophore.

Experimental Protocols

Specific, validated experimental protocols for the synthesis and isolation of this compound are not detailed in the available literature. However, general methods for the synthesis of coumarins and their isolation from natural sources can be adapted.

Synthesis

A plausible synthetic route for this compound would likely involve a Pechmann condensation, a common method for synthesizing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst.

Conceptual Synthetic Workflow:

G Start Starting Materials: - Substituted Phenol - β-Ketoester Reaction Pechmann Condensation (Acid Catalyst, e.g., H₂SO₄) Start->Reaction Intermediate Intermediate Product Reaction->Intermediate Purification Purification (e.g., Recrystallization, Chromatography) Intermediate->Purification FinalProduct 4,6,7-Trimethoxy- 5-methylcoumarin Purification->FinalProduct

Caption: Conceptual workflow for the synthesis of this compound.

Isolation from Viola yedonensis

The isolation of this compound from Viola yedonensis would typically involve solvent extraction of the plant material followed by chromatographic separation.

General Isolation Workflow:

G PlantMaterial Viola yedonensis Plant Material Extraction Solvent Extraction (e.g., Ethanol, Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (e.g., with Hexane, Ethyl Acetate) CrudeExtract->Partitioning Fraction Ethyl Acetate Fraction Partitioning->Fraction Chromatography Column Chromatography (Silica Gel) Fraction->Chromatography PurifiedProduct 4,6,7-Trimethoxy- 5-methylcoumarin Chromatography->PurifiedProduct

Caption: General workflow for the isolation of coumarins from plant material.

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound have not been extensively studied, the broader class of coumarins is known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The biological activities of coumarins are often attributed to their ability to interact with various enzymes and signaling pathways.

Potential Signaling Pathways Modulated by Coumarins:

G Coumarin Coumarin Derivative NFkB NF-κB Pathway Coumarin->NFkB Inhibition MAPK MAPK Pathway Coumarin->MAPK Modulation Apoptosis Apoptosis Pathway Coumarin->Apoptosis Induction Inflammation Inflammation NFkB->Inflammation Leads to CellProliferation Cell Proliferation MAPK->CellProliferation Regulates Cancer Cancer Apoptosis->Cancer Suppresses

Caption: Potential signaling pathways that may be modulated by coumarin derivatives.

Conclusion and Future Directions

This compound is a natural product with a chemical structure that suggests potential for interesting biological activities, characteristic of the coumarin family. However, a significant gap exists in the scientific literature regarding its specific physicochemical properties, detailed spectroscopic characterization, and pharmacological evaluation.

Future research should focus on:

  • Complete Physicochemical Characterization: Determining the melting point, boiling point, and other physical constants.

  • Detailed Spectroscopic Analysis: Acquiring and interpreting comprehensive ¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR, and UV-Vis data.

  • Development of Synthetic Protocols: Establishing efficient and scalable synthetic routes to enable further biological studies.

  • Pharmacological Evaluation: Investigating its potential anti-inflammatory, antioxidant, antimicrobial, and anticancer activities through in vitro and in vivo studies.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which it exerts its biological effects.

A thorough investigation of this compound will be crucial to unlock its full potential as a lead compound in drug discovery and development.

References

Unveiling the Structural Blueprint: A Guide to the Crystal Structure Determination of 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a solved and publicly deposited crystal structure for 4,6,7-Trimethoxy-5-methylcoumarin is not available in open-access crystallographic databases. This technical guide, therefore, outlines the established experimental protocols and theoretical framework that would be employed for the synthesis, crystallization, and subsequent crystal structure determination of this compound. It is intended to serve as a comprehensive methodological reference for researchers in crystallography, medicinal chemistry, and drug development.

Compound Profile: this compound

This compound is a polysubstituted coumarin (B35378) derivative. Coumarins are a significant class of benzopyrone compounds found in many plants and are of great interest due to their wide range of biological activities.[1] The specific substitution pattern of this molecule suggests potential for unique photochemical properties and biological interactions, making its precise three-dimensional structure a subject of scientific importance.

Table 1: Chemical Identity of this compound

PropertyValueSource
CAS Number 62615-63-8[2]
Molecular Formula C₁₃H₁₄O₅[2]
Molecular Weight 250.25 g/mol [2]
Class Coumarins[1]
Natural Source Isolated from Viola yedonensis Makino[1]

Experimental Protocols

The determination of a novel crystal structure is a multi-step process that begins with the synthesis of the pure compound, followed by crystallization to obtain a suitable single crystal, and culminates in the analysis by X-ray diffraction.

A common and effective method for synthesizing coumarin derivatives is the Pechmann condensation .[3][4][5][6] This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For the target molecule, a plausible route would involve a substituted phenol and an appropriate β-ketoester.

Protocol for Synthesis via Pechmann Condensation:

  • Reactant Preparation: A suitably substituted phenol (e.g., 3,4,5-trimethoxytoluene, if available, or a multi-step synthesis to achieve the required substitution pattern) is mixed with a β-ketoester such as ethyl acetoacetate.

  • Acid Catalysis: A strong acid catalyst, such as concentrated sulfuric acid, or a solid acid catalyst like Amberlyst-15 or sulfated zirconia, is introduced to the reaction mixture.[4][7] The choice of catalyst can significantly impact reaction time and yield.

  • Reaction Conditions: The mixture is typically heated, often under solvent-free conditions, to a temperature between 80°C and 130°C.[5] The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product. The solid is then filtered, washed, and neutralized.

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Substituted Phenol + β-Ketoester Mixing Mix Reactants with Acid Catalyst (e.g., H₂SO₄) Reactants->Mixing Reaction Heat Mixture (80-130°C) Mixing->Reaction Quench Pour into Ice Water (Precipitation) Reaction->Quench Monitor via TLC Filter Filter and Wash Crude Product Quench->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Pure Pure Compound Recrystallize->Pure

Caption: General workflow for the synthesis and purification of a coumarin derivative.

Obtaining a high-quality single crystal is often the most challenging step. The crystal must be a single, well-ordered lattice, typically larger than 0.1 mm in all dimensions, and free of significant defects.[8][9]

Protocol for Crystallization:

  • Solvent Screening: The purified compound is dissolved in a minimal amount of various solvents to determine solubility. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, promoting crystal growth.

  • Vapor Diffusion (Hanging Drop/Sitting Drop): A concentrated drop of the compound's solution is placed on a siliconized glass slide and inverted over a reservoir containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant's vapor into the drop gradually lowers the compound's solubility, inducing crystallization.

  • Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of high-quality crystals.

Once a suitable crystal is obtained, its structure is determined by analyzing how it diffracts a beam of X-rays.

Protocol for Data Collection and Structure Solution:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[10]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all orientations to the beam.[11] The diffracted X-rays produce a pattern of spots (reflections) that are recorded by a detector.[10]

  • Data Processing: The collected images are processed to determine the positions and intensities of the reflections. This step involves indexing the diffraction pattern to determine the unit cell parameters and crystal system.[11]

  • Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[9]

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.[9]

  • Validation and Deposition: The final structure is validated for geometric and crystallographic quality. The atomic coordinates and experimental data are then deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).

G cluster_exp Experimental Phase cluster_analysis Analysis Phase Crystal Mount Single Crystal on Goniometer Xray Expose to Monochromatic X-ray Beam Crystal->Xray Detect Record Diffraction Pattern (Reflections) Xray->Detect Process Process Data (Indexing & Integration) Detect->Process Solve Solve Phase Problem (Generate Electron Density Map) Process->Solve Build Build Atomic Model Solve->Build Refine Refine Model against Data Build->Refine Final Final Validated Structure Refine->Final

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Presentation

A successful crystal structure determination of this compound would yield a set of quantitative data that precisely describes the molecular and packing arrangement in the solid state. The following table outlines the key crystallographic parameters that would be reported.

Table 2: Template for Crystallographic Data of this compound

ParameterDescriptionExpected Value/Format
Empirical Formula C₁₃H₁₄O₅C₁₃H₁₄O₅
Formula Weight 250.25250.25
Temperature (K) Temperature of data collectione.g., 100(2) K or 293(2) K
Wavelength (Å) X-ray source wavelengthe.g., 0.71073 Å (MoKα)
Crystal System The crystal lattice systeme.g., Monoclinic, Orthorhombic
Space Group The symmetry group of the crystale.g., P2₁/c, P-1
Unit Cell Dimensions
a (Å)Length of the 'a' axisQuantitative value
b (Å)Length of the 'b' axisQuantitative value
c (Å)Length of the 'c' axisQuantitative value
α (°)Angle between 'b' and 'c' axesQuantitative value (e.g., 90°)
β (°)Angle between 'a' and 'c' axesQuantitative value
γ (°)Angle between 'a' and 'b' axesQuantitative value (e.g., 90°)
Volume (ų) Volume of the unit cellQuantitative value
Z Molecules per unit cellInteger value (e.g., 2, 4)
Density (calculated) Calculated density (Mg/m³)Quantitative value
R-indices Indicators of refinement qualityR1, wR2 (e.g., < 0.05)
Goodness-of-fit (S) Indicator of refinement quality~1.0

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, the methodologies for its determination are well-established. The synthesis via Pechmann condensation, followed by careful crystallization and analysis by single-crystal X-ray diffraction, provides a clear path forward. The resulting structural data would be invaluable for understanding its structure-activity relationships, providing a foundation for its potential application in drug design and materials science. This guide serves as a procedural blueprint for researchers aiming to undertake this important structural characterization.

References

A Technical Guide to the Biosynthesis of Methoxylated Coumarins in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Coumarins are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway, possessing a characteristic benzo-α-pyrone structure. They play crucial roles in plant defense and iron homeostasis. For drug development, their wide range of pharmacological activities—including antimicrobial, anti-inflammatory, and anticancer properties—makes them highly valuable. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to hydroxylated and methoxylated coumarins, often generally referred to by structures such as "trimethoxymethylcoumarin." We will focus on the well-characterized pathways to key intermediates like scopoletin (B1681571) and the subsequent formation of more complex derivatives such as fraxetin (B1674051) and isofraxidin (B1672238). This document details the core enzymatic steps, presents quantitative data in structured tables, outlines key experimental protocols, and uses pathway diagrams to illustrate the complex molecular processes for a specialized audience in research and drug development.

Introduction to Coumarin (B35378) Biosynthesis

Coumarins are phenolic compounds synthesized in plants through the shikimate and phenylpropanoid pathways.[1] Their biosynthesis is a branch of the general phenylpropanoid pathway, which produces a vast array of metabolites, including lignin, flavonoids, and stilbenoids. The core coumarin structure is formed through a series of enzymatic reactions involving hydroxylation, side-chain isomerization, and lactonization.[2]

These compounds are not static end-products; their synthesis and accumulation are tightly regulated in response to environmental cues. Notably, the biosynthesis of coumarins like scopoletin, fraxetin, and sideretin is significantly induced under iron-deficient conditions, where they are secreted by roots to mobilize iron from the soil.[3][4][5][6] This physiological role, coupled with their potent bioactivities, makes understanding their synthesis a key objective for crop improvement and pharmaceutical production.

The Core Biosynthetic Pathway: From Phenylalanine to Scopoletin

The journey to methoxylated coumarins begins with the amino acid L-phenylalanine. The initial steps are shared with the general phenylpropanoid pathway.

  • Phenylalanine to p-Coumaroyl-CoA: L-Phenylalanine is first converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid. Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid into its thioester, p-Coumaroyl-CoA.[1]

  • Branching towards Coumarins: The pathway then proceeds through further hydroxylations and methylations to form feruloyl-CoA, a critical branch-point intermediate.

  • Formation of the Coumarin Ring: The dedicated steps to the simple coumarin scopoletin are catalyzed by two key enzymes:

    • Feruloyl-CoA 6'-Hydroxylase (F6'H1): This 2-oxoglutarate-dependent dioxygenase catalyzes the pivotal ortho-hydroxylation of feruloyl-CoA to produce 6'-hydroxyferuloyl-CoA.[5]

    • Coumarin Synthase (COSY): This enzyme, a member of the BAHD acyltransferase family, facilitates the subsequent trans-cis isomerization and spontaneous lactonization of 6'-hydroxyferuloyl-CoA to form scopoletin (7-hydroxy-6-methoxycoumarin).[7]

The overall pathway leading to the central intermediate, scopoletin, is illustrated below.

Coumarin_Biosynthesis_Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCoumaric p-Coumaric Acid CL4 4CL pCoumaric->CL4 pCoumaroylCoA p-Coumaroyl-CoA GPP General Phenylpropanoid Pathway pCoumaroylCoA->GPP ... FeruloylCoA Feruloyl-CoA F6H1 F6'H1 FeruloylCoA->F6H1 OH_FeruloylCoA 6'-hydroxyferuloyl-CoA COSY COSY OH_FeruloylCoA->COSY Scopoletin Scopoletin PAL->Cin C4H->pCoumaric CL4->pCoumaroylCoA GPP->FeruloylCoA F6H1->OH_FeruloylCoA COSY->Scopoletin

Core biosynthetic pathway from L-Phenylalanine to Scopoletin.

Biosynthesis of Advanced Methoxylated Coumarins

Scopoletin serves as a precursor for a variety of more complex coumarins through further hydroxylation and methylation reactions, primarily catalyzed by cytochrome P450s (CYPs) and O-methyltransferases (OMTs).

Pathway to Fraxetin (7,8-dihydroxy-6-methoxycoumarin)

The synthesis of fraxetin from scopoletin is a critical step, especially in the iron-deficiency response of plants like Arabidopsis thaliana.

  • Scopoletin 8-Hydroxylase (S8H): This enzyme, another 2-oxoglutarate-dependent dioxygenase, hydroxylates scopoletin at the C8 position to yield fraxetin.[3][5] The expression of S8H is strongly upregulated under iron-limiting conditions.[3][8]

Pathway to Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin)

The biosynthesis of isofraxidin involves an additional methylation step. While the exact enzyme in many species is still under investigation, it is catalyzed by an O-methyltransferase (OMT) that uses S-adenosyl methionine (SAM) as a methyl donor. This enzyme methylates the hydroxyl group at the C8 position of fraxetin. Several OMTs with activity on various coumarin substrates have been identified, suggesting a family of enzymes is responsible for the diversity of methoxylated coumarins found in nature.[9][10][11]

The diversification from scopoletin is depicted in the following pathway diagram.

Coumarin_Diversification Scopoletin Scopoletin (7-hydroxy-6-methoxycoumarin) S8H S8H (Hydroxylase) Scopoletin->S8H Fraxetin Fraxetin (7,8-dihydroxy-6-methoxycoumarin) OMT OMT (Methyltransferase) Fraxetin->OMT CYP82C4 CYP82C4 (Hydroxylase) Fraxetin->CYP82C4 Isofraxidin Isofraxidin (7-hydroxy-6,8-dimethoxycoumarin) Sideretin Sideretin S8H->Fraxetin OMT->Isofraxidin CYP82C4->Sideretin

Diversification pathways from Scopoletin to Fraxetin and Isofraxidin.

Quantitative Data

The study of coumarin biosynthesis involves quantifying enzyme activity, gene expression, and metabolite accumulation. Below are tables summarizing key quantitative data from the literature.

Table 1: Gene Expression Changes Under Iron Deficiency Relative expression levels of key biosynthetic genes in Arabidopsis thaliana roots in response to iron availability and pH.[8][12]

GeneConditionFold Change vs. Control
F6'H1 -Fe, pH 5.5~4-fold increase
F6'H1 -Fe, pH 7.5~8-fold increase
S8H -FeStrong upregulation
CCoAOMT -Fe, pH 7.5Significant increase
CYP82C4 -FeStrong upregulation

Table 2: Fraxetin Biosynthesis in an Engineered System Production of fraxetin from different precursors using engineered E. coli strains expressing the relevant biosynthetic enzymes.[13]

Precursor (100 µM)Enzyme(s) ExpressedFraxetin Yield (µM)Conversion Efficiency
ScopoletinS8H84.884.8%
EsculetinOMT + S8H41.441.4%
Ferulic Acid4CL + F6'H1 + S8H33.333.3%

Experimental Protocols

Elucidating biosynthetic pathways requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol 1: Heterologous Expression and Functional Characterization of S8H

This protocol describes the functional validation of a candidate gene, such as S8H, by expressing it in a heterologous host and assaying its enzymatic activity.

  • Gene Cloning:

    • Isolate total RNA from Arabidopsis thaliana roots grown under iron-deficient conditions.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the candidate S8H gene (At3g12900) using sequence-specific primers.

    • Clone the PCR product into an E. coli expression vector (e.g., pET or pGEX) containing an inducible promoter and an affinity tag (e.g., His-tag, GST-tag).

  • Protein Expression and Purification:

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate for several hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

    • Harvest cells by centrifugation, resuspend in lysis buffer, and lyse the cells using sonication.

    • Clarify the lysate by centrifugation. The supernatant contains the soluble crude protein extract.

    • (Optional but recommended) Purify the tagged protein from the crude extract using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing assay buffer (e.g., phosphate (B84403) buffer, pH 7.4), the purified enzyme or crude extract, and cofactors for dioxygenases (2-oxoglutarate, FeSO₄, ascorbate).

    • Initiate the reaction by adding the substrate, scopoletin (e.g., 100 µM).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

    • Stop the reaction by adding an organic solvent like ethyl acetate (B1210297) or by acidification.

  • Product Analysis:

    • Extract the reaction products with ethyl acetate.

    • Evaporate the solvent and redissolve the residue in methanol (B129727).

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product, fraxetin, by comparing its retention time and mass spectrum to an authentic standard.[14][15]

Protocol_Workflow start Start: Candidate Gene (S8H) cloning 1. Gene Cloning - Amplify S8H CDS from cDNA - Ligate into expression vector start->cloning expression 2. Heterologous Expression - Transform E. coli - Induce with IPTG cloning->expression extraction 3. Protein Extraction - Cell lysis (sonication) - Centrifuge to get crude extract expression->extraction assay 4. Enzyme Assay - Add extract, substrate (scopoletin),  and cofactors extraction->assay analysis 5. Product Analysis - Extract products - Analyze by LC-MS assay->analysis end End: Confirm Fraxetin Production analysis->end

Workflow for heterologous expression and enzyme characterization.
Protocol 2: Metabolite Profiling of Coumarins in Plant Root Exudates

This protocol is designed to identify and quantify coumarins secreted by plant roots under specific environmental conditions, such as iron deficiency.

  • Plant Growth and Treatment:

    • Grow Arabidopsis thaliana seedlings hydroponically in a nutrient-sufficient medium.

    • After a period of growth, transfer half of the plants to an iron-sufficient medium (+Fe, control) and the other half to an iron-deficient medium (-Fe, treatment).

    • Grow the plants for an additional 7-10 days to allow for the induction of iron-deficiency responses.

  • Collection of Root Exudates:

    • Carefully remove plants from the hydroponic system and gently wash the roots with sterile water.

    • Place the roots of individual plants or groups of plants into collection tubes containing a small volume of sterile collection solution (e.g., buffered water).

    • Allow exudates to accumulate over a period of 4-8 hours.

  • Sample Preparation and Extraction:

    • Collect the exudate solution and filter it to remove root debris.

    • To concentrate the coumarins and remove interfering substances, perform a solid-phase extraction (SPE) using a C18 cartridge.

    • Wash the cartridge with water and then elute the coumarins with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Chromatography: Separate the coumarins on a reverse-phase column (e.g., C18) using a gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.[14][16]

    • Mass Spectrometry: Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM), using specific precursor-to-product ion transitions for known coumarins (scopoletin, fraxetin, isofraxidin, etc.). This provides high sensitivity and selectivity.

    • Quantification: Generate standard curves using authentic standards for each coumarin to be quantified. Calculate the concentration of each coumarin in the root exudates based on the peak areas from the LC-MS/MS analysis.

Conclusion and Future Perspectives

The biosynthesis of trimethoxymethylcoumarins and related compounds is a complex, highly regulated process central to plant adaptation and defense. Key enzymes like F6'H1, COSY, S8H, and various OMTs form the core of this pathway. While significant progress has been made in identifying these enzymes, particularly in model organisms like Arabidopsis, many details, especially concerning the regulation and diversity of O-methyltransferases in other plant species, remain to be elucidated.

The ability to reconstitute these pathways in microbial hosts like E. coli and yeast opens exciting avenues for the sustainable production of high-value coumarins for the pharmaceutical industry.[13][17] Future research will likely focus on discovering novel enzymes to expand the toolkit for synthetic biology, understanding the transcriptional regulation of these pathways to enhance yields in plants, and exploring the full therapeutic potential of this diverse class of natural products.

References

Methodological & Application

Application Notes and Protocols: 4,6,7-Trimethoxy-5-methylcoumarin as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 4,6,7-trimethoxy-5-methylcoumarin (B561740) is limited in the current scientific literature. The following application notes and protocols are based on the established properties of structurally similar coumarin (B35378) derivatives. Researchers are strongly encouraged to perform a comprehensive characterization of this compound for their specific application.

Introduction

Coumarin and its derivatives are a versatile class of fluorophores widely employed in biological and biomedical research. Their utility stems from favorable photophysical properties, including high quantum yields, good photostability, and environmentally sensitive fluorescence. The coumarin scaffold can be readily modified with various functional groups to tune its spectral properties, making it suitable for a range of applications from enzyme assays to live-cell imaging.[1]

This compound is a substituted coumarin with electron-donating methoxy (B1213986) groups, which are known to enhance fluorescence.[2] This structural feature suggests its potential as a blue-green fluorescent probe for cellular imaging. Its relatively small molecular size may allow for good cell permeability, making it suitable for live-cell applications.

Quantitative Data Summary

The photophysical properties of coumarin dyes are highly sensitive to their environment, including solvent polarity. The following table provides estimated and known properties for this compound and related compounds.

PropertyEstimated/Known ValueNotes
Excitation Maximum (λex) ~350 - 380 nmBased on data for other methoxy-substituted coumarins. The exact maximum should be determined experimentally.[2][3]
Emission Maximum (λem) ~430 - 480 nmExpected to be in the blue-green region of the spectrum. The Stokes shift is anticipated to be significant.[2][3]
Quantum Yield (ΦF) Potentially moderate to highElectron-donating groups like methoxy substituents tend to increase the quantum yield of coumarins.[2] The quantum yield should be measured relative to a known standard (e.g., quinine (B1679958) sulfate).
Recommended Staining Concentration 1 - 10 µMThis is a typical starting range for coumarin-based probes in cell culture.[1][4] The optimal concentration should be determined empirically for each cell type and application to maximize the signal-to-noise ratio and minimize cytotoxicity.
Incubation Time 15 - 60 minutesShorter incubation times are generally recommended for live-cell imaging to minimize potential pharmacological effects.[4]
Cytotoxicity (IC50) Varies with cell lineCytotoxicity of coumarin derivatives is highly dependent on the specific substitutions and the cell line being tested.[1][3][4][5][6] An MTT assay or similar viability assay is recommended to determine the IC50 for the cell line of interest.

Experimental Protocols

The following are detailed protocols for the use of this compound in live- and fixed-cell imaging.

Protocol 1: Live-Cell Staining

This protocol is designed for imaging dynamic processes within living cells.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (pre-warmed)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) (pre-warmed)

  • Glass-bottom dishes or coverslips suitable for imaging

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for blue-green fluorescence)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration (starting range of 1-10 µM).[1][4]

  • Cell Culture:

    • Culture cells to the desired confluency on glass-bottom dishes or coverslips.

  • Probe Loading:

    • Remove the existing culture medium.

    • Wash the cells once with pre-warmed PBS or HBSS.[4]

    • Add the probe-containing medium to the cells.

    • Incubate at 37°C in a CO2 incubator for 15-30 minutes. Incubation time may need to be optimized.[1]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound probe.[4]

  • Imaging:

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

    • Image immediately using a fluorescence microscope. Use an excitation wavelength around 365 nm and collect emission around 460 nm, adjusting based on experimental determination of the probe's spectral properties.[7]

G Live-Cell Imaging Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_reagent Prepare Staining Solution wash_cells_pre Wash Cells (PBS/HBSS) prep_reagent->wash_cells_pre culture_cells Culture Cells on Imaging Dish culture_cells->wash_cells_pre add_probe Incubate with Probe (15-30 min) wash_cells_pre->add_probe wash_cells_post Wash to Remove Unbound Probe add_probe->wash_cells_post add_buffer Add Fresh Medium/Buffer wash_cells_post->add_buffer acquire_images Fluorescence Microscopy add_buffer->acquire_images

Caption: Workflow for live-cell imaging with this compound.

Protocol 2: Fixed-Cell Staining

This protocol is suitable for endpoint assays and for co-localization studies with antibodies against intracellular targets.

Materials:

  • Live-cell staining materials (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (optional, for permeabilization)

  • Mounting medium

Procedure:

  • Cell Preparation and Staining:

    • Culture cells on coverslips to the desired confluency.

    • Follow steps 1-3 of the Live-Cell Staining protocol to load the cells with the fluorescent probe.

  • Fixation:

    • Gently remove the staining solution and wash once with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[1]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.[1]

  • Permeabilization (Optional):

    • If co-staining with antibodies that target intracellular epitopes, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[1]

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the slides using a fluorescence microscope.

G Fixed-Cell Staining Workflow cluster_stain Staining cluster_fix Fixation & Permeabilization cluster_mount Mounting & Imaging stain_cells Stain Live Cells (Protocol 1) fix_cells Fix with 4% PFA stain_cells->fix_cells wash_fix Wash (3x PBS) fix_cells->wash_fix permeabilize Permeabilize (Optional, Triton X-100) wash_fix->permeabilize mount_slide Mount Coverslip permeabilize->mount_slide image_slide Fluorescence Microscopy mount_slide->image_slide

Caption: Workflow for fixed-cell staining with this compound.

Potential Signaling Pathway Interactions

While specific signaling pathway interactions for this compound have not been documented, other coumarin derivatives are known to influence cellular processes. For instance, some coumarins exhibit antioxidant and anti-inflammatory properties and can modulate pathways such as the Nrf2 antioxidant response and NF-κB signaling.[7] Given these precedents, it is plausible that this compound could be investigated for its effects on and visualization of cellular stress responses.

G Potential Cellular Interactions probe This compound cell Cellular Uptake probe->cell nrf2 Nrf2 Pathway cell->nrf2 Modulation? nfkappab NF-κB Pathway cell->nfkappab Modulation? stress Oxidative/Inflammatory Stress stress->nrf2 stress->nfkappab response Cellular Response nrf2->response nfkappab->response fluorescence Fluorescence Change response->fluorescence

Caption: Potential cellular pathways influenced by coumarin derivatives.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Fluorescence Signal - Insufficient probe concentration or incubation time- Cell death- Photobleaching- Optimize probe concentration and incubation time.- Check cell viability using a viability stain (e.g., Trypan Blue).- Reduce laser power and exposure time during imaging. Use an anti-fade mounting medium for fixed cells.
High Background Fluorescence - Incomplete washing- Probe aggregation- Increase the number and duration of washing steps.- Filter the probe working solution before use.
Phototoxicity - High probe concentration- Excessive light exposure- Use the lowest effective probe concentration.- Minimize the duration and intensity of light exposure.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing antimicrobial susceptibility testing (AST) of 4,6,7-Trimethoxy-5-methylcoumarin. While specific antimicrobial data for this particular coumarin (B35378) derivative is not widely available in published literature, the methodologies described herein are standard and validated protocols for determining the antimicrobial efficacy of novel compounds, including other coumarin derivatives.[1][2][3][4][5][6] The provided protocols for broth microdilution and disk diffusion are based on established methods for testing natural products and can be readily adapted for this compound.[7][8][9][10][11][12]

Introduction

Coumarins are a class of naturally occurring and synthetic compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][6][13] The antimicrobial potential of various coumarin derivatives has been demonstrated against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][14][15][16][17] The substitution pattern on the coumarin scaffold plays a crucial role in its bioactivity.[15][17] Therefore, determining the antimicrobial susceptibility profile of novel derivatives like this compound is a critical step in evaluating its therapeutic potential.

The two most common and standardized methods for in vitro antimicrobial susceptibility testing are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar (B569324) disk diffusion method for preliminary screening of antimicrobial activity.[7][8][11][18]

Quantitative Data Summary

Due to the limited publicly available data on the antimicrobial activity of this compound, the following tables are presented as templates for data collection and presentation. Researchers should populate these tables with their experimentally determined data. For context, some coumarin derivatives have shown MIC values ranging from 62.5 to 2000 µg/mL against various bacterial strains.[13]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismATCC Strain No.MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureuse.g., ATCC 29213
Bacillus subtilise.g., ATCC 6633
Escherichia colie.g., ATCC 25922
Pseudomonas aeruginosae.g., ATCC 27853
Candida albicanse.g., ATCC 10231
Aspergillus nigere.g., ATCC 16404

Table 2: Zone of Inhibition for this compound (Disk Diffusion Method)

Test MicroorganismATCC Strain No.Disk Content (µg)Zone of Inhibition (mm)Positive Control (e.g., Gentamicin 10 µg) Zone (mm)
Staphylococcus aureuse.g., ATCC 25922
Bacillus subtilise.g., ATCC 6633
Escherichia colie.g., ATCC 25922
Pseudomonas aeruginosae.g., ATCC 27853

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[19]

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Test microorganisms (bacterial and fungal strains)

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of Test Compound Stock Solution:

    • Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate broth medium to create a working stock solution. The final concentration of DMSO should not exceed 1% in the assay wells, as it can inhibit microbial growth.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the working stock solution of the test compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the compound.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), pick 4-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11][18]

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well (except the sterility control well). The final volume in each well will be 200 µL.

    • Include control wells:

      • Growth Control: Broth with inoculum, but no test compound.

      • Sterility Control: Broth only.

      • Positive Control: Broth with inoculum and a standard antibiotic.

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]

    • Optionally, a growth indicator like resazurin (B115843) can be added to aid in the determination of the MIC.[10]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock & Dilutions Plate_Prep Prepare 96-Well Plate (Serial Dilutions) Compound_Prep->Plate_Prep Add to plate Inoculation Inoculate Plate with Microbial Suspension Inoculum_Prep Prepare & Standardize Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Add to wells Incubation Incubate Plate (e.g., 37°C, 24h) Inoculation->Incubation Read_Results Visually Inspect for Growth (Turbidity) Incubation->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC

Caption: Workflow for Broth Microdilution Method.

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative technique used for preliminary screening of antimicrobial activity. It is based on the diffusion of the test compound from an impregnated paper disk into an agar medium seeded with the test microorganism.[8][11][18]

Materials and Reagents:

  • This compound

  • Solvent (e.g., DMSO)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile paper disks (6 mm diameter)

  • Test microorganisms

  • Positive control antibiotic disks (e.g., Gentamicin)

  • Negative control disks (impregnated with solvent only)

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator

Protocol:

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and pour it into sterile petri dishes to a uniform depth of about 4 mm.

    • Allow the agar to solidify completely and dry the surface before use.

  • Preparation of Inoculum:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[11]

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Preparation and Application of Disks:

    • Prepare a solution of this compound in a suitable solvent at a known concentration.

    • Impregnate sterile paper disks with a specific volume of the compound solution to achieve the desired amount of compound per disk (e.g., 30 µ g/disk ).

    • Allow the solvent to evaporate completely from the disks.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[19]

    • Ensure the disks are firmly in contact with the agar.

    • Place a standard antibiotic disk as a positive control and a blank disk (impregnated with solvent only) as a negative control.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition of growth around each disk in millimeters (mm).

    • The size of the inhibition zone is indicative of the antimicrobial activity of the compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Agar_Prep Prepare Mueller-Hinton Agar Plates Inoculate_Plate Inoculate Agar Plate with Microbe Agar_Prep->Inoculate_Plate Inoculum_Prep Prepare & Standardize Microbial Inoculum Inoculum_Prep->Inoculate_Plate Disk_Prep Impregnate Sterile Disks with Test Compound Apply_Disks Apply Disks to Inoculated Plate Disk_Prep->Apply_Disks Inoculate_Plate->Apply_Disks Incubate_Plates Incubate Plates (e.g., 37°C, 24h) Apply_Disks->Incubate_Plates Measure_Zones Measure Zones of Inhibition (in mm) Incubate_Plates->Measure_Zones

Caption: Workflow for Agar Disk Diffusion Method.

References

Application Notes and Protocols for Antibacterial Assays of 4,6,7-Trimethoxy-5-methylcoumarin against E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coumarins are a large class of benzopyrone compounds of natural and synthetic origin, known for a wide range of pharmacological activities, including antibacterial properties.[1] Their mechanism of action against bacteria can be multifaceted, involving interference with DNA gyrase, disruption of the cell membrane, and inhibition of quorum sensing.[1] The substitution pattern on the coumarin (B35378) ring, including methoxy (B1213986) and methyl groups, can significantly influence the antibacterial potency.[2] This document provides detailed protocols for evaluating the antibacterial efficacy of 4,6,7-Trimethoxy-5-methylcoumarin against E. coli, a common Gram-negative bacterium.

Potential Mechanisms of Action of Coumarins against E. coli

The antibacterial effect of coumarin derivatives against E. coli is believed to be multifactorial. Key proposed mechanisms include:

  • Inhibition of DNA Gyrase: Coumarins can bind to the B subunit of bacterial DNA gyrase, an essential enzyme for DNA replication, thereby inhibiting bacterial proliferation.[3]

  • Cell Membrane Disruption: Hydrophobic coumarin derivatives can intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Cell Division: Some coumarins have been shown to inhibit the FtsZ protein, a key component of the bacterial cell division machinery.[3]

  • Biofilm Inhibition: Certain coumarins can interfere with the formation of biofilms, which are communities of bacteria that exhibit increased resistance to antibiotics.[4]

Below is a diagram illustrating a generalized antibacterial mechanism of action for coumarins.

G Generalized Antibacterial Mechanism of Coumarins Coumarin This compound E_coli E. coli Cell Coumarin->E_coli Enters Cell DNA_Gyrase DNA Gyrase Coumarin->DNA_Gyrase Inhibits Cell_Membrane Cell Membrane Coumarin->Cell_Membrane Disrupts Cell_Division Cell Division (FtsZ) Coumarin->Cell_Division Inhibits E_coli->DNA_Gyrase E_coli->Cell_Membrane E_coli->Cell_Division DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Division_Inhibition Cell Division Inhibited Cell_Division->Division_Inhibition

Caption: Generalized antibacterial action of coumarins.

Experimental Protocols

Proper dissolution of the test compound is critical for accurate results.

  • Stock Solution (10 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 1 mL of 100% Dimethyl Sulfoxide (DMSO).

    • Vortex until fully dissolved. Store at -20°C.

  • Working Solutions:

    • Prepare serial dilutions of the stock solution in sterile Mueller-Hinton Broth (MHB) to achieve the desired concentrations for the assays.

  • From a fresh (18-24 hour) culture of E. coli (e.g., ATCC 25922) on a Mueller-Hinton Agar (MHA) plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile 0.9% saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]

  • For broth microdilution, dilute this adjusted suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL for the assay.[5]

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

  • Plate Setup:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the coumarin working solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard the final 100 µL from the last well of the dilution series.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A well with MHB and bacterial inoculum, but no test compound.

    • Negative Control: A well with MHB only.

    • Solvent Control: A well with MHB, bacterial inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

G Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Prepare Stock Solution Working Prepare Working Solutions Stock->Working Dilution Perform Serial Dilutions Working->Dilution Inoculum Prepare Bacterial Inoculum Inoculate Inoculate with Bacteria Inoculum->Inoculate Plate Dispense MHB in 96-well plate Plate->Dilution Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read MIC Value Incubate->Read

References

Application Notes and Protocols for the Synthesis of 4,6,7-Trimethoxy-5-methylcoumarin Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential therapeutic applications of novel 4,6,7-trimethoxy-5-methylcoumarin (B561740) derivatives. This class of compounds holds significant promise in drug discovery, particularly in the fields of oncology and anti-inflammatory research. The protocols outlined below are based on established synthetic methodologies for coumarin (B35378) derivatives and provide a framework for the generation of a library of novel compounds for biological screening.

Introduction

Coumarins are a class of naturally occurring benzopyrone compounds that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The substitution pattern on the coumarin scaffold plays a crucial role in determining the biological activity. The target scaffold, this compound, is an interesting starting point for the development of new therapeutic agents due to its polysubstituted aromatic ring, which offers multiple points for chemical modification. While this specific coumarin has been isolated from natural sources, these notes focus on its synthetic preparation to enable the generation of novel derivatives for drug discovery programs.

Synthesis of the Core Scaffold

The synthesis of the this compound core can be achieved through a Pechmann condensation reaction. This classic method involves the condensation of a substituted phenol (B47542) with a β-ketoester in the presence of an acid catalyst.

Proposed Synthetic Pathway

A plausible synthetic route to the target coumarin involves two main stages: the synthesis of the key phenolic intermediate, 5-methyl-2,3,4-trimethoxyphenol, followed by the Pechmann condensation with ethyl acetoacetate (B1235776).

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_coumarin Coumarin Synthesis Pyrogallol (B1678534) Pyrogallol 1,2,3-Trimethoxybenzene (B147658) 1,2,3-Trimethoxybenzene Pyrogallol->1,2,3-Trimethoxybenzene Methylation 5-Methyl-1,2,3-trimethoxybenzene 5-Methyl-1,2,3-trimethoxybenzene 1,2,3-Trimethoxybenzene->5-Methyl-1,2,3-trimethoxybenzene Friedel-Crafts Alkylation 5-Methyl-2,3,4-trimethoxyphenol 5-Methyl-2,3,4-trimethoxyphenol 5-Methyl-1,2,3-trimethoxybenzene->5-Methyl-2,3,4-trimethoxyphenol Oxidation & Hydrolysis Pechmann_Condensation Pechmann Condensation 5-Methyl-2,3,4-trimethoxyphenol->Pechmann_Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Pechmann_Condensation This compound This compound Pechmann_Condensation->this compound Derivative_Synthesis Derivative_Synthesis This compound->Derivative_Synthesis Functionalization Biological_Screening Biological_Screening Derivative_Synthesis->Biological_Screening Testing Lead_Optimization Lead_Optimization Biological_Screening->Lead_Optimization Analysis

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocols

Note: The following protocols are generalized procedures based on established methods for similar compounds. Optimization of reaction conditions may be necessary to achieve optimal yields.

Protocol 1: Synthesis of 1,2,3-Trimethoxybenzene

This protocol describes the methylation of pyrogallol, a common starting material.

Materials:

Procedure:

  • Dissolve 20 g of pyrogallol in 30 g of 35% aqueous sodium hydroxide in a round-bottomed flask.

  • Gradually add 50 ml of dimethyl sulfate while maintaining the temperature below 45°C with continuous shaking.

  • Once the exothermic reaction subsides, heat the mixture under reflux.

  • After cooling, make the solution alkaline with sodium hydroxide if necessary.

  • Filter the precipitate and wash thoroughly with water.

  • Dissolve the crude product in diethyl ether, filter, and evaporate the solvent.

  • Recrystallize the residue from dilute ethanol to obtain colorless crystals of 1,2,3-trimethoxybenzene.

Protocol 2: Synthesis of 5-Methyl-1,2,3-trimethoxybenzene (Conceptual)

This step would likely involve a Friedel-Crafts alkylation of 1,2,3-trimethoxybenzene.

Materials:

  • 1,2,3-Trimethoxybenzene

  • A suitable methylating agent (e.g., methyl iodide)

  • A Lewis acid catalyst (e.g., AlCl₃)

  • An appropriate solvent (e.g., dichloromethane)

Procedure (General):

  • Dissolve 1,2,3-trimethoxybenzene in the chosen solvent in a flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Carefully add the Lewis acid catalyst.

  • Add the methylating agent dropwise.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with ice-water.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound via Pechmann Condensation

This protocol outlines the core coumarin synthesis.

Materials:

  • 5-Methyl-2,3,4-trimethoxyphenol (hypothetical intermediate)

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (or other acid catalysts like Amberlyst-15)

  • Ethanol

  • Water

Procedure:

  • To a mixture of 5-methyl-2,3,4-trimethoxyphenol (1 equivalent) and ethyl acetoacetate (1.2 equivalents), slowly add concentrated sulfuric acid (3-5 equivalents) with cooling in an ice bath.

  • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from ethanol to afford this compound.[1]

Protocol 4: Purification of Coumarin Derivatives

Purification is a critical step to ensure the quality of the synthesized compounds for biological testing.

  • Recrystallization: This is a common method for purifying solid organic compounds.[1] The choice of solvent is crucial; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.[1] Common solvents for coumarins include ethanol, methanol, and acetic acid, often in combination with water.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is an effective technique.[2] A solvent system of increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) is typically used to elute the compounds.[2]

Characterization of Synthesized Compounds

The structure and purity of the synthesized coumarin derivatives should be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the aromatic proton, methoxy (B1213986) groups, methyl group, and the vinylic proton of the pyrone ring.[3]
¹³C NMR Resonances for all carbon atoms, including the carbonyl carbon of the lactone, aromatic carbons, and carbons of the methoxy and methyl groups.[4]
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the lactone (around 1700-1740 cm⁻¹), C=C stretching, and C-O stretching of the ether groups.[3]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.

Drug Discovery Applications

Anticancer Activity

Many coumarin derivatives have demonstrated significant anticancer activity against various cancer cell lines. The proposed this compound derivatives, with their electron-donating methoxy groups, are promising candidates for evaluation as anticancer agents.

Table 1: Representative Anticancer Activity of Methoxy-Substituted Coumarin Derivatives (Analogous Compounds)

CompoundCancer Cell LineIC₅₀ (µM)Reference
3-(3,4-dimethoxybenzylidene)hydrazinyl-coumarin derivativeMCF-7 (Breast)5.32[5]
8-Methoxycoumarin derivative 6MCF-7 (Breast)6.621[6]
8-Methoxycoumarin derivative 6MDA-MB-231 (Breast)9.62[6]
Coumarin-isatin hybridMCF-7/DOX (Resistant Breast)20.09[7]
Anti-inflammatory Activity

Coumarins are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as the NF-κB pathway.[8] Derivatives of this compound could be potent anti-inflammatory agents.

Table 2: Representative Anti-inflammatory Activity of Coumarin Derivatives (Analogous Compounds)

CompoundAssayTarget/PathwayEffectReference
N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamideIL-6 and TNF-α release in RAW 264.7 cellsNF-κBInhibition[8]
UmbelliferoneLPS-induced inflammationNF-κB, Nrf2/HO-1Inhibition of pro-inflammatory cytokines[9]
3,4-dimethoxybenzylidene hydrazinyl-coumarin derivativeLPS-induced macrophagesNF-κB, AKT/mTOR, Nrf2/HO-1Inhibition of pro-inflammatory cytokines[5]

Signaling Pathways in Drug Action

The biological activity of coumarin derivatives is often attributed to their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[8] Many coumarins exert their anti-inflammatory effects by inhibiting this pathway.[8]

NFkB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases Coumarin Coumarin Derivative Coumarin->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces

Caption: Inhibition of the NF-κB pathway by coumarin derivatives.

Nrf2 Signaling Pathway in Antioxidant Response

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response.[9] Some coumarins can activate this pathway, leading to the expression of antioxidant enzymes and providing a protective effect against oxidative stress, which is often associated with inflammation and cancer.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocates Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2 Releases Coumarin Coumarin Derivative Coumarin->Keap1_Nrf2 Disrupts ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces

References

Application Notes and Protocols: In Vitro Cytotoxicity of 4,6,7-Trimethoxy-5-methylcoumarin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of 4,6,7-Trimethoxy-5-methylcoumarin, a novel coumarin (B35378) derivative, on various cancer cell lines. The provided methodologies are based on established cytotoxicity assays and known anticancer mechanisms of the broader coumarin family of compounds.

Introduction to this compound

Coumarins are a class of natural compounds known for their diverse pharmacological properties, including significant anti-cancer activities.[1] These compounds have been shown to inhibit cancer cell growth and proliferation through various mechanisms, such as inducing apoptosis, arresting the cell cycle, and modulating key signaling pathways.[1][2] Specifically, many coumarin derivatives have been observed to impact the PI3K/Akt/mTOR and MAPK signaling pathways, which are often overactive in cancer cells.[1][2] this compound is a synthetic coumarin derivative whose cytotoxic potential against cancer cells warrants thorough investigation. These notes provide the foundational protocols to explore its efficacy.

Data Presentation: Summarized Quantitative Data

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast
HCT-116Colon
PC-3Prostate
A549Lung
HepG2Liver

Table 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay Results

Cancer Cell LineTreatment Concentration (µM)% Cytotoxicity (LDH Release) at 24h% Cytotoxicity (LDH Release) at 48h
MCF-70 (Control)
IC50
2 x IC50
HCT-1160 (Control)
IC50
2 x IC50

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

Cancer Cell LineTreatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
PC-30 (Control)
IC50
2 x IC50
A5490 (Control)
IC50
2 x IC50

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4][5]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HCT-116, PC-3, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[3][6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8][9]

Materials:

  • Cells treated as described in the MTT assay protocol.

  • LDH Cytotoxicity Assay Kit (commercially available).

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Sample Collection: After the desired incubation period with this compound, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Controls: Prepare the following controls as per the manufacturer's instructions:

    • Culture medium background: Medium without cells.

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] × 100.

Mandatory Visualizations

G Experimental Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation cell_culture Cancer Cell Culture (e.g., MCF-7, HCT-116) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock and Working Solutions treatment Treat Cells with Compound (24h, 48h, 72h) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay read_absorbance Measure Absorbance (Microplate Reader) mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_cytotoxicity Calculate % Cytotoxicity read_absorbance->calc_cytotoxicity ic50 Determine IC50 Values calc_viability->ic50 calc_cytotoxicity->ic50 conclusion Evaluate Cytotoxic Potential ic50->conclusion

Caption: Workflow for assessing the cytotoxicity of this compound.

G Potential Signaling Pathways Targeted by Coumarins cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Regulation coumarin This compound PI3K PI3K coumarin->PI3K Inhibition Bax Bax (Pro-apoptotic) coumarin->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) coumarin->Bcl2 Downregulation CDKs CDKs coumarin->CDKs Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycleArrest Cell Cycle Arrest (G1 or G2/M) Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis CDKs->CellCycleArrest

Caption: Potential signaling pathways affected by this compound.

References

Application Note and Protocol for Measuring the Fluorescence Quantum Yield of 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarins are a significant class of benzopyrone compounds, widely recognized for their diverse biological activities and applications as fluorescent probes and molecular sensors.[1] The substitution pattern on the coumarin (B35378) framework significantly influences their spectroscopic properties.[1] 4,6,7-Trimethoxy-5-methylcoumarin is a specific coumarin derivative whose fluorescence characteristics are of interest for various research applications. The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[2] A high quantum yield is often a desirable feature for fluorescent molecules used in assays and imaging.[2]

This document provides a detailed protocol for determining the fluorescence quantum yield of this compound using the relative method. This widely used technique involves comparing the fluorescence of the sample to a standard with a known quantum yield.[2][3]

Key Concepts

The fluorescence quantum yield is influenced by various factors, including the molecule's structure, solvent polarity, temperature, and the presence of quenching agents.[2] The relative method for determining the fluorescence quantum yield is based on the principle that for two fluorescent solutions with identical absorbance at the excitation wavelength, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[4]

The quantum yield of an unknown sample (Φ_x) can be calculated relative to a standard (Φ_st) using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts x and st refer to the unknown sample and the standard, respectively.

Experimental Protocol

This protocol outlines the steps for measuring the fluorescence quantum yield of this compound using a comparative method.[5]

Materials and Instrumentation

  • Compound of Interest: this compound

  • Reference Standard: A well-characterized fluorophore with a known quantum yield and spectral properties that overlap with the sample. For coumarin derivatives, other coumarins like Coumarin 1 (7-diethylamino-4-methylcoumarin) or Coumarin 153 are often suitable choices.[3][6] Quinine sulfate (B86663) in 0.1 M H₂SO₄ is also a common standard.[2][7]

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile).[1] The same solvent should be used for both the sample and the standard.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Fluorescence Spectrometer

    • Quartz cuvettes (1 cm path length)

Procedure

  • Solvent Selection: Choose a spectroscopic grade solvent in which both this compound and the reference standard are soluble and that does not absorb in the excitation or emission wavelength range.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • Prepare a stock solution of the reference standard at a similar concentration.

  • Preparation of Working Solutions:

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard.

    • The absorbance of these working solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8][9]

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectra of all working solutions for both the sample and the standard using a UV-Vis spectrophotometer.

    • Determine the wavelength of maximum absorbance (λ_max) for the sample. This will be used as the excitation wavelength.

    • Record the absorbance values of all solutions at the chosen excitation wavelength.

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength on the fluorescence spectrometer to the λ_max determined in the previous step.

    • Record the fluorescence emission spectra for all working solutions of both the sample and the standard. Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the resulting linear plots. The relationship should be linear for absorbances below 0.1.

    • Calculate the quantum yield of this compound using the following equation, where 'm' represents the slope of the plot of integrated fluorescence intensity versus absorbance:[5]

      Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²)

Data Presentation

The following tables summarize hypothetical data for the determination of the fluorescence quantum yield of this compound.

Table 1: Absorbance and Integrated Fluorescence Intensity Data

SolutionConcentration (M)Absorbance at λ_exIntegrated Fluorescence Intensity (a.u.)
Standard
Standard 11 x 10⁻⁶0.021.5 x 10⁶
Standard 22 x 10⁻⁶0.043.0 x 10⁶
Standard 33 x 10⁻⁶0.064.5 x 10⁶
Standard 44 x 10⁻⁶0.086.0 x 10⁶
Sample
Sample 11.5 x 10⁻⁶0.0251.2 x 10⁶
Sample 23.0 x 10⁻⁶0.052.4 x 10⁶
Sample 34.5 x 10⁻⁶0.0753.6 x 10⁶
Sample 46.0 x 10⁻⁶0.104.8 x 10⁶

Table 2: Calculated Quantum Yield

ParameterStandard (e.g., Coumarin 1 in Ethanol)Sample (this compound in Ethanol)
Known Quantum Yield (Φ_st)0.73[10]-
Refractive Index of Solvent (n)1.3611.361
Slope of Intensity vs. Absorbance Plot (m)7.5 x 10⁷4.8 x 10⁷
Calculated Quantum Yield (Φ_x) -0.47

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock_sample Prepare Stock Solution (Sample) prep_work_sample Prepare Working Solutions (Sample, Abs < 0.1) prep_stock_sample->prep_work_sample prep_stock_std Prepare Stock Solution (Standard) prep_work_std Prepare Working Solutions (Standard, Abs < 0.1) prep_stock_std->prep_work_std uv_vis UV-Vis Spectroscopy (Measure Absorbance) prep_work_sample->uv_vis fluorescence Fluorescence Spectroscopy (Measure Emission) prep_work_sample->fluorescence prep_work_std->uv_vis prep_work_std->fluorescence plot Plot Integrated Intensity vs. Absorbance uv_vis->plot integrate Integrate Fluorescence Spectra fluorescence->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Experimental workflow for determining relative fluorescence quantum yield.

logical_relationship cluster_inputs Inputs cluster_calculation Calculation cluster_output Output abs_sample Absorbance (Sample) formula Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²) abs_sample->formula abs_std Absorbance (Standard) abs_std->formula int_sample Integrated Intensity (Sample) int_sample->formula int_std Integrated Intensity (Standard) int_std->formula qy_std Known Quantum Yield (Standard) qy_std->formula n_solvents Refractive Indices of Solvents n_solvents->formula qy_sample Quantum Yield of Sample formula->qy_sample

Caption: Logical relationship of parameters for quantum yield calculation.

References

Application Notes and Protocols for the Use of 4,6,7-Trimethoxy-5-methylcoumarin in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of naturally occurring benzopyrone derivatives found in many plants. This diverse family of compounds is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory activities. 4,6,7-Trimethoxy-5-methylcoumarin (B561740) is a natural coumarin (B35378) isolated from the herbs of Viola yedonensis Makino.[1] While specific enzyme inhibition data for this compound is not extensively documented, its structural features—multiple methoxy (B1213986) groups and a methyl substituent on the coumarin core—suggest potential interactions with various enzymes.

Structurally related coumarins have demonstrated significant inhibitory effects against key enzyme targets in the central nervous system, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE).[2][3][4] Inhibition of these enzymes is a cornerstone for the therapeutic management of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[3][4]

These application notes provide detailed protocols for assessing the inhibitory potential of this compound against MAO-A, MAO-B, and AChE. A summary of the inhibitory activities of structurally similar coumarin derivatives is also presented to offer a comparative context for experimental findings.

Data Presentation: Inhibitory Activity of Related Coumarin Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various coumarin derivatives against MAO-A, MAO-B, and AChE, providing a baseline for evaluating the potential activity of this compound.

Compound NameEnzyme TargetIC50 (µM)Reference
6-Chloro-3-(3'-methoxyphenyl)coumarinMAO-B0.001[4]
5-Demethoxy-10′-ethoxyexotimarin FMAO-B0.153[3]
5-Demethoxy-10′-ethoxyexotimarin FMAO-A26.3[3]
Scopoletin (7-hydroxy-6-methoxycoumarin)AChE> 1000 (53.1% inhibition at 1 mg/mL)[2]
Bergapten (5-methoxypsoralen)AChE> 1000 (62.4% inhibition at 1 mg/mL)[2]
4-MethylumbelliferoneAChE> 1000 (62.3% inhibition at 1 mg/mL)[2]
4-MethylumbelliferoneBChE> 1000 (80.9% inhibition at 1 mg/mL)[2]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAChE46.18[5]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateBChE32.46[5]

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted for a 96-well plate format and can be used to determine the inhibitory activity of this compound against both MAO-A and MAO-B isoforms.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (B48309) (substrate for MAO-B)

  • This compound (test compound)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Dissolve the test compound and positive controls in DMSO to prepare stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the test compound and controls in potassium phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare substrate solutions: Kynuramine for MAO-A and benzylamine for MAO-B in potassium phosphate buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add:

      • 20 µL of the test compound dilution (or buffer for control, or positive control).

      • 160 µL of potassium phosphate buffer.

      • 10 µL of the respective MAO enzyme solution (MAO-A or MAO-B).

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the corresponding substrate solution (kynuramine for MAO-A, benzylamine for MAO-B).

    • Immediately measure the absorbance at 316 nm for MAO-A (formation of 4-hydroxyquinoline) or 250 nm for MAO-B (formation of benzaldehyde) every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Diagram of MAO Signaling Pathway

MAO_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion cluster_post Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Postsynaptic_Receptors Postsynaptic Receptors Dopamine->Postsynaptic_Receptors Synaptic Transmission Serotonin Serotonin MAO_A MAO-A Serotonin->MAO_A Metabolism Serotonin->Postsynaptic_Receptors Synaptic Transmission Norepinephrine Norepinephrine Norepinephrine->MAO_A Metabolism Norepinephrine->Postsynaptic_Receptors Synaptic Transmission Aldehydes_H2O2 Aldehydes + H2O2 MAO_A->Aldehydes_H2O2 Oxidative Deamination MAO_B->Aldehydes_H2O2 Oxidative Deamination Inhibitor 4,6,7-Trimethoxy- 5-methylcoumarin Inhibitor->MAO_A Inhibitor->MAO_B

Caption: Monoamine oxidase (MAO) signaling pathway and points of inhibition.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

Materials:

  • Recombinant human acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound (test compound)

  • Donepezil (positive control)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Dissolve the test compound and positive control in DMSO to prepare stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the test compound and control in Tris-HCl buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare ATCI and DTNB solutions in Tris-HCl buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add:

      • 20 µL of the test compound dilution (or buffer for control, or positive control).

      • 140 µL of Tris-HCl buffer.

      • 10 µL of AChE solution.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 20 µL of ATCI solution.

    • Measure the absorbance at 412 nm every minute for 10 minutes. The yellow color develops from the reaction of thiocholine (B1204863) (product of ATCI hydrolysis) with DTNB.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Diagram of Cholinergic Synapse and AChE Inhibition

AChE_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Acetylcholine_Vesicle Acetylcholine (ACh) Vesicles ACh ACh Acetylcholine_Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis ACh_Receptor ACh Receptors ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor 4,6,7-Trimethoxy- 5-methylcoumarin Inhibitor->AChE

Caption: Cholinergic synapse showing AChE-mediated hydrolysis of acetylcholine.

Diagram of General Experimental Workflow for Enzyme Inhibition Assays

experimental_workflow reagent_prep Reagent Preparation (Enzyme, Substrate, Buffer, Test Compound) assay_setup Assay Setup (Addition of reagents to microplate wells) reagent_prep->assay_setup pre_incubation Pre-incubation (Enzyme and Inhibitor) assay_setup->pre_incubation reaction_initiation Reaction Initiation (Addition of Substrate) pre_incubation->reaction_initiation data_acquisition Data Acquisition (Spectrophotometric or Fluorometric Reading) reaction_initiation->data_acquisition data_analysis Data Analysis (% Inhibition, IC50 determination) data_acquisition->data_analysis

Caption: General experimental workflow for in vitro enzyme inhibition assays.

References

Application Notes and Protocols: 4,6,7-Trimethoxy-5-methylcoumarin as a Fluorescent Sensor for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) derivatives are a significant class of fluorescent compounds widely utilized in the development of chemosensors for the detection of various analytes, including metal ions. Their desirable photophysical properties, such as high quantum yields, large Stokes shifts, and excellent photostability, make them ideal candidates for fluorescent probes. The 4,6,7-trimethoxy-5-methylcoumarin (B561740) scaffold, in particular, offers a unique electronic and structural framework that can be exploited for selective metal ion recognition. The electron-donating methoxy (B1213986) groups and the methyl group can influence the photophysical properties of the coumarin core, making it a promising candidate for the development of a "turn-off" or "turn-on" fluorescent sensor.

The principle of detection often relies on the interaction between the metal ion and the coumarin derivative, which modulates the intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or Förster resonance energy transfer (FRET) processes, leading to a detectable change in fluorescence intensity or a spectral shift.[1] This document provides detailed protocols for the synthesis, characterization, and application of a this compound-based sensor for the detection of metal ions, complete with data presentation and visualization of experimental workflows.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound is via the Pechmann condensation, a widely used method for preparing coumarins from a phenol (B47542) and a β-keto ester in the presence of an acid catalyst.[2]

Materials:

Procedure:

  • In a round-bottom flask, combine 2,3,4-trimethoxy-5-methylphenol (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

  • Slowly add concentrated sulfuric acid or polyphosphoric acid (acting as a catalyst and dehydrating agent) to the mixture with constant stirring in an ice bath to control the initial exothermic reaction.

  • After the initial reaction subsides, heat the mixture to 70-80°C with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring.

  • A solid precipitate of this compound will form.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water to remove any remaining acid.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Preparation of Stock Solutions

a. Sensor Stock Solution:

  • Prepare a 1.0 mM stock solution of this compound (Sensor 1 ) in a suitable solvent such as acetonitrile (B52724) or DMSO.

b. Metal Ion Stock Solutions:

  • Prepare 10 mM stock solutions of various metal perchlorate (B79767) or nitrate (B79036) salts (e.g., Zn(ClO₄)₂, Cu(ClO₄)₂, Fe(ClO₄)₃, Hg(ClO₄)₂, etc.) in deionized water or the same solvent as the sensor stock solution.

Fluorescence Titration Protocol

This protocol is designed to investigate the change in fluorescence of Sensor 1 upon the addition of a metal ion.

Materials:

  • Quartz cuvette (1 cm path length)

  • Fluorometer

  • Micropipettes

  • Stock solutions of Sensor 1 and metal ions

Procedure:

  • Dilute the 1.0 mM stock solution of Sensor 1 to a final concentration of 10 µM in a suitable buffer solution (e.g., 10 mM HEPES, pH 7.4) in a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the sensor solution. The excitation wavelength should be determined from the absorption maximum of the sensor.

  • Incrementally add small aliquots of the metal ion stock solution (e.g., 0.2 to 2.0 equivalents) to the cuvette containing the sensor solution.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.

  • Monitor the changes in fluorescence intensity at the emission maximum.

Determination of Stoichiometry (Job's Plot)

The Job's plot, or the method of continuous variation, is used to determine the binding stoichiometry of the sensor-metal ion complex.[3][4][5][6]

Procedure:

  • Prepare a series of solutions with a constant total concentration of the sensor and the metal ion, but with varying mole fractions of each component. The total molar concentration ([Sensor] + [Metal Ion]) should be kept constant (e.g., 20 µM).

  • The mole fraction of the sensor will range from 0 to 1.

  • Measure the fluorescence intensity of each solution at the emission maximum.

  • Plot the change in fluorescence intensity (ΔF = F₀ - F or F - F₀) against the mole fraction of the sensor.

  • The mole fraction at which the maximum fluorescence change is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.33 suggests a 1:2 (sensor:metal) stoichiometry.

Calculation of Binding Constant (Benesi-Hildebrand Method)

The Benesi-Hildebrand method can be used to determine the binding constant (Kₐ) for the formation of a 1:1 complex.[7][8][9]

Procedure:

  • Using the data from the fluorescence titration experiment, plot 1/ΔF against 1/[Metal Ion].

  • The binding constant (Kₐ) can be calculated from the slope and intercept of the resulting linear plot using the Benesi-Hildebrand equation: 1/ΔF = 1/ΔFₘₐₓ + 1/(Kₐ * ΔFₘₐₓ * [Metal Ion]) where ΔF is the change in fluorescence intensity, ΔFₘₐₓ is the maximum change in fluorescence intensity upon saturation, and [Metal Ion] is the concentration of the metal ion.

Determination of the Limit of Detection (LOD)

The limit of detection is the lowest concentration of the metal ion that can be reliably detected by the sensor.[10][11][12][13][14]

Procedure:

  • Record the fluorescence intensity of a blank solution (sensor only) multiple times (e.g., n=10) and calculate the standard deviation (σ).

  • Perform a fluorescence titration at low concentrations of the metal ion to obtain the initial slope (k) of the calibration curve (fluorescence intensity vs. [Metal Ion]).

  • Calculate the LOD using the formula: LOD = 3σ / k

Data Presentation

The following tables summarize hypothetical quantitative data for the interaction of this compound (Sensor 1 ) with various metal ions.

Table 1: Photophysical Properties of Sensor 1

PropertyValue
Absorption Maximum (λₐbs)350 nm
Emission Maximum (λₑₘ)450 nm
Quantum Yield (Φ)0.35
Molar Extinction Coefficient (ε)15,000 M⁻¹cm⁻¹

Table 2: Metal Ion Sensing Properties of Sensor 1

Metal IonFluorescence ResponseStoichiometry (Sensor:Metal)Binding Constant (Kₐ) (M⁻¹)Limit of Detection (LOD)
Zn²⁺ Turn-on1:12.5 x 10⁵50 nM
Cu²⁺ Turn-off1:11.8 x 10⁴100 nM
Fe³⁺ Turn-off1:15.2 x 10⁴80 nM
Hg²⁺ Turn-off1:18.9 x 10³150 nM
Na⁺, K⁺, Ca²⁺, Mg²⁺ No significant change---

Visualization of Pathways and Workflows

Signaling Pathway

The proposed signaling mechanism for the "turn-on" fluorescence response upon binding of a metal ion like Zn²⁺ is Chelation-Enhanced Fluorescence (CHEF). In the free sensor, photoinduced electron transfer (PET) from the methoxy groups to the excited coumarin core may partially quench the fluorescence. Upon chelation with a metal ion, this PET process is inhibited, leading to an enhanced fluorescence emission. For quenching by paramagnetic ions like Cu²⁺ and Fe³⁺, the mechanism is likely due to energy or electron transfer from the excited sensor to the metal ion.

G cluster_0 Free Sensor (Low Fluorescence) cluster_1 Sensor-Metal Complex (High Fluorescence) S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Excitation S0_M Ground State Complex S0->S0_M + Metal Ion PET Photoinduced Electron Transfer (PET) S1->PET NonRad Non-radiative Decay S1->NonRad PET->S0 Quenching NonRad->S0 S0_M->S0 - Metal Ion S1_M Excited State Complex S0_M->S1_M Excitation Fluor Fluorescence S1_M->Fluor Fluor->S0_M G cluster_synthesis Synthesis & Characterization cluster_sensing Metal Ion Sensing Evaluation cluster_application Application Synthesis Synthesis of This compound Purification Purification (Recrystallization) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Stock Prepare Stock Solutions Characterization->Stock Titration Fluorescence Titration Stock->Titration Jobs Job's Plot Titration->Jobs LOD LOD Determination Titration->LOD Bioimaging Cellular Bioimaging LOD->Bioimaging

References

Formulation of 4,6,7-Trimethoxy-5-methylcoumarin for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6,7-Trimethoxy-5-methylcoumarin is a synthetic coumarin (B35378) derivative with potential therapeutic applications. Like many coumarins, it is a hydrophobic molecule, presenting challenges for formulation in aqueous-based systems required for in vivo research. This document provides detailed application notes and protocols for the formulation of this compound to enhance its solubility and bioavailability for preclinical in vivo studies. The protocols described herein are based on established methods for formulating poorly water-soluble compounds and can be adapted to specific experimental needs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing a suitable in vivo formulation. The following table summarizes key properties.

PropertyValueSource/Comment
Molecular Formula C₁₃H₁₄O₅Pharmaffiliates
Molecular Weight 250.25 g/mol Pharmaffiliates
Appearance Yellow powderChemicalBook[1]
Organic Solvent Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemicalBook[1]
Aqueous Solubility Predicted to be lowBased on its hydrophobic structure with three methoxy (B1213986) groups.[2]
pKa Not availableThe lactone ring of coumarin is generally not easily ionizable.

Formulation Strategies for In Vivo Administration

Given the low aqueous solubility of this compound, several strategies can be employed to prepare formulations suitable for in vivo studies. The choice of formulation will depend on the route of administration (e.g., oral, intravenous), the required dose, and the specific experimental model.

Co-solvent Systems

The use of a water-miscible organic co-solvent is a common and straightforward approach to solubilize hydrophobic compounds for in vivo administration.

Protocol 1: Preparation of a Co-solvent Formulation

  • Materials:

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 400 (PEG 400)

    • Tween® 80

    • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Procedure:

    • Weigh the desired amount of this compound.

    • Dissolve the compound in a minimal amount of DMSO. Sonication may be used to aid dissolution.

    • In a separate tube, prepare the vehicle by mixing PEG 400, Tween® 80, and saline/PBS in a suitable ratio (e.g., 10:5:85 v/v/v).

    • Slowly add the drug-DMSO solution to the vehicle with vigorous vortexing to form a clear solution.

    • Visually inspect the final formulation for any precipitation. If precipitation occurs, adjust the ratio of co-solvents or decrease the final drug concentration.

  • Characterization:

    • Determine the final concentration of the drug in the formulation.

    • Assess the short-term stability of the formulation at room temperature and 4°C.

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

    • Sterile water for injection or saline

  • Procedure:

    • Prepare an aqueous solution of the chosen cyclodextrin (B1172386) (e.g., 10-40% w/v in sterile water or saline).

    • Add an excess amount of this compound to the cyclodextrin solution.

    • Stir or sonicate the mixture at a constant temperature for 24-48 hours to allow for complex formation.

    • Centrifuge or filter the solution to remove the undissolved compound.

    • The clear supernatant is the drug-cyclodextrin complex formulation.

  • Characterization:

    • Determine the concentration of this compound in the final solution using a validated analytical method (e.g., HPLC-UV).

    • Perform a phase-solubility study to determine the stoichiometry and stability constant of the complex.

Lipid-Based Formulations

Lipid-based formulations, such as emulsions and self-emulsifying drug delivery systems (SEDDS), can enhance the oral bioavailability of hydrophobic drugs.

Protocol 3: Preparation of a Simple Lipid-Based Formulation

  • Materials:

    • This compound

    • A suitable oil (e.g., sesame oil, corn oil)

    • A surfactant (e.g., Cremophor® EL, Tween® 80)

  • Procedure:

    • Dissolve this compound in the chosen oil. Gentle heating and sonication can be used to facilitate dissolution.

    • Add the surfactant to the oil-drug mixture and mix thoroughly.

    • For oral administration, this formulation can be directly administered or encapsulated in soft gelatin capsules.

  • Characterization:

    • Determine the drug concentration in the formulation.

    • Assess the physical stability of the formulation (e.g., check for phase separation or drug precipitation).

Experimental Workflows and Signaling Pathways

Experimental Workflow for Formulation Development

The following diagram illustrates a general workflow for the development and characterization of an in vivo formulation for a poorly soluble compound like this compound.

G Experimental Workflow for Formulation Development cluster_0 Formulation Preparation cluster_1 Formulation Characterization cluster_2 In Vivo Evaluation A Compound Characterization (Solubility, Stability) B Select Formulation Strategy (Co-solvent, Cyclodextrin, Lipid-based) A->B Inform Selection C Prepare Trial Formulations B->C D Physical & Chemical Stability Assessment C->D E Drug Concentration Analysis C->E F In Vitro Drug Release D->F If Stable E->F G Pharmacokinetic Studies F->G Lead Formulation H Efficacy Studies G->H

Caption: A stepwise workflow for developing and validating a suitable in vivo formulation.

Potential Signaling Pathways

Based on studies of structurally similar coumarin derivatives, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these potential mechanisms, which require experimental validation for this specific compound.

3.2.1. Potential Anti-Inflammatory Signaling Pathway

Coumarins have been shown to inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[3][4]

G Potential Anti-Inflammatory Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Drug 4,6,7-Trimethoxy- 5-methylcoumarin Drug->MAPK Inhibition Drug->IKK Inhibition Gene Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Gene Transcription

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

3.2.2. Potential Anticancer Signaling Pathway

Several coumarin derivatives have demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation, potentially through the PI3K/Akt signaling pathway.[5]

G Potential Anticancer Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Cellular Response GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug 4,6,7-Trimethoxy- 5-methylcoumarin Drug->PI3K Inhibition Drug->Akt Inhibition

Caption: Potential modulation of the PI3K/Akt pathway, leading to reduced cell proliferation and survival.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation to overcome its poor aqueous solubility. The protocols and strategies outlined in this document provide a starting point for researchers to develop and characterize suitable formulations. It is crucial to perform thorough characterization of the chosen formulation to ensure its stability, homogeneity, and suitability for the intended in vivo studies. Furthermore, the depicted signaling pathways represent potential mechanisms of action and should be investigated experimentally to confirm the molecular targets of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pechmann Condensation for 4,6,7-Trimethoxy-5-methylcoumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4,6,7-Trimethoxy-5-methylcoumarin via Pechmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pechmann condensation?

A1: The Pechmann condensation is an acid-catalyzed reaction for the synthesis of coumarins from a phenol (B47542) and a β-ketoester.[1] The mechanism is generally understood to involve three key steps:

  • Transesterification: The phenolic hydroxyl group reacts with the β-ketoester to form a new ester.

  • Electrophilic Aromatic Substitution (EAS): The activated carbonyl group of the newly formed ester attacks the electron-rich aromatic ring of the phenol.

  • Dehydration: The final step involves the elimination of a water molecule to form the coumarin (B35378) ring system.[1]

The exact order of these steps can sometimes be debated and may depend on the specific reactants and conditions.[2]

Q2: Which catalysts are most effective for the Pechmann condensation of electron-rich phenols like the precursor to this compound?

A2: A wide range of acid catalysts can be employed for the Pechmann condensation. For electron-rich phenols, both Brønsted and Lewis acids are effective.[3] Common choices include:

  • Strong Brønsted acids: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and methanesulfonic acid.[1][4]

  • Lewis acids: Aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), indium(III) chloride (InCl₃), and titanium tetrachloride (TiCl₄).[3][5]

  • Solid acid catalysts: Amberlyst-15, sulfated zirconia, and various clays (B1170129) offer advantages in terms of reusability and easier work-up.[6][7]

The choice of catalyst can significantly impact reaction time, temperature, and yield.[3]

Q3: What are common side reactions to be aware of during this synthesis?

A3: Side reactions in the Pechmann condensation can lead to impurities and lower yields. With highly activated phenols, the following are possible:

  • Chromone (B188151) formation: A key isomeric byproduct can be the corresponding chromone, which can be difficult to separate from the desired coumarin.[1]

  • Multiple condensations: If there are multiple activated sites on the phenol, double condensation products can form.

  • Sulfonation: When using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur.

  • Polymerization/Degradation: Harsh acidic conditions and high temperatures can lead to the degradation of starting materials and products, resulting in tar formation.

Q4: What are the recommended purification techniques for this compound?

A4: Purification of the crude product is crucial to obtain a high-purity compound. Common methods include:

  • Recrystallization: This is the most common method for purifying solid coumarin derivatives. Ethanol (B145695) or a mixture of ethanol and water is often a suitable solvent system.[8]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is effective. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is a good starting point for elution.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale purification, preparative TLC can be used.

  • High-Speed Counter-Current Chromatography (HSCCC): This is an advanced technique for the separation and purification of coumarins from complex mixtures.[9]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Insufficiently acidic catalyst The Pechmann condensation requires a strong acid catalyst to proceed efficiently.[4] If using a mild acid, consider switching to a stronger one like concentrated H₂SO₄ or a Lewis acid like AlCl₃.
Low reaction temperature For many Pechmann condensations, elevated temperatures are necessary to drive the reaction to completion.[3] Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Short reaction time Some Pechmann condensations can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the duration.
Inappropriate solvent While often performed neat (solvent-free), a high-boiling, non-polar solvent can sometimes be beneficial. However, the choice of solvent can significantly affect the reaction.[10]
Deactivated phenol While the precursor to this compound is highly activated, ensure the starting material is pure and has not degraded.
Water in the reaction mixture The presence of water can interfere with the acidic catalyst and the dehydration step. Ensure all glassware is dry and use anhydrous reagents if possible.
Problem 2: Formation of a Complex Mixture of Products
Possible Cause Suggested Solution
Reaction temperature is too high Excessive heat can lead to side reactions and decomposition. Try running the reaction at a lower temperature for a longer period.
Catalyst is too harsh A very strong acid catalyst can promote unwanted side reactions. Consider using a milder catalyst, such as Amberlyst-15 or p-TsOH.[4][6]
Incorrect stoichiometry An excess of the β-ketoester can sometimes lead to side products. Experiment with varying the molar ratio of the phenol to the β-ketoester.
Formation of chromone byproduct The formation of the isomeric chromone is a common issue.[1] Optimization of the catalyst and reaction temperature can help to favor the formation of the coumarin. Purification by column chromatography is often necessary to separate the isomers.
Problem 3: Product is a Dark, Tarry Substance
Possible Cause Suggested Solution
Decomposition of starting materials or product This is often caused by excessively high temperatures or prolonged exposure to a strong acid. Reduce the reaction temperature and/or time.
Concentrated sulfuric acid causing charring If using H₂SO₄, add it slowly and with cooling to control the initial exotherm. Consider switching to a different catalyst that is less prone to causing charring, such as a solid acid catalyst.

Experimental Protocols

Note: The following are representative protocols based on the synthesis of structurally similar coumarins. Optimization for the specific synthesis of this compound may be required.

Protocol 1: General Pechmann Condensation with a Strong Acid Catalyst

  • In a round-bottom flask equipped with a magnetic stirrer, combine the starting phenol (1,3,5-trimethoxy-2-methylbenzene, 1 equivalent) and ethyl acetoacetate (B1235776) (1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) dropwise with continuous stirring, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require gentle heating (e.g., 50-80 °C) to proceed to completion.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of ice-cold water.

  • The crude product should precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Pechmann Condensation with a Solid Acid Catalyst (e.g., Amberlyst-15)

  • In a round-bottom flask, combine the starting phenol (1,3,5-trimethoxy-2-methylbenzene, 1 equivalent), ethyl acetoacetate (1.2 equivalents), and Amberlyst-15 (typically 10-20% by weight of the phenol).

  • Heat the mixture with stirring to the desired temperature (e.g., 100-130 °C).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add a solvent such as ethyl acetate to dissolve the product.

  • Filter to remove the solid catalyst. The catalyst can be washed with the solvent, dried, and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Quantitative Data

Table 1: Comparison of Catalysts for the Pechmann Condensation of Resorcinol with Ethyl Acetoacetate

CatalystTemperature (°C)TimeYield (%)Reference
p-TsOH (10 mol%)80 (Microwave)3 min60.1[4]
InCl₃ (3 mol%)Room Temp (Ball Mill)8 min92[5]
Ionic Liquid9012 h50[10]
Sulfuric AcidNot specifiedNot specifiedGood[1]
Amberlyst-15110Not specifiedHigh[7]

Table 2: Effect of Substituents on Phenol in Pechmann Condensation

PhenolCatalystConditionsYield (%)Reference
PhenolInCl₃ (3 mol%)Room Temp (Ball Mill), 60 min52[5]
Resorcinolp-TsOH (10 mol%)80°C (Microwave), 3 min60.1[4]
β-NaphtholInCl₃ (3 mol%)Room Temp (Ball Mill), 15 min68[5]
PhloroglucinolSulfamic Acid (10 mol%)130°C, 40 min20[8]

Visualizations

Pechmann_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Phenol Substituted Phenol (e.g., 1,3,5-trimethoxy-2-methylbenzene) Reaction Pechmann Condensation Phenol->Reaction Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Reaction Catalyst Acid Catalyst (H₂SO₄, AlCl₃, etc.) Catalyst->Reaction Temperature Temperature (Room Temp to 130°C) Temperature->Reaction Time Reaction Time (Minutes to Hours) Time->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low/No Yield Check_Catalyst Is the catalyst strong enough? Start->Check_Catalyst Increase_Catalyst_Strength Use a stronger acid (e.g., H₂SO₄, AlCl₃) Check_Catalyst->Increase_Catalyst_Strength No Check_Temp Is the reaction temperature adequate? Check_Catalyst->Check_Temp Yes Increase_Catalyst_Strength->Check_Temp Increase_Temp Increase temperature Check_Temp->Increase_Temp No Check_Time Is the reaction time sufficient? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Increase_Time Extend reaction time Check_Time->Increase_Time No Final_Check Consider other factors: - Purity of starting materials - Presence of water Check_Time->Final_Check Yes Increase_Time->Final_Check

Caption: Troubleshooting flowchart for addressing low product yield in Pechmann condensation.

References

Technical Support Center: Synthesis of 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4,6,7-Trimethoxy-5-methylcoumarin synthesis. The primary synthetic route discussed is the Pechmann condensation.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of this compound via the Pechmann condensation of 2,3,4-trimethoxy-5-methylphenol (B8458213) and a β-ketoester (e.g., ethyl acetoacetate).

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Phenol (B47542) Substrate: The starting phenol is highly substituted, which can cause steric hindrance. Electron-donating methoxy (B1213986) groups activate the ring, but substitution at both ortho positions can inhibit cyclization.Increase Reaction Temperature: Carefully increase the temperature in increments of 10°C. Monitor for decomposition.• Use a Stronger Catalyst: Switch from a mild acid catalyst (e.g., Amberlyst-15) to a stronger one like concentrated sulfuric acid or polyphosphoric acid (PPA).[1] • Increase Reaction Time: Monitor the reaction via Thin Layer Chromatography (TLC) and extend the reaction time until the starting material is consumed.
2. Impure Starting Materials: The phenol precursor (2,3,4-trimethoxy-5-methylphenol) or ethyl acetoacetate (B1235776) may contain impurities that inhibit the reaction.Purify Phenol: Recrystallize or use column chromatography for the phenol starting material.• Distill β-Ketoester: Use freshly distilled ethyl acetoacetate for the reaction.
3. Ineffective Catalyst: The chosen acid catalyst may not be strong enough to promote condensation with a sterically hindered and highly activated phenol.Catalyst Screening: Test a range of catalysts from Lewis acids (AlCl₃, FeCl₃) to Brønsted acids (H₂SO₄, p-TsOH, Sulfamic Acid).[1][2]• Solvent-Free Conditions: Heating the neat reactants with a solid acid catalyst like Amberlyst-15 or sulfamic acid can sometimes drive the reaction to completion.[2]
Formation of Dark, Tarry Reaction Mixture 1. Decomposition: The reaction temperature is too high, causing the electron-rich phenol or the product to decompose or polymerize.Lower Reaction Temperature: Reduce the temperature and increase the reaction time.• Use a Milder Catalyst: Strong acids like H₂SO₄ can cause charring at elevated temperatures. Consider using a solid acid catalyst for easier temperature control and milder conditions.
2. Oxidation: The highly activated phenol is susceptible to oxidation.Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent air oxidation.
Multiple Products Observed on TLC 1. Side Reactions (Simonis Chromone (B188151) Cyclization): Under certain conditions (e.g., using P₂O₅), the reaction can yield a chromone isomer instead of the desired coumarin (B35378).[1]Catalyst Choice: Avoid catalysts known to favor chromone formation, such as P₂O₅. Stick to strong Brønsted acids like H₂SO₄ or sulfamic acid.
2. Incomplete Reaction: Spots for both starting material and product are visible.Increase Reaction Time/Temperature: As described above, allow the reaction to proceed to completion.
3. Byproduct Formation: Self-condensation of ethyl acetoacetate or other side reactions may occur.Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the β-ketoester to ensure the phenol is the limiting reagent.[2]• Purification: Isolate the desired product using column chromatography on silica (B1680970) gel.
Difficulty in Product Purification 1. Oily Product: The product fails to crystallize from the reaction mixture or purification solvents.Column Chromatography: This is the most reliable method for purifying non-crystalline products. Use a solvent system like hexane (B92381)/ethyl acetate (B1210297).• Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane.
2. Co-eluting Impurities: Impurities have similar polarity to the desired product.Optimize Chromatography: Use a different solvent system or a different stationary phase (e.g., alumina).• Recrystallization: Try recrystallizing the semi-pure product from various solvents (e.g., ethanol, methanol, ethyl acetate/hexane).

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Pechmann condensation is the most direct and widely used method for synthesizing 4-substituted coumarins.[1] This reaction involves the acid-catalyzed condensation of a phenol (in this case, 2,3,4-trimethoxy-5-methylphenol) with a β-ketoester, typically ethyl acetoacetate.[1]

Q2: How do the electron-donating methoxy groups on the phenol affect the reaction?

A2: Electron-donating groups like methoxy activate the aromatic ring, making it more nucleophilic and generally facilitating the electrophilic aromatic substitution step of the Pechmann condensation.[3] This means the reaction can often proceed under milder conditions compared to unsubstituted phenol. However, the high degree of substitution can also introduce significant steric hindrance, which may require more forcing conditions to overcome.

Q3: What are the best catalysts for the Pechmann condensation of a highly activated phenol?

A3: A variety of acid catalysts can be used. For highly activated phenols, milder catalysts can be effective. However, to overcome potential steric hindrance, stronger acids are often employed. Common choices include:

  • Concentrated Sulfuric Acid (H₂SO₄): A traditional and highly effective catalyst.

  • Polyphosphoric Acid (PPA): Acts as both a catalyst and a dehydrating agent.

  • Solid Acid Catalysts (e.g., Amberlyst-15, Sulfamic Acid): These offer advantages such as easier workup, catalyst recyclability, and potentially milder reaction conditions.[2]

  • Lewis Acids (e.g., AlCl₃, FeCl₃, InCl₃): Can also effectively catalyze the reaction, sometimes under solvent-free or mechanochemical (ball-milling) conditions.[4][5]

Q4: I am not sure if my starting phenol, 2,3,4-trimethoxy-5-methylphenol, is pure. How can I synthesize it?

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction. Use a silica gel plate and a solvent system such as 3:1 Hexane:Ethyl Acetate. Spot the starting phenol, ethyl acetoacetate, and the co-spotted reaction mixture. The product, being more conjugated and generally less polar than the starting phenol, should have a higher Rf value and may be fluorescent under UV light. The reaction is complete when the spot corresponding to the starting phenol has disappeared.

Q6: What is the typical workup procedure for a Pechmann condensation?

A6: After the reaction is complete (as determined by TLC), the mixture is cooled to room temperature and then poured slowly into a beaker of crushed ice and water. This quenches the reaction and precipitates the crude coumarin product. The solid is then collected by vacuum filtration, washed with cold water to remove the acid catalyst and other water-soluble impurities, and then dried. Further purification is typically achieved by recrystallization (e.g., from ethanol) or column chromatography.

Data Presentation: Catalyst and Condition Optimization

The following table summarizes data from studies on Pechmann condensations with various substituted phenols, providing a comparison of different catalytic systems. This data can guide the optimization of the this compound synthesis.

Phenol Substrateβ-KetoesterCatalyst (mol%)SolventTemp (°C)TimeYield (%)Reference
PhloroglucinolEthyl AcetoacetateSulfamic Acid (10)None13040 min84[2]
PyrogallolEthyl AcetoacetateSulfamic Acid (10)None1304 h82[2]
m-MethoxyphenolEthyl 4-chloroacetoacetateSulfamic Acid (10)None1004 h90[2]
ResorcinolEthyl AcetoacetateTamarind Juice (20)Water9024 h83[6]
ResorcinolEthyl Acetoacetatep-TsOH (10)None (Microwave)80180 s~60N/A
α-NaphtholEthyl AcetoacetateInCl₃ (3)None (Ball Mill)RT12 min88[5]
m-MethoxyphenolEthyl AcetoacetateInCl₃ (3)None (Ball Mill)RT20 min80[5]

Experimental Protocols

While a specific literature protocol for this compound was not identified, the following generalized procedures are based on well-established Pechmann condensation methods for analogous polymethoxylated coumarins.

Method 1: Synthesis using Sulfuric Acid Catalyst
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 2,3,4-trimethoxy-5-methylphenol (1.0 eq). To this, add ethyl acetoacetate (1.2 eq).

  • Reaction Setup: Cool the flask in an ice bath to 0-5°C.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 5-10 mL per 10 mmol of phenol) dropwise to the stirred mixture, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction time can vary from a few hours to overnight (e.g., 18-24 hours). Monitor the reaction progress by TLC. Gentle warming (e.g., 40-50°C) may be required if the reaction is sluggish.

  • Workup: Slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. A solid precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid. Purify by recrystallization from a suitable solvent (e.g., 95% ethanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Method 2: Synthesis using a Solid Acid Catalyst (Solvent-Free)
  • Reagent Mixing: In a septum-sealed reaction vial or round-bottom flask, combine 2,3,4-trimethoxy-5-methylphenol (1.0 eq), ethyl acetoacetate (1.5 eq), and a solid acid catalyst like sulfamic acid (10 mol%) or Amberlyst-15 (0.2 g per mmol of phenol).[2]

  • Reaction: Place the vial in a preheated oil bath at a temperature between 100-130°C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction by taking small aliquots and analyzing via TLC. Solvent-free reactions are often faster, potentially finishing within 1-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate to dissolve the product and filter to remove the solid acid catalyst.

  • Isolation: Wash the filtrate with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by column chromatography or recrystallization as described in Method 1.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification reagents Combine Phenol, β-Ketoester & Catalyst react Stir at Specified Temperature reagents->react monitor Monitor by TLC react->monitor Periodically monitor->react If Incomplete quench Pour into Ice-Water monitor->quench If Reaction Complete filtrate Vacuum Filtration quench->filtrate wash Wash with Cold Water filtrate->wash dry Dry Crude Product wash->dry purify Column Chromatography or Recrystallization dry->purify char Characterize Final Product (NMR, MS, MP) purify->char

Caption: General experimental workflow for Pechmann condensation.

Troubleshooting Decision Tree

G start Low Yield? check_purity Are starting materials pure? start->check_purity check_temp Is temperature optimal? check_purity->check_temp Yes purify Purify Phenol & Distill Ketoester check_purity->purify No check_catalyst Is catalyst effective? check_temp->check_catalyst Yes increase_temp Increase Temp in increments check_temp->increase_temp No check_time Is reaction time sufficient? check_catalyst->check_time Yes change_catalyst Use Stronger Acid (e.g., H₂SO₄, PPA) check_catalyst->change_catalyst No increase_time Extend Time & Monitor by TLC check_time->increase_time No

Caption: Decision tree for troubleshooting low yield issues.

References

Troubleshooting low solubility of 4,6,7-Trimethoxy-5-methylcoumarin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 4,6,7-Trimethoxy-5-methylcoumarin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous buffer. Why is this happening and what can I do?

A2: This is a common issue for poorly water-soluble compounds. DMSO is a strong organic solvent that can dissolve the compound at high concentrations. When this concentrated stock is introduced into an aqueous buffer, the overall solvent polarity increases dramatically, causing the compound to crash out of solution.

To address this, you can try the following:

  • Lower the final concentration: The most straightforward approach is to use a more diluted final concentration of the compound in your experiment.

  • Decrease the percentage of DMSO in the final solution: While reducing the DMSO percentage is ideal to minimize solvent effects in biological assays, this may not be feasible if the compound's solubility is very low. A final DMSO concentration of less than 1% is generally recommended.

  • Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller dilutions. This can sometimes help to keep the compound in solution.

  • Employ a solubility enhancement technique: If the above methods are insufficient, you will need to use a strategy to improve the aqueous solubility of the compound.

Q3: What are the primary methods to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These can be broadly categorized as:

  • Use of Co-solvents: Introducing a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.

  • pH Adjustment: The solubility of some coumarin (B35378) derivatives can be influenced by pH.[2] However, the methoxy (B1213986) groups on this compound are not ionizable under typical physiological pH ranges, so this method is unlikely to be effective.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at the solid state.

  • Particle Size Reduction: Techniques like micronization and nanosuspension can increase the surface area of the compound, which can improve the dissolution rate.[4][5]

Q4: Which solubility enhancement technique should I try first?

A4: The choice of method depends on the specific requirements of your experiment, including the desired final concentration, the tolerance of your assay to excipients, and the scale of your experiment. For many in vitro applications, the use of co-solvents or cyclodextrins is a good starting point due to their relative ease of implementation.

Q5: Will these solubilization methods affect the biological activity of this compound?

A5: It is possible that the excipients used for solubilization could influence the outcome of your experiment. For instance, the local environment created by a cyclodextrin (B1172386) or a micelle could alter the compound's interaction with its biological target. Therefore, it is crucial to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.

Troubleshooting Guides

Issue: Persistent Precipitation of this compound in Aqueous Buffer

This guide provides a systematic approach to troubleshooting and overcoming the low aqueous solubility of this compound.

Troubleshooting_Workflow start Start: Low Solubility of This compound check_concentration Is the final concentration as low as experimentally feasible? start->check_concentration lower_concentration Action: Lower the final concentration of the compound. check_concentration->lower_concentration No use_enhancement Proceed to Solubility Enhancement Techniques check_concentration->use_enhancement Yes evaluate_solubility Evaluate Solubility (Visual Inspection, Turbidity) lower_concentration->evaluate_solubility co_solvents Try Co-solvents (e.g., Ethanol, PEG 400) use_enhancement->co_solvents cyclodextrins Try Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) use_enhancement->cyclodextrins surfactants Try Surfactants (e.g., Tween 80, Poloxamer 188) use_enhancement->surfactants co_solvents->evaluate_solubility cyclodextrins->evaluate_solubility surfactants->evaluate_solubility success Success: Compound is Solubilized Proceed with Experiment evaluate_solubility->success Soluble failure Failure: Solubility Still Insufficient Consider Advanced Techniques (Solid Dispersion, Nanosuspension) evaluate_solubility->failure Insoluble

Caption: A troubleshooting workflow for addressing the low aqueous solubility of this compound.

Quantitative Data Summary

While specific aqueous solubility data for this compound is limited, the following table provides a general comparison of common solubility enhancement techniques. The effectiveness of each will be compound-specific and requires experimental validation.

TechniqueTypical Concentration Range of ExcipientAdvantagesDisadvantages
Co-solvents 1-20% (v/v)Simple to implement, can significantly increase solubility.Can have biological effects, may not be suitable for all assays.
Cyclodextrins 1-100 mMGenerally low toxicity, can form stable complexes.Can be expensive, may alter compound activity.
Surfactants 0.01-5% (w/v)Effective at low concentrations, can be used for various formulations.Potential for cell toxicity, can interfere with some assays.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility using the Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method to determine the equilibrium (thermodynamic) solubility of this compound in an aqueous buffer.[3][6]

Materials:

  • This compound (solid powder)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. A good starting point is to add enough solid so that undissolved particles are clearly visible.

    • Add a known volume of the aqueous buffer to the vial.

    • Prepare at least three replicate vials.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient time to reach equilibrium. This is typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow for sedimentation of the excess solid.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to ensure you are only measuring the dissolved compound.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC or the aqueous buffer) to a concentration that falls within the linear range of your analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method.

    • A standard calibration curve of the compound in the same solvent must be prepared to accurately determine the concentration.

  • Calculation:

    • Calculate the solubility of this compound in the aqueous buffer, taking into account the dilution factor. The result is typically expressed in µg/mL or µM.

Potential Signaling Pathway Involvement

While the specific cellular targets of this compound are not well-defined, other coumarin derivatives have been shown to modulate key signaling pathways involved in inflammation and cell proliferation, such as the MAPK and NF-κB pathways. The following diagram illustrates a hypothetical mechanism of action based on the known activities of related coumarin compounds.

Signaling_Pathway compound This compound target Potential Cellular Target (e.g., Kinase, Transcription Factor) compound->target Inhibition/Modulation mapk_pathway MAPK Signaling Pathway target->mapk_pathway nfkb_pathway NF-κB Signaling Pathway target->nfkb_pathway proliferation Cell Proliferation mapk_pathway->proliferation inflammation Inflammatory Response nfkb_pathway->inflammation

Caption: A hypothetical signaling pathway for this compound based on related compounds.

References

Preventing fluorescence quenching of 4,6,7-Trimethoxy-5-methylcoumarin in biological media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent fluorescence quenching of 4,6,7-Trimethoxy-5-methylcoumarin in biological media.

Troubleshooting Guides

Issue 1: Rapid Signal Loss or Photobleaching During Imaging

You are observing a rapid decrease in the fluorescence intensity of this compound during microscopic observation.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Excessive Excitation Light Intensity Reduce the power of the laser or the intensity of the lamp. Use neutral density filters to attenuate the excitation light.
Prolonged Exposure Time Decrease the camera exposure time to the minimum required for a sufficient signal-to-noise ratio.
Presence of Molecular Oxygen Deoxygenate your imaging buffer by bubbling with nitrogen gas before use. Add an oxygen scavenging system, such as glucose oxidase/catalase, to the imaging medium.
Absence of Antifade Reagent Mount your sample in a commercially available antifade medium. Common antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
Issue 2: Low or No Fluorescence Signal from Labeled Biomolecules

After labeling your target biomolecule with a this compound derivative, you detect a weak or absent fluorescent signal.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Environmental Quenching by Biomolecule Amino Acid Proximity: Tryptophan and tyrosine residues in close proximity to the fluorophore can quench its fluorescence. If possible, modify the labeling site on the protein to a region with fewer quenching residues.
Conformational Changes: The local environment of the dye can be altered by protein conformation. Try denaturing a small sample of the labeled protein to see if fluorescence recovers, indicating conformational quenching.
pH Sensitivity of the Fluorophore The fluorescence of many coumarin (B35378) derivatives is pH-dependent. Ensure your buffer is at an optimal pH for this compound fluorescence, which is generally in the neutral to slightly basic range.
Aggregation of Labeled Biomolecules High concentrations of labeled biomolecules can lead to aggregation-caused quenching. Reduce the concentration of your labeled sample and measure fluorescence again.
Inefficient Labeling Confirm the success of the labeling reaction using a secondary method, such as mass spectrometry or a colorimetric assay for the labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of fluorescence quenching for this compound in a biological environment?

A1: The primary quenching mechanisms include:

  • Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light.

  • Collisional (Dynamic) Quenching: Encounter-dependent deactivation of the excited state by quenchers such as molecular oxygen or iodide ions.

  • Static Quenching: Formation of a non-fluorescent complex between the fluorophore and a quencher, such as certain amino acid residues (e.g., tryptophan).

  • Förster Resonance Energy Transfer (FRET): Energy transfer to a nearby acceptor molecule, which can be another fluorophore or a quenching moiety. Tryptophan and tyrosine are known quenchers of coumarin fluorescence through FRET-like mechanisms.

Q2: How does the local environment within a protein affect the fluorescence of this compound?

A2: The microenvironment surrounding the coumarin dye significantly impacts its fluorescence. Proximity to amino acid residues like tryptophan and tyrosine can lead to quenching. The polarity of the local environment can also influence the quantum yield; coumarins often exhibit higher fluorescence in less polar environments.

Q3: What is the expected photostability of this compound, and how can it be improved?

  • Use the lowest possible excitation power and exposure time.

  • Employ antifade reagents in your mounting medium.

  • Minimize the presence of oxygen in the sample.

Q4: Are there any specific chemicals or buffer components to avoid when working with this compound?

A4: Yes. Avoid components known to be fluorescence quenchers, such as:

  • Halide ions: Iodide and bromide ions can act as collisional quenchers.

  • Heavy atoms: These can increase intersystem crossing and reduce fluorescence.

  • Azide (B81097): Sodium azide is a common preservative but can quench fluorescence.

  • Unbuffered solutions: pH fluctuations can alter the fluorescence intensity.

Q5: How can I confirm that quenching is occurring in my sample?

A5: You can perform several experiments to confirm quenching:

  • Fluorescence Lifetime Measurement: A decrease in fluorescence lifetime compared to the unquenched fluorophore is indicative of dynamic quenching.

  • Stern-Volmer Analysis: By systematically varying the concentration of a potential quencher and measuring the fluorescence intensity, you can determine the quenching constant.

  • Denaturation Studies: For protein-labeled samples, denaturing the protein can disrupt the local quenching environment and may lead to an increase in fluorescence.

Data Presentation

Table 1: Photophysical Properties of Structurally Related Methoxy-Substituted Coumarins

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent
5,7-Dimethoxycoumarin~325~390~0.7Ethanol
7-Methoxycoumarin~323~388~0.6Ethanol
4-Methyl-7-methoxy coumarin~320~385~0.5Aqueous
4-Methyl-5,7-diethoxy coumarin~328~395-Aqueous

Note: Data for this compound is not extensively published. The data presented here for structurally similar compounds can be used as an estimate. Quantum yields are highly solvent-dependent.

Table 2: Efficacy of Common Antifade Agents with Coumarin Dyes

Antifade AgentHalf-life in Glycerol/PBS (s)Half-life with Antifade (s)Fold Increase in Photostability
Vectashield25106~4.2
p-Phenylenediamine (PPD)25~80-100~3-4
n-Propyl gallate (NPG)25~60-80~2-3

Data is generalized for coumarin dyes and specific performance may vary.

Experimental Protocols

Protocol 1: Minimizing Photobleaching During Live-Cell Imaging

Objective: To reduce the rate of photobleaching of this compound in live-cell imaging experiments.

Materials:

  • Cells stained with this compound derivative

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Antifade-containing live-cell imaging medium (commercial or custom-made)

  • Oxygen scavenging system (e.g., glucose, glucose oxidase, and catalase)

  • Fluorescence microscope with a temperature- and CO₂-controlled environmental chamber

Procedure:

  • Prepare Imaging Medium:

    • Use a phenol red-free medium to reduce background fluorescence.

    • If possible, use a commercial live-cell imaging medium containing an antifade reagent.

    • Alternatively, supplement your medium with an oxygen scavenging system. A common formulation is 10 mM glucose, 0.5 mg/mL glucose oxidase, and 0.1 mg/mL catalase. Prepare this fresh.

  • Optimize Imaging Parameters:

    • Turn on the environmental chamber and allow it to equilibrate to 37°C and 5% CO₂.

    • Place the cells on the microscope stage.

    • Start with the lowest possible excitation light intensity.

    • Use the shortest possible exposure time that provides a clear signal.

    • Acquire a time-lapse series to monitor photobleaching.

  • Data Acquisition:

    • For each experimental condition (with and without antifade/oxygen scavenger), acquire a time-lapse series of images under identical illumination conditions.

    • Measure the mean fluorescence intensity of the stained structures over time.

  • Analysis:

    • Plot the normalized fluorescence intensity as a function of time for each condition.

    • Compare the photobleaching rates to determine the effectiveness of the protective measures.

Protocol 2: Assessing Quenching by Tryptophan

Objective: To determine if tryptophan residues are quenching the fluorescence of a this compound-labeled protein.

Materials:

  • This compound-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Unlabeled protein (as a control)

  • Tryptophan stock solution (e.g., 1 M in water)

  • Guanidine hydrochloride (GuHCl) or Urea

  • Fluorometer

Procedure:

  • Baseline Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of the labeled protein.

  • Tryptophan Quenching:

    • Titrate the labeled protein solution with small aliquots of the tryptophan stock solution.

    • After each addition, mix and record the fluorescence emission spectrum.

    • A significant decrease in fluorescence intensity upon tryptophan addition suggests quenching.

  • Denaturation Experiment:

    • Prepare two samples of the labeled protein.

    • To one sample, add a denaturant (e.g., 6 M GuHCl or 8 M Urea) to unfold the protein.

    • Incubate both samples under appropriate conditions for denaturation to occur.

    • Measure the fluorescence emission spectra of both the native and denatured protein samples.

  • Analysis:

    • Compare the fluorescence intensity of the native and denatured protein. A significant increase in fluorescence upon denaturation suggests that the native protein conformation holds the coumarin in a quenched environment, possibly near tryptophan or other quenching residues.

Visualizations

Quenching_Pathways S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing Quenched Quenched State S1->Quenched Dynamic/Static Quenching Photobleached Photobleached T1->Photobleached Reaction with O₂ Troubleshooting_Workflow Start Low Fluorescence Signal Check_Labeling Confirm Labeling Efficiency Start->Check_Labeling Check_Instrument Optimize Instrument Settings Start->Check_Instrument Check_Environment Assess Local Environment Start->Check_Environment Solution Signal Improved Check_Labeling->Solution Check_Instrument->Solution Photobleaching Test for Photobleaching Check_Environment->Photobleaching Quenching Investigate Quenching Check_Environment->Quenching Photobleaching->Solution Quenching->Solution

Technical Support Center: Addressing Assay Interference of 4,6,7-Trimethoxy-5-methylcoumarin in HTS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering assay interference with 4,6,7-Trimethoxy-5-methylcoumarin in High-Throughput Screening (HTS).

Troubleshooting Guides

Issue: My fluorescence-based assay is showing a high hit rate.

A high hit rate in fluorescence-based assays can be indicative of assay interference rather than genuine bioactivity.[1] this compound is a coumarin (B35378) derivative, a class of compounds known for their intrinsic fluorescence, which can lead to false-positive signals.[2]

Troubleshooting Steps:

  • Assess Autofluorescence: The first step is to determine if the compound itself is fluorescent at the assay's excitation and emission wavelengths.

  • Perform a Fluorescence Quenching Assay: If the compound is not autofluorescent, it may be quenching the signal from the assay's fluorophore.

  • Run an Orthogonal Assay: Validate hits using an assay with a different detection method (e.g., absorbance, luminescence) that is not susceptible to fluorescence interference.[3]

Issue: The activity of my hit compound is dependent on the presence of reducing agents like DTT or TCEP.

This is a strong indication that the compound may be a redox-cycling compound (RCC).[1][2][4] RCCs can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) in the presence of reducing agents, which can non-specifically inhibit enzymes, particularly those with susceptible cysteine residues.[1][2][3][4]

Troubleshooting Steps:

  • Test in the Absence of Reducing Agents: If possible, run the assay without DTT or TCEP to see if the compound's activity is diminished.

  • Perform a Redox Cycling Assay: Use a specific counter-screen, such as the Resazurin (B115843) assay, to detect if the compound is redox-active.

  • Quantify Hydrogen Peroxide Production: An HRP-Phenol Red assay can be used to directly measure the generation of H₂O₂ by the compound.[3]

Issue: My hit compound shows poor dose-response curves or is only active at high concentrations.

This behavior can be a sign of compound aggregation.[5][6] Aggregates can sequester and non-specifically inhibit enzymes, leading to false-positive results.

Troubleshooting Steps:

  • Include Detergents: Test the compound's activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often attenuated by detergents.

  • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates by the compound at concentrations used in the assay.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in HTS?

A1: this compound is a substituted coumarin. Coumarins are a class of compounds that are known to interfere with HTS assays through various mechanisms, most notably intrinsic fluorescence.[2] This can lead to a high rate of false-positive hits, wasting time and resources.

Q2: What are the primary mechanisms of assay interference for coumarin-based compounds?

A2: The primary mechanisms of interference for coumarin-based compounds include:

  • Intrinsic Fluorescence: The compound itself fluoresces, leading to a false-positive signal.

  • Fluorescence Quenching: The compound absorbs the light emitted by the assay's fluorophore, reducing the signal.

  • Redox Cycling: The compound generates reactive oxygen species in the presence of reducing agents, leading to non-specific inhibition.[1][2][3][4]

  • Aggregation: At higher concentrations, the compound forms aggregates that can non-specifically inhibit enzymes.[5][6]

Q3: What is an orthogonal assay and why is it important?

A3: An orthogonal assay is a follow-up test that uses a different detection method from the primary screen to confirm a hit.[3] For example, if your primary screen is fluorescence-based, an orthogonal assay might use absorbance or mass spectrometry. This is crucial for eliminating false positives that are specific to the initial assay technology.

Q4: How can I proactively mitigate assay interference from compounds like this compound?

A4: To mitigate interference, consider the following:

  • Assay Design: If possible, choose assay technologies that are less prone to interference from fluorescent compounds (e.g., use red-shifted fluorophores).

  • Buffer Composition: Be aware of the potential for redox cycling if your assay buffer contains strong reducing agents like DTT.

  • Early Counter-Screening: Implement a panel of counter-screens early in your HTS campaign to identify and eliminate problematic compounds.

Data Presentation

Table 1: Example Data for a Redox-Cycling Compound

Assay ConditionIC₅₀ of this compound
Standard Assay Buffer (+1 mM DTT)5 µM
Assay Buffer without DTT> 100 µM
Standard Assay Buffer + Catalase85 µM

Table 2: Example Data from Dynamic Light Scattering (DLS) for an Aggregating Compound

Compound ConcentrationAverage Particle Size (nm)Polydispersity Index (PdI)Interpretation
1 µM50.1No aggregation
10 µM80.15No aggregation
50 µM3500.6Aggregation detected
50 µM + 0.01% Triton X-100100.2Aggregation prevented

Experimental Protocols

1. Autofluorescence Assessment

  • Objective: To determine if this compound is intrinsically fluorescent at the assay's wavelengths.

  • Materials:

    • This compound stock solution in DMSO.

    • Assay buffer.

    • Microplate reader with fluorescence detection.

    • Assay-compatible microplates (e.g., black, clear bottom).

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add the compound dilutions to the microplate.

    • Include wells with assay buffer and DMSO as a negative control.

    • Read the plate at the excitation and emission wavelengths used in the primary assay.

  • Interpretation: A concentration-dependent increase in fluorescence intensity compared to the DMSO control indicates that the compound is autofluorescent.

2. Redox Cycling Compound (RCC) Identification using the Resazurin Assay

  • Objective: To identify compounds that are redox-active in the presence of a reducing agent.[1][4]

  • Materials:

    • Resazurin powder.

    • Dithiothreitol (DTT).

    • HEPES buffer (50 mM, pH 7.5) with 50 mM NaCl.

    • Test compound in DMSO.

    • Known RCC (e.g., menadione) as a positive control.

    • Black, opaque 384-well plates.

    • Plate reader with fluorescence detection (Ex/Em: 560/590 nm).

  • Procedure:

    • Prepare a 5 µM resazurin and 50 µM DTT solution in HEPES buffer.

    • Dispense 100 nL of the test compound and controls into the wells of the 384-well plate.

    • Add 10 µL of the resazurin/DTT solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence at 590 nm with excitation at 560 nm.

  • Interpretation: An increase in fluorescence compared to the negative control indicates that the compound is likely a redox-active compound.[1]

3. Hydrogen Peroxide (H₂O₂) Detection using the HRP-Phenol Red Assay

  • Objective: To directly measure the production of H₂O₂ by the test compound.[3]

  • Materials:

    • Horseradish peroxidase (HRP).

    • Phenol Red.

    • DTT.

    • Assay buffer.

    • H₂O₂ for a standard curve.

    • Test compound in DMSO.

    • Clear 384-well plates.

    • Absorbance plate reader (560 nm).

  • Procedure:

    • Prepare a detection reagent containing HRP and Phenol Red in assay buffer.

    • Dispense the test compound, controls, and H₂O₂ standards into the wells.

    • Add a solution of DTT to each well and incubate for 15-20 minutes.

    • Add the HRP-Phenol Red detection reagent and incubate for 45 minutes.

    • Measure the absorbance at 560 nm.

  • Interpretation: An increase in absorbance is proportional to the amount of H₂O₂ generated by the test compound.

4. Compound Aggregation Assessment using Dynamic Light Scattering (DLS)

  • Objective: To detect the formation of aggregates by the test compound.[5][6][7][8]

  • Materials:

    • Test compound in DMSO.

    • Assay buffer, filtered through a 0.22 µm filter.

    • DLS instrument.

    • Low-volume cuvettes or DLS-compatible plates.

  • Procedure:

    • Prepare dilutions of the test compound in the filtered assay buffer to the final assay concentrations.

    • Equilibrate the samples to the assay temperature.

    • Measure the particle size distribution using the DLS instrument.

  • Interpretation: The appearance of particles with a hydrodynamic radius significantly larger than a small molecule (typically >100 nm) indicates compound aggregation.[6]

Visualizations

Troubleshooting_Workflow Start High Hit Rate in Primary Screen IsFluorescenceAssay Is the primary assay fluorescence-based? Start->IsFluorescenceAssay CheckAutofluorescence Check for Compound Autofluorescence IsFluorescenceAssay->CheckAutofluorescence Yes CheckDTT Is DTT/TCEP in the assay buffer? IsFluorescenceAssay->CheckDTT No IsAutofluorescent Is the compound autofluorescent? CheckAutofluorescence->IsAutofluorescent IsAutofluorescent->CheckDTT No FalsePositive High Likelihood of Assay Interference (False Positive) IsAutofluorescent->FalsePositive Yes RedoxAssay Perform Redox Counter-Screen CheckDTT->RedoxAssay Yes CheckAggregation Check for Aggregation (DLS, detergent) CheckDTT->CheckAggregation No IsRedoxActive Is the compound redox-active? RedoxAssay->IsRedoxActive IsRedoxActive->CheckAggregation No IsRedoxActive->FalsePositive Yes IsAggregator Does the compound aggregate? CheckAggregation->IsAggregator IsAggregator->FalsePositive Yes OrthogonalAssay Confirm with Orthogonal Assay IsAggregator->OrthogonalAssay No TrueHit Potential True Hit OrthogonalAssay->TrueHit

Caption: Workflow for troubleshooting assay interference.

Fluorescence_Interference cluster_0 Scenario 1: Autofluorescence cluster_1 Scenario 2: Fluorescence Quenching Excitation1 Excitation Light Compound 4,6,7-Trimethoxy- 5-methylcoumarin Excitation1->Compound Ex λ Detector1 Detector Compound->Detector1 Em λ (False Signal) Excitation2 Excitation Light Fluorophore Assay Fluorophore Excitation2->Fluorophore Ex λ Compound2 4,6,7-Trimethoxy- 5-methylcoumarin Fluorophore->Compound2 Energy Transfer (Quenching) Detector2 Detector Fluorophore->Detector2 Em λ (Signal)

Caption: Mechanisms of fluorescence interference.

Redox_Cycling_Pathway Coumarin This compound (RCC) Coumarin_radical Coumarin Radical Coumarin->Coumarin_radical e⁻ from DTT DTT_reduced DTT (reduced) DTT_oxidized DTT (oxidized) DTT_reduced->DTT_oxidized Coumarin_radical->Coumarin e⁻ to O₂ O2 O₂ Superoxide O₂⁻• (Superoxide) O2->Superoxide H2O2 H₂O₂ Superoxide->H2O2 SOD or spontaneous Cysteine_Protease_ox Cysteine Protease (Inactive) H2O2->Cysteine_Protease_ox Oxidizes active site Cys-SH Cysteine_Protease Cysteine Protease (Active) Cysteine_Protease->Cysteine_Protease_ox

Caption: Redox cycling leading to enzyme inactivation.

References

Stability of 4,6,7-Trimethoxy-5-methylcoumarin in different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4,6,7-Trimethoxy-5-methylcoumarin

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound. The information is based on the general stability profiles of coumarin (B35378) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the behavior of related coumarin compounds, the primary factors influencing the stability of this compound in solution are pH and temperature. Coumarins are particularly susceptible to hydrolysis of their lactone ring under alkaline conditions, a process that can be accelerated by elevated temperatures.[1][2][3] Acidic conditions and exposure to light (photolysis) may also lead to degradation, although typically to a lesser extent than alkaline hydrolysis.[4]

Q2: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A2: A decrease in concentration of your stock solution could be due to several factors. If the solution is prepared in a basic solvent (pH > 7), alkaline hydrolysis is a likely cause.[1][3] Even neutral aqueous solutions can become slightly acidic or basic over time due to dissolved gases, potentially initiating degradation. Additionally, if the solution is not protected from light, photolytic degradation could be occurring.[4] For long-term storage, it is advisable to use an acidic or neutral buffer, protect the solution from light, and store at low temperatures.

Q3: Are there any recommended storage conditions for this compound?

A3: To ensure the stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place. Solutions should be prepared fresh when possible. If storage of solutions is necessary, they should be kept in a tightly sealed container, protected from light, and stored at low temperatures (e.g., 2-8 °C or frozen). The choice of solvent is also critical; a slightly acidic or neutral pH buffer is generally preferable to an alkaline solution.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation pathway for coumarins under basic conditions is the hydrolysis of the lactone ring to form a coumarinic acid (cis-isomer), which can then isomerize to the more stable coumaric acid (trans-isomer).[1] Therefore, the expected degradation products of this compound would be the corresponding coumarinic and coumaric acid derivatives. Under oxidative stress, other degradation products may be formed.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Verify pH of the assay medium: If the medium is alkaline, the compound may be degrading during the experiment. Consider adjusting the pH to a more neutral or slightly acidic range if compatible with your assay.

    • Minimize incubation time: If possible, reduce the duration of the experiment to minimize the extent of degradation.

    • Prepare fresh solutions: Always use freshly prepared solutions of the compound for your experiments.

    • Analyze compound stability in the medium: Perform a control experiment to quantify the stability of this compound in your specific assay medium over the time course of the experiment using an appropriate analytical method like HPLC.

Issue 2: Appearance of unknown peaks in HPLC analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review sample preparation and storage: Ensure that samples were prepared in a suitable solvent and stored under appropriate conditions (cool, dark).

    • Conduct a forced degradation study: To identify potential degradation products, subject a sample of this compound to forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress).[4][5] This will help in tentatively identifying the unknown peaks.

    • Use a stability-indicating method: Ensure your HPLC method is capable of separating the parent compound from its potential degradation products.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound based on the known behavior of other coumarin derivatives. These tables are intended to serve as a guideline for experimental design.

Table 1: Effect of pH on the Stability of this compound at 25°C.

pHIncubation Time (hours)Remaining Compound (%)
3.02498.5
5.02499.2
7.02497.8
9.02485.3
11.02462.1

Table 2: Effect of Temperature on the Stability of this compound at pH 7.4.

Temperature (°C)Incubation Time (hours)Remaining Compound (%)
42499.5
252497.8
372494.2
502488.7

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to investigate the intrinsic stability of this compound.[5]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 30 minutes.

  • Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify degradation products.

Protocol 2: HPLC Method for Quantification

This protocol provides a general HPLC method for the quantification of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 320 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acidic (e.g., 0.1M HCl, 80°C) A->B Incubate C Alkaline (e.g., 0.1M NaOH, RT) A->C Incubate D Oxidative (e.g., 3% H2O2, RT) A->D Incubate E Thermal (e.g., 105°C) A->E Incubate F HPLC Analysis B->F C->F D->F E->F G Quantify Remaining Parent Compound F->G H Identify Degradation Products F->H Degradation_Pathway Coumarin This compound (Lactone Ring Intact) Transition Intermediate Coumarin->Transition OH- (Alkaline Hydrolysis) Coumarinic_Acid Coumarinic Acid Derivative (cis-isomer) Transition->Coumarinic_Acid Ring Opening Coumarinic_Acid->Coumarin Recyclization (Acidic pH) Coumaric_Acid Coumaric Acid Derivative (trans-isomer) Coumarinic_Acid->Coumaric_Acid Isomerization

References

Purification of 4,6,7-Trimethoxy-5-methylcoumarin using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4,6,7-Trimethoxy-5-methylcoumarin using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent system for the column chromatography of this compound on silica (B1680970) gel?

A common starting point for the purification of coumarin (B35378) derivatives is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a moderately polar solvent such as ethyl acetate (B1210297).[1] For this compound, a gradient elution is recommended, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity to elute the compound. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q2: How do I determine the optimal eluent system using Thin Layer Chromatography (TLC)?

To determine the best solvent system, spot the crude sample on a TLC plate and develop it in various mixtures of hexane and ethyl acetate (or other suitable solvents). An ideal solvent system will provide a good separation of the target compound from its impurities, with the this compound spot having an Rf value of approximately 0.25-0.35.[2] This Rf value generally ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening).

Q3: My compound is not moving from the origin on the TLC plate, even with high concentrations of ethyl acetate. What should I do?

If this compound is not moving from the origin, the eluent system is not polar enough. You can try adding a more polar solvent, such as methanol (B129727) or dichloromethane (B109758), to the mobile phase in small increments (e.g., 1-5%).[3] Be cautious when using methanol with silica gel, as high concentrations can lead to the dissolution of the stationary phase.[3]

Q4: The separation between my target compound and an impurity is very poor. How can I improve the resolution?

Poor separation can be addressed in several ways:

  • Optimize the solvent system: Test different solvent combinations. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

  • Use a shallower gradient: A slower, more gradual increase in solvent polarity during gradient elution can enhance resolution between closely eluting compounds.

  • Reduce the column load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Use a longer column: Increasing the column length provides more surface area for the separation to occur.

Q5: I observe streaking of my compound on the TLC plate and the column. What is the cause and how can I fix it?

Streaking is often caused by the compound being sparingly soluble in the mobile phase or due to interactions with an acidic stationary phase if the compound is basic.[2] To resolve this:

  • Ensure complete dissolution: Make sure your crude sample is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column.

  • Dry loading: If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.

  • Neutralize the silica: If your compound is basic, you can add a small amount of a volatile base like triethylamine (B128534) (e.g., 0.1-1%) to the eluent to prevent streaking.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline for the purification of this compound and should be optimized based on TLC analysis of the user's specific crude mixture.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes

  • Rotary evaporator

2. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or acetone).

  • Spot the solution onto a TLC plate.

  • Develop the plate in various hexane:ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3, 1:1).

  • Visualize the spots under UV light (254 nm and/or 365 nm).

  • The optimal eluent system is the one that gives a clear separation of the target compound with an Rf of ~0.25-0.35.

3. Column Preparation (Wet Packing Method):

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to pack the silica gel uniformly.

  • Add another thin layer of sand on top of the packed silica gel.

  • Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Carefully apply the sample solution to the top of the silica gel using a pipette.

  • Rinse the sample flask with a small amount of the eluent and add it to the column.

  • Drain the solvent until the sample has been adsorbed onto the silica gel.

5. Elution and Fraction Collection:

  • Carefully add the initial eluent to the top of the column.

  • Begin collecting fractions in test tubes.

  • Start with the initial eluent and gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution).

  • Monitor the elution process by collecting small fractions and analyzing them by TLC.

6. Isolation of the Pure Compound:

  • Combine the fractions that contain the pure this compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Data Presentation

Table 1: Physicochemical and Chromatographic Data for this compound

ParameterValueReference
Molecular FormulaC₁₃H₁₄O₅[4]
Molecular Weight250.25 g/mol [4]
AppearanceYellow powder[5]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
TLC Data
Stationary PhaseSilica Gel 60 F254
Mobile PhaseHexane:Ethyl Acetate (7:3)Estimated based on similar compounds
Rf Value~0.30Estimated based on similar compounds
Column Chromatography Data
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseGradient: Hexane to Hexane:Ethyl Acetate
Expected Yield>85% (from crude)Dependent on initial purity
Expected Purity>98%Dependent on separation efficiency

Table 2: Spectroscopic Data for Characterization

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz) Mass Spectrometry (ESI+)
Expected δ (ppm)Expected δ (ppm)Expected m/z
~ 6.1-6.3 (1H, s, H-3)~ 160-162 (C-2)251.08 [M+H]⁺
~ 6.5-6.7 (1H, s, H-8)~ 110-112 (C-3)273.06 [M+Na]⁺
~ 3.8-4.0 (9H, 3 x s, 3 x OCH₃)~ 155-158 (C-4)
~ 2.1-2.3 (3H, s, CH₃)~ 105-108 (C-4a)
~ 140-142 (C-5)
~ 145-148 (C-6)
~ 150-153 (C-7)
~ 95-98 (C-8)
~ 152-155 (C-8a)
~ 55-62 (3 x OCH₃)
~ 8-10 (CH₃)

Note: The spectroscopic data presented are estimated values based on the analysis of structurally similar coumarin compounds. Actual experimental data should be acquired for confirmation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude this compound tlc_analysis TLC Analysis to Determine Eluent crude_product->tlc_analysis load_sample Load Sample crude_product->load_sample prepare_column Prepare Silica Gel Column tlc_analysis->prepare_column prepare_column->load_sample elute_column Elute with Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions remove_solvent Remove Solvent (Rotary Evaporation) combine_fractions->remove_solvent pure_product Pure this compound remove_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_separation Separation Issues cluster_solutions Potential Solutions start Problem Encountered poor_separation Poor Separation start->poor_separation no_elution Compound Not Eluting start->no_elution streaking Streaking of Bands start->streaking optimize_eluent Optimize Eluent System (TLC) poor_separation->optimize_eluent 1 gradient Use a Shallower Gradient poor_separation->gradient 2 reduce_load Reduce Column Load poor_separation->reduce_load 3 increase_polarity Increase Eluent Polarity no_elution->increase_polarity dry_load Use Dry Loading Method streaking->dry_load 1 add_modifier Add Modifier to Eluent (e.g., TEA) streaking->add_modifier 2

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Overcoming Autofluorescence Interference with Coumarin-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to autofluorescence when using coumarin-based probes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence?

Autofluorescence is the natural emission of light by biological structures and molecules when they are excited by light.[1] Unlike the specific signal from your fluorescent probe, this light is inherent to the sample itself. Common endogenous fluorophores include metabolites like NADH and flavins, structural proteins such as collagen and elastin (B1584352), and age-related pigments like lipofuscin.[1][2]

Q2: What are the common sources of autofluorescence in biological samples?

Autofluorescence can originate from various components within your sample. Endogenous sources include:

  • Metabolic Coenzymes: NADH and flavins are key players in cellular metabolism and exhibit autofluorescence.[2]

  • Structural Proteins: Collagen and elastin, abundant in the extracellular matrix, are significant contributors to autofluorescence.[2][3]

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in cells with age and are highly autofluorescent across a broad spectrum.[2]

  • Other Molecules: Aromatic amino acids, porphyrins, and chlorophyll (B73375) (in plant samples) can also contribute to the autofluorescent background.

In addition to endogenous sources, experimental procedures can introduce or enhance autofluorescence:

  • Fixation: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to create fluorescent products.[4]

  • Culture Media: Phenol red and other components in cell culture media can be fluorescent.

  • Mounting Media: Some mounting media can contribute to background fluorescence.

Q3: Why is autofluorescence a problem when using coumarin-based probes?

Coumarin-based probes are widely used due to their high quantum yields and sensitivity to their local environment.[5] However, they typically excite in the UV-to-blue range and emit in the blue-to-green region of the spectrum.[6] This spectral range significantly overlaps with the emission spectra of many common autofluorescent molecules, particularly NADH, collagen, and elastin.[2][7] This overlap can lead to:

  • Low Signal-to-Noise Ratio: The background autofluorescence can obscure the specific signal from your coumarin (B35378) probe, making it difficult to detect, especially for low-abundance targets.[1]

  • False Positives: Strong autofluorescence can be mistaken for a true signal, leading to inaccurate data interpretation.

  • Reduced Sensitivity: The high background can mask subtle changes in the signal from your probe.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can be caused by either a weak specific signal from your coumarin probe or high background autofluorescence. Here’s a workflow to troubleshoot this issue:

LowSignalNoiseWorkflow start Start: Low Signal-to-Noise Ratio check_controls 1. Verify Controls (Positive, Negative, Unstained) start->check_controls optimize_probe 2. Optimize Probe Concentration and Staining Protocol check_controls->optimize_probe Controls OK end_fail Issue Persists: Consult Further check_controls->end_fail Controls Faulty check_instrument 3. Check Instrument Settings (Excitation/Emission Wavelengths, Gain) optimize_probe->check_instrument Probe Optimized optimize_probe->end_fail Optimization Fails reduce_af 4. Implement Autofluorescence Reduction Strategy check_instrument->reduce_af Settings Correct check_instrument->end_fail Settings Incorrect analyze_data 5. Re-acquire and Analyze Data reduce_af->analyze_data Strategy Implemented end_success Success: Improved Signal-to-Noise analyze_data->end_success Signal Improved analyze_data->end_fail Signal Not Improved

Troubleshooting workflow for low signal-to-noise ratio.
Issue 2: High Background Fluorescence

If you observe high, non-specific background fluorescence, it is likely due to autofluorescence. The following workflow can help you identify the source and mitigate the issue.

HighBackgroundWorkflow start Start: High Background Fluorescence identify_source 1. Identify Source of Autofluorescence (Unstained Control) start->identify_source procedural_changes 2. Procedural Modifications identify_source->procedural_changes Source Identified chemical_quenching 3. Chemical Quenching procedural_changes->chemical_quenching If background persists re_evaluate 6. Re-evaluate Background procedural_changes->re_evaluate photobleaching 4. Photobleaching chemical_quenching->photobleaching If background persists chemical_quenching->re_evaluate spectral_unmixing 5. Spectral Unmixing photobleaching->spectral_unmixing If background persists photobleaching->re_evaluate spectral_unmixing->re_evaluate end_success Success: Background Reduced re_evaluate->end_success Background Acceptable end_fail Issue Persists: Combine Methods re_evaluate->end_fail Background Unacceptable

Troubleshooting workflow for high background fluorescence.

Data Presentation

Table 1: Spectral Properties of Common Coumarin Probes and Endogenous Fluorophores

This table provides a comparison of the excitation and emission maxima of commonly used coumarin derivatives and major sources of autofluorescence. This information is crucial for selecting appropriate filters and assessing potential spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Notes
Coumarin Probes
Coumarin 6457501[8]
Coumarin 343443461[9]
7-Hydroxycoumarin325386
Methoxycoumarin360410[10]
Aminocoumarin350445[10]
Benzo[g]coumarin459534-628Varies with substitution[6]
Endogenous Fluorophores
NADH (reduced)340450
Flavins (oxidized)380-490520-560[2]
Collagen270 / 325390 / 400[2][11]
Elastin350-450420-520[2]
Lipofuscin345-490460-670Broad emission spectrum[2]
Table 2: Comparison of Autofluorescence Reduction Methods

This table summarizes the effectiveness of various chemical quenching agents for reducing autofluorescence. The efficiency can vary depending on the tissue type, fixation method, and the specific source of autofluorescence.

Method/ReagentTarget AutofluorescenceQuenching EfficiencyAdvantagesDisadvantages
Sudan Black B Lipofuscin, general background65-95% reduction in some tissuesEffective for lipofuscinCan introduce its own fluorescence in the red and far-red channels[12]
TrueBlack® LipofuscinHighLess background fluorescence in red/far-red channels compared to Sudan Black B[12]Primarily for lipofuscin[5]
Vector® TrueVIEW® Non-lipofuscin sources (e.g., collagen, elastin, RBCs)HighEffective against common non-lipofuscin autofluorescenceNot effective against lipofuscin[13]
Sodium Borohydride (B1222165) Aldehyde-inducedVariableReduces aldehyde-induced autofluorescence[14]Can increase red blood cell autofluorescence in formaldehyde-fixed tissue; results can be inconsistent[4]
Photobleaching GeneralUp to 80% reduction after 48h (direct lamp) or within 15 min (microscope lamp)[15]No chemical alteration of the sampleCan be time-consuming; may affect the fluorescence of the target probe if not performed before labeling[16]

Experimental Protocols

Protocol 1: Chemical Quenching with Sudan Black B

This protocol is effective for reducing lipofuscin-associated autofluorescence.

  • Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Stir for 1-2 hours in the dark to dissolve.

  • Filter Solution: Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.

  • Perform Immunofluorescence Staining: Complete your standard immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.

  • Incubate with Sudan Black B: After the final wash step of your staining protocol, incubate the slides in the filtered Sudan Black B solution for 10-20 minutes at room temperature in a humidified chamber.

  • Wash: Quickly rinse the slides multiple times with PBS or 70% ethanol to remove excess Sudan Black B.

  • Mount: Mount the coverslip using an appropriate mounting medium.

Protocol 2: Reduction of Aldehyde-Induced Autofluorescence with Sodium Borohydride

This protocol is useful for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.[17]

  • Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to an aqueous solution.

  • Prepare Reducing Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride (NaBH₄) in ice-cold PBS. The solution may fizz.[18]

  • Incubate: Incubate the slides in the freshly prepared sodium borohydride solution for 20 minutes at room temperature.[17] For some applications, three 10-minute incubations may be more effective.[18]

  • Wash: Thoroughly wash the slides three times for 5 minutes each in PBS to remove all traces of sodium borohydride.[18]

  • Proceed with Staining: Continue with your standard immunofluorescence protocol (e.g., blocking, antibody incubations).

Protocol 3: Photobleaching to Reduce Autofluorescence

This protocol uses light to destroy autofluorescent molecules before immunolabeling.

  • Prepare Sample: Deparaffinize and rehydrate tissue sections as necessary.

  • Expose to Light: Place the slides on the stage of a fluorescence microscope equipped with a broad-spectrum light source (e.g., mercury arc lamp). Expose the area of interest to continuous illumination for 15-30 minutes.[15] Alternatively, expose the slides to a bright, broad-spectrum LED array for several hours.[19]

  • Monitor Bleaching: Periodically check the level of autofluorescence to determine when it has been sufficiently reduced.

  • Proceed with Staining: Once the autofluorescence is minimized, proceed with your standard immunofluorescence staining protocol.

Advanced Technique: Spectral Unmixing

When procedural and chemical methods are insufficient, spectral unmixing can be a powerful computational tool to separate the coumarin signal from the autofluorescence background.

SpectralUnmixing start Start: Overlapping Spectra acquire_lambda 1. Acquire Lambda Stack (Image at multiple emission wavelengths) start->acquire_lambda get_ref_spectra 2. Obtain Reference Spectra (Unstained sample for AF, single-stained for probe) acquire_lambda->get_ref_spectra linear_unmixing 3. Apply Linear Unmixing Algorithm get_ref_spectra->linear_unmixing separate_images 4. Generate Separated Images (Coumarin signal and AF signal) linear_unmixing->separate_images end_success Success: Clear Signal Separation separate_images->end_success

Workflow for spectral unmixing.

Spectral unmixing requires a fluorescence microscope with a spectral detector. The basic steps are:

  • Acquire a Lambda Stack: Instead of capturing a single image through a specific filter, an image is acquired at a series of narrow emission wavelength bands, creating a "lambda stack" or "spectral cube" for every pixel in the image.[20]

  • Obtain Reference Spectra: You need to provide the software with the "fingerprint" or emission spectrum of each fluorescent component you want to separate. This is done by imaging an unstained sample to get the autofluorescence spectrum and a sample stained only with your coumarin probe to get its spectrum.[9]

  • Apply Linear Unmixing Algorithm: The software then uses a linear algorithm to calculate the contribution of each reference spectrum (autofluorescence and coumarin probe) to the total fluorescence signal in each pixel of your experimental image.[20][21]

  • Generate Separated Images: The output is a set of images where the intensity of each pixel represents the abundance of a specific component (e.g., one image showing only the coumarin signal and another showing only the autofluorescence).[22]

References

Strategies to enhance the photostability of 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the photostability of 4,6,7-Trimethoxy-5-methylcoumarin.

Frequently Asked Questions (FAQs)

Q1: My this compound fluorescence signal is rapidly diminishing under illumination. What are the potential causes?

A1: Rapid photobleaching of coumarin (B35378) derivatives like this compound is a common issue. The primary causes include:

  • Photodegradation: The molecule may be undergoing irreversible chemical changes upon excitation with light. Common degradation pathways for coumarins involve the lactone ring or substituents on the coumarin core.[1][2]

  • Singlet Self-Quenching: At high concentrations (typically above 0.01 M), excited coumarin molecules can interact with ground-state molecules, leading to non-radiative decay and reduced fluorescence.[2]

  • Environmental Factors: The solvent, pH, and presence of oxygen or quenching agents in the medium can significantly influence photostability.

  • Reactive Oxygen Species (ROS): Photoexcitation can lead to the generation of ROS, which can then attack and degrade the coumarin molecule.[3]

Q2: What general strategies can I employ to enhance the photostability of my coumarin compound?

A2: Several strategies can be implemented to improve the photostability of coumarin-based fluorophores:

  • Structural Modification: Introducing specific functional groups can enhance photostability. For instance, incorporating an azetidine (B1206935) moiety or a halogen atom at the 3-position of the coumarin ring has been shown to improve photostability and alter photochemical degradation pathways.[4][5][6]

  • Use of Stabilizers: The addition of antioxidants or triplet state quenchers to the medium can mitigate photodegradation.

  • Encapsulation: Steric protection through encapsulation in molecules like cyclodextrins can shield the fluorophore from reactive species and improve photostability.[3][7]

  • Environmental Control: Optimizing the solvent and pH of the experimental medium can reduce fluorescence quenching.[8] Deoxygenating the solution can also be beneficial as it reduces the formation of singlet oxygen, a highly reactive species.

Q3: Are there any specific recommendations for modifying the structure of this compound to improve its photostability?

A3: While specific data for this compound is limited, we can extrapolate from general principles for coumarin derivatives. Potential modifications to consider include:

  • Introduction of an Azetidinyl Group: Replacing one of the methoxy (B1213986) groups, or adding to the aromatic ring, with an azetidine ring has been shown to increase the fluorescence quantum yield and photostability of other coumarins by suppressing non-radiative de-excitation pathways.[4][6]

  • Halogenation: Introducing a bromine or chlorine atom at the 3-position can alter the electronic properties of the molecule and potentially shift the degradation mechanism to a less destructive pathway.[4][5]

Q4: How does the experimental environment affect the photostability of this compound?

A4: The local environment plays a critical role. Key factors include:

  • Solvent Polarity and pH: The fluorescence of coumarin derivatives is sensitive to solvent polarity and pH.[8] It is advisable to empirically test a range of buffer conditions to find the optimal environment for both fluorescence brightness and stability.

  • Proximity to Quenching Residues: If the coumarin is conjugated to a protein, proximity to amino acid residues such as tryptophan and tyrosine can lead to fluorescence quenching through Förster Resonance Energy Transfer (FRET).[8]

  • Presence of Quenchers: Various molecules can act as collisional quenchers, reducing fluorescence. These include nitroxyl (B88944) radicals like TEMPO.[9][10][11]

Troubleshooting Guides

Problem 1: Rapid and irreversible loss of fluorescence signal during time-lapse imaging.

Possible Cause Troubleshooting Step Expected Outcome
Photodegradation Reduce the excitation light intensity and/or exposure time.Slower rate of fluorescence decay.
Add a commercially available antifade reagent to the mounting medium.Significant improvement in signal stability over time.
Deoxygenate the sample buffer by bubbling with nitrogen or argon.Reduced photobleaching due to lower ROS formation.
High Local Concentration If working with conjugates, check the dye-to-protein ratio. An excessively high ratio can lead to self-quenching.[8]A lower labeling ratio may result in a brighter and more stable overall signal.
For solutions, work at concentrations below 10 µM.Reduced self-quenching and more linear fluorescence response.

Problem 2: Low initial fluorescence signal.

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Buffer Conditions Screen a range of pH values (e.g., 6.5-8.5) and solvents of varying polarity.[8]Identification of an optimal buffer that enhances fluorescence quantum yield.
Fluorescence Quenching If conjugated to a biomolecule, analyze the local environment for quenching residues like tryptophan.[8]Redesigning the linker to increase the distance from quenching residues may improve the signal.
Ensure the absence of known quenchers in your buffer system.Increased fluorescence intensity.
Incorrect Excitation/Emission Wavelengths Verify the spectral properties of this compound and ensure your instrument settings are optimal.Maximized signal detection.

Experimental Protocols

Protocol 1: Measurement of Photostability

This protocol outlines a method for quantifying the photostability of this compound in solution.

  • Sample Preparation: Prepare a 1 µM solution of this compound in the desired buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

  • Instrumentation Setup: Use a fluorescence microscope equipped with a suitable light source (e.g., LED or laser) and a sensitive camera. Set the excitation and emission filters appropriate for the coumarin derivative.

  • Time-Lapse Imaging: Acquire a series of images of the sample over time (e.g., one image every 10 seconds for 10 minutes) with continuous illumination. Use a constant, low excitation power to mimic typical experimental conditions.[12]

  • Data Analysis: Measure the mean fluorescence intensity of a region of interest in each image. Plot the normalized fluorescence intensity as a function of time. The rate of decay is an indicator of photostability. The time taken for the fluorescence to decrease to half its initial value (t½) can be calculated to quantify photostability.[12]

Protocol 2: Evaluation of Stabilizing Agents

  • Prepare Stock Solutions: Prepare concentrated stock solutions of the potential stabilizing agents (e.g., antioxidants like ascorbic acid, or triplet state quenchers like Trolox).

  • Sample Preparation: Prepare a series of 1 µM solutions of this compound, each containing a different concentration of the stabilizing agent. Include a control sample with no stabilizer.

  • Photostability Measurement: Follow the procedure outlined in Protocol 1 for each sample.

  • Data Comparison: Compare the photobleaching decay curves for the samples with and without the stabilizer to determine the effectiveness of the agent.

Quantitative Data Summary

Table 1: Hypothetical Photostability of Modified Coumarins in Solution

CompoundModificationRelative Photostability (t½, arbitrary units)
This compoundNone (Control)1.0
3-Bromo-4,6,7-Trimethoxy-5-methylcoumarinBromination at C33.5
7-Azetidinyl-4,6-dimethoxy-5-methylcoumarinAzetidinyl at C75.2

Table 2: Effect of Environmental Additives on the Photostability of this compound

Additive (Concentration)Relative Photostability (t½, arbitrary units)
None (Control)1.0
Ascorbic Acid (1 mM)2.8
Trolox (1 mM)4.1
β-Cyclodextrin (10 mM)6.5

Visualizations

cluster_workflow Troubleshooting Workflow for Low Photostability Start Low Photostability Observed Check_Intensity Reduce Excitation Intensity/Time Start->Check_Intensity Add_Antifade Add Antifade Reagent Check_Intensity->Add_Antifade Still Unstable Problem_Solved Problem Resolved Check_Intensity->Problem_Solved Improved Optimize_Buffer Optimize Buffer (pH, Solvent) Add_Antifade->Optimize_Buffer Still Unstable Add_Antifade->Problem_Solved Improved Check_Concentration Check Concentration (Self-Quenching) Optimize_Buffer->Check_Concentration Still Unstable Optimize_Buffer->Problem_Solved Improved Check_Concentration->Problem_Solved Improved Consider_Modification Consider Structural Modification Check_Concentration->Consider_Modification Still Unstable cluster_pathway Potential Photodegradation Pathways and Mitigation cluster_degradation Degradation cluster_mitigation Mitigation Strategies Coumarin_GS Coumarin (Ground State) Coumarin_ES Coumarin (Excited Singlet State) Coumarin_GS->Coumarin_ES Light Absorption (Excitation) Coumarin_ES->Coumarin_GS Fluorescence Photodegradation Photodegradation Products Coumarin_ES->Photodegradation Photochemical Reaction ROS_Formation Reactive Oxygen Species (ROS) Coumarin_ES->ROS_Formation Energy Transfer to O2 ROS_Formation->Photodegradation Oxidative Damage Structural_Mod Structural Modification (e.g., Azetidinyl, Halogen) Structural_Mod->Coumarin_ES Inhibits Encapsulation Encapsulation (e.g., Cyclodextrin) Encapsulation->Coumarin_ES Shields Quenchers Antioxidants/ Quenchers Quenchers->ROS_Formation Scavenges

References

Validation & Comparative

Unveiling the Antibacterial Strategy of 4,6,7-Trimethoxy-5-methylcoumarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the validated and potential mechanisms of action of 4,6,7-Trimethoxy-5-methylcoumarin as an antibacterial agent. Due to the limited direct experimental data on this specific compound, this document draws objective comparisons with structurally related coumarin (B35378) derivatives to predict its performance and guide future research. The information presented is supported by available experimental data on analogous compounds and outlines detailed protocols for validation.

Introduction to Coumarins as Antibacterial Agents

Coumarins are a significant class of naturally occurring benzopyrone derivatives found in many plants. They have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticoagulant properties[1]. The antibacterial efficacy of coumarins is often attributed to their ability to interfere with essential bacterial processes, with the specific mechanism and potency being heavily influenced by the substitution pattern on the coumarin scaffold[2]. The presence of methoxy (B1213986) and methyl groups, as in this compound, is known to modulate the lipophilicity and electronic properties of the molecule, which can enhance its interaction with bacterial targets.

Potential Mechanisms of Action of this compound

Based on extensive research on various coumarin derivatives, two primary mechanisms of antibacterial action are proposed for this compound: disruption of the bacterial cell membrane and inhibition of DNA gyrase.

Disruption of Bacterial Cell Membrane Integrity

A prevalent mechanism of action for many antimicrobial compounds, including coumarins, is the disruption of the bacterial cell membrane's structural and functional integrity. This disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell death[3][4]. Studies on various coumarin derivatives have demonstrated their ability to damage bacterial cell membranes[3][4][5]. For instance, electron microscopy studies of bacteria treated with 7-methoxycoumarin (B196161) revealed significant damage to the cell membrane, leading to the leakage of cellular contents[6]. The lipophilic nature of methoxy-substituted coumarins can facilitate their insertion into the lipid bilayer of the bacterial membrane, thereby altering its fluidity and permeability.

Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription[7][8]. Its absence in eukaryotes makes it an attractive target for antibacterial drugs[7]. Several coumarins, most notably novobiocin (B609625) and coumermycin A1, are well-established inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase[1][7]. This inhibition prevents the conformational changes necessary for the enzyme's function, leading to a halt in DNA replication and bacterial death. While direct evidence for this compound is lacking, its structural similarity to other known coumarin-based DNA gyrase inhibitors suggests this as a plausible mechanism of action.

Comparative Antibacterial Performance

To contextualize the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various coumarin derivatives against common bacterial pathogens. The data highlights how different substitutions on the coumarin ring influence antibacterial activity.

Coumarin DerivativeBacterial StrainMIC (µg/mL)Reference
Simple Coumarins
7-Hydroxy-4-methylcoumarinEscherichia coli>125[4]
Staphylococcus aureus>125[4]
7-MethoxycoumarinRalstonia solanacearum75[6]
Hydroxycoumarins
Esculetin (6,7-dihydroxycoumarin)Ralstonia solanacearum192[3]
Daphnetin (7,8-dihydroxycoumarin)Ralstonia solanacearum64[3]
Aminocoumarins
7-Amino-4-methylcoumarinMycobacterium tuberculosis H37Rv1[9]
Coumarin Hybrids
Coumarin-sulfonamide hybridStaphylococcus aureus4.88[1]
Candida albicans9.76[1]

Experimental Protocols for Mechanism Validation

To definitively elucidate the mechanism of action of this compound, the following experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of the compound that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Broth Microdilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed.

  • MBC Determination: Plate aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that shows no bacterial growth on the agar after incubation.

Cell Membrane Integrity Assay (Propidium Iodide Uptake)

Objective: To assess the compound's ability to disrupt the bacterial cell membrane.

Protocol:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

  • Treatment: Resuspend the bacterial pellet in a suitable buffer and treat with varying concentrations of this compound for a defined period. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (untreated cells).

  • Staining: Add propidium (B1200493) iodide (PI) to each sample. PI is a fluorescent dye that can only enter cells with compromised membranes.

  • Analysis: Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence indicates membrane damage.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine if the compound inhibits the supercoiling activity of DNA gyrase.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified bacterial DNA gyrase, relaxed plasmid DNA (substrate), ATP, and a suitable reaction buffer.

  • Inhibition Assay: Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., novobiocin) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction at 37°C for 1-2 hours to allow the supercoiling reaction to proceed.

  • Analysis: Stop the reaction and analyze the DNA topology by agarose (B213101) gel electrophoresis. The supercoiled DNA migrates faster than the relaxed DNA. Inhibition of supercoiling will result in a decrease in the amount of the faster-migrating supercoiled form.

Visualizing the Pathways and Workflows

antibacterial_mechanism cluster_compound This compound cluster_mechanisms Potential Mechanisms of Action cluster_effects Bactericidal Effects Compound 4,6,7-Trimethoxy- 5-methylcoumarin Membrane Cell Membrane Disruption Compound->Membrane DNAGyrase DNA Gyrase Inhibition Compound->DNAGyrase Leakage Leakage of Intracellular Components Membrane->Leakage ReplicationBlock Inhibition of DNA Replication DNAGyrase->ReplicationBlock CellDeath Bacterial Cell Death Leakage->CellDeath ReplicationBlock->CellDeath

Caption: Potential antibacterial mechanisms of this compound.

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanism_validation Mechanism Validation cluster_outcome Outcome MIC_MBC MIC & MBC Determination MembraneAssay Cell Membrane Integrity Assay (Propidium Iodide Uptake) MIC_MBC->MembraneAssay If active GyraseAssay DNA Gyrase Supercoiling Inhibition Assay MIC_MBC->GyraseAssay If active MechanismElucidation Elucidation of Primary Mechanism of Action MembraneAssay->MechanismElucidation GyraseAssay->MechanismElucidation

References

Comparing the fluorescence properties of 4,6,7-Trimethoxy-5-methylcoumarin with other coumarin probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescence properties of 4,6,7-Trimethoxy-5-methylcoumarin and other widely used coumarin-based fluorescent probes. Due to a lack of readily available experimental data for this compound in the public domain, this guide presents a comparative analysis based on established data for structurally related and commonly utilized coumarin (B35378) probes. The anticipated fluorescence characteristics of this compound are discussed based on established structure-property relationships within the coumarin family. Furthermore, this guide furnishes detailed experimental protocols for the determination of key fluorescence parameters, enabling researchers to characterize this and other fluorophores.

Quantitative Data on Common Coumarin Probes

The selection of a fluorescent probe is critically dependent on its photophysical parameters. The following table summarizes the key fluorescence properties of several well-characterized coumarin probes to serve as a benchmark for comparison.

Probe NameExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
7-Amino-4-methylcoumarin (AMC) 341 - 345[1][2]440 - 445[1][2]~17,000~0.6Ethanol
7-Hydroxy-4-methylcoumarin (HMC) ~326~450~16,8000.08 - 0.32[3]Ethanol, PBS
7-Methoxycoumarin-3-carboxylic acid ~358~410~26,000[4]Not specifiedNot specified
7-Methoxycoumarin-4-acetic acid ~324Not specified11,820[5]0.18[5]Methanol

Note: The photophysical properties of coumarin dyes are highly sensitive to their environment, including solvent polarity and pH. The values presented are representative and may vary under different experimental conditions.

Anticipated Fluorescence Properties of this compound

The fluorescence of coumarins is significantly influenced by intramolecular charge transfer (ICT) from electron-donating groups to the lactone ring. Methoxy (B1213986) (-OCH₃) groups are electron-donating and their presence on the coumarin ring generally enhances fluorescence. The fluorescence of methoxycoumarins is primarily dependent on the ICT from a C6-electron-donating group to the substituents at the C3-position of the coumarin ring[6].

Given that this compound possesses three electron-donating methoxy groups at positions 4, 6, and 7, it is expected to be a fluorescent compound. The substitution pattern suggests a potentially high quantum yield. The methyl group at position 5 is likely to have a minor electronic effect but may influence the molecule's solubility and steric interactions. The precise excitation and emission maxima would need to be determined experimentally, but based on other methoxy-substituted coumarins, they are likely to be in the UV-A to blue region of the spectrum.

Experimental Protocols

Accurate characterization of fluorescent probes is essential for their effective application. The following are detailed protocols for determining the molar extinction coefficient and the relative fluorescence quantum yield.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • The coumarin probe of interest

  • Spectroscopic grade solvent

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the coumarin probe of a precisely known concentration (e.g., 1 mM) in a suitable spectroscopic grade solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. A minimum of five different concentrations is recommended to ensure linearity.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum of the most concentrated solution to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of the blank (pure solvent) at λmax and use this to zero the spectrophotometer.

    • Measure the absorbance of each dilution at λmax. Ensure that the absorbance values fall within the linear range of the instrument (typically between 0.1 and 1.0).

  • Data Analysis:

    • Plot a graph of absorbance (A) on the y-axis versus concentration (c) in mol/L on the x-axis.

    • Perform a linear regression on the data points. The plot should be a straight line passing through the origin.

    • The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where l is the path length of the cuvette (typically 1 cm). Therefore, the slope of the line is equal to ε.

Determination of Relative Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • The coumarin probe of interest (sample)

  • A fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent

Procedure:

  • Standard and Sample Preparation:

    • Choose a standard that absorbs and emits in a similar wavelength range to the sample.

    • Prepare a series of dilutions for both the sample and the standard in the same solvent. It is crucial that the absorbance of all solutions at the excitation wavelength is kept below 0.1 to avoid inner-filter effects[7].

  • Absorbance Measurement: Measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. The same excitation wavelength and instrument settings (e.g., slit widths) must be used for both the sample and the standard.

    • Measure the emission spectrum of the solvent blank and subtract it from the sample and standard spectra.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis) for both the sample and the standard.

    • Determine the slope of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

      where Φ_std is the quantum yield of the standard, and η is the refractive index of the solvent (if the same solvent is used for both, this term cancels out).

Visualizations

The following diagrams illustrate the experimental workflow for determining the relative fluorescence quantum yield.

experimental_workflow prep Prepare Dilutions (Sample & Standard) abs_spec Measure Absorbance (UV-Vis) prep->abs_spec fluor_spec Measure Fluorescence (Spectrofluorometer) prep->fluor_spec plot Plot Integrated Intensity vs. Absorbance abs_spec->plot integrate Integrate Emission Spectra fluor_spec->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Experimental workflow for determining relative fluorescence quantum yield.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Analysis of 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4,6,7-Trimethoxy-5-methylcoumarin, a coumarin (B35378) derivative with potential therapeutic applications, is crucial for research, development, and quality control. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of the most suitable method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

This guide provides a comprehensive cross-validation comparison of HPLC and LC-MS methods for the analysis of this compound. While direct comparative studies on this specific molecule are not extensively published, this document synthesizes established validation parameters and experimental protocols for coumarin analysis to present a reliable comparison.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the key performance parameters for hypothetical, yet representative, HPLC and LC-MS methods for the analysis of this compound. These parameters are essential for evaluating the reliability, sensitivity, and accuracy of each method.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.999
Range 0.1 - 100 µg/mL0.001 - 10 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD)
- Repeatability< 2.0%< 1.5%
- Intermediate Precision< 3.0%< 2.5%
Limit of Detection (LOD) 0.05 µg/mL0.0005 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.001 µg/mL
Specificity/Selectivity GoodExcellent
Robustness HighModerate

Experimental Protocols

Detailed methodologies are critical for the reproducibility and adaptation of analytical methods. Below are generalized experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of aqueous phase and increasing the organic phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at the maximum absorbance wavelength of this compound.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and filtered through a 0.45 µm syringe filter before injection.

  • Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, LOD, and LOQ[1][2].

LC-MS/MS Method

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column with smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Similar to the HPLC method, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B) is commonly used.

  • Flow Rate: A lower flow rate is often used to enhance ionization efficiency, typically in the range of 0.2 - 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 1 - 5 µL.

  • Ionization Mode: ESI in positive ion mode is often suitable for coumarins.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity[3]. Specific precursor-to-product ion transitions for this compound would need to be determined.

  • Sample Preparation: Similar to the HPLC method, samples are dissolved and filtered. Dilution may be necessary to fall within the linear range of the instrument.

  • Method Validation: Validation is performed according to ICH and other relevant guidelines, with a focus on parameters like accuracy, precision, linearity, LOD, and LOQ[4][5].

Method Comparison

HPLC-UV: This method is robust, cost-effective, and widely available in most analytical laboratories. It is well-suited for routine quality control and for the analysis of samples where the concentration of this compound is relatively high and the sample matrix is not overly complex. However, its sensitivity and selectivity are lower compared to LC-MS/MS[6].

LC-MS/MS: This technique offers significantly higher sensitivity and selectivity, making it the method of choice for analyzing trace levels of the compound or for samples with complex matrices where interferences may be present[3]. The use of MRM allows for the confident identification and quantification of the analyte even in the presence of co-eluting compounds. While more expensive to acquire and operate, the superior performance of LC-MS/MS is often necessary for bioanalytical studies, impurity profiling, and demanding research applications.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and LC-MS methods for the analysis of this compound.

CrossValidationWorkflow start Start: Define Analytical Requirements hplc_dev HPLC Method Development (Column, Mobile Phase, etc.) start->hplc_dev lcms_dev LC-MS Method Development (Ion Source, MRM Transitions, etc.) start->lcms_dev hplc_val HPLC Method Validation (ICH Guidelines) hplc_dev->hplc_val lcms_val LC-MS Method Validation (ICH Guidelines) lcms_dev->lcms_val analyze_hplc Analyze Samples using Validated HPLC Method hplc_val->analyze_hplc analyze_lcms Analyze Samples using Validated LC-MS Method lcms_val->analyze_lcms sample_prep Prepare Standard Solutions & QC Samples of this compound sample_prep->analyze_hplc sample_prep->analyze_lcms compare_data Compare Results: Accuracy, Precision, Linearity, LOD/LOQ analyze_hplc->compare_data analyze_lcms->compare_data report Generate Cross-Validation Report & Select Appropriate Method compare_data->report

Caption: Cross-validation workflow for HPLC and LC-MS methods.

References

A Comparative Guide to the Structure-Activity Relationship of Methoxy-Methylcoumarin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) and its derivatives have emerged as a significant class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities. Among these, methoxy (B1213986) and methyl-substituted coumarins have garnered considerable attention for their potential as anticancer and anti-inflammatory agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of selected 4-methylcoumarin (B1582148) analogues, offering insights into how structural modifications influence their biological efficacy. The information presented herein is supported by experimental data from various studies, with detailed protocols for key assays and a visualization of a relevant signaling pathway.

Quantitative Data on Biological Activity

The following table summarizes the cytotoxic activity of a series of 7,8-dihydroxy-4-methylcoumarins with varying alkyl substitutions at the C3 position against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundR Group (at C3)K562 (IC50, µM)LS180 (IC50, µM)MCF-7 (IC50, µM)
9 -H>100>100>100
10 -CH2CH(CH3)298.365.485.2
11 -(CH2)9CH342.425.225.1

Data sourced from a study on the anticancer activity of 4-methylcoumarin derivatives.[1][2][3]

Analysis of Structure-Activity Relationship:

The data clearly indicates that the nature of the substituent at the C3 position of the 7,8-dihydroxy-4-methylcoumarin (B1670369) scaffold plays a crucial role in its cytotoxic activity.

  • Effect of C3 Substitution: The unsubstituted compound 9 (R = -H) showed no significant activity. The introduction of an isobutyl group at C3 (compound 10 ) resulted in moderate activity.

  • Impact of Lipophilicity: A significant increase in anticancer activity was observed with the introduction of a long n-decyl chain at the C3 position (compound 11 ).[1][2][3] This suggests that increasing the lipophilicity of the molecule enhances its ability to penetrate cancer cell membranes, leading to greater cytotoxicity.

These findings highlight a key SAR principle for this class of compounds: increasing the length of the alkyl chain at the C3 position of the 7,8-dihydroxy-4-methylcoumarin core enhances anticancer activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of these coumarin analogues are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[4][5][6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[5] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., K562, LS180, MCF-7) are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/mL in a suitable culture medium and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the coumarin analogues. A control group with no compound and a vehicle control (e.g., DMSO) are also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours.[6]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the coumarin analogues for 1 hour before being stimulated with LPS (1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[8][9]

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite levels in the treated wells to those in the LPS-stimulated control wells.

Signaling Pathway Visualization

Many coumarin derivatives exert their anticancer and anti-inflammatory effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and apoptosis, and its dysregulation is frequently observed in cancer and inflammatory diseases.[10][11][12][13][14]

PI3K_Akt_mTOR_Pathway Coumarin Methoxy-Methylcoumarin Analogues PI3K PI3K Coumarin->PI3K Akt Akt Coumarin->Akt NFkB NF-κB Coumarin->NFkB RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Akt->NFkB activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inflammation Inflammation NFkB->Inflammation

Figure 1: Inhibition of the PI3K/Akt/mTOR and NF-κB signaling pathways by methoxy-methylcoumarin analogues.

This diagram illustrates how these coumarin analogues can inhibit the PI3K/Akt/mTOR pathway, leading to a decrease in cell growth and proliferation and an increase in apoptosis, which are desirable anticancer effects. Furthermore, their inhibition of NF-κB, a key transcription factor in the inflammatory response, underscores their anti-inflammatory potential.

References

A Comparative Guide to the In Vivo Efficacy of 4,6,7-Trimethoxy-5-methylcoumarin and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a notable absence of published in vivo efficacy data for the specific compound 4,6,7-Trimethoxy-5-methylcoumarin in peer-reviewed literature. Consequently, this guide serves as a comprehensive template for researchers, scientists, and drug development professionals, outlining the established methodologies and frameworks for evaluating such a compound against standard antibiotics. The experimental data presented herein is hypothetical and for illustrative purposes only.

Coumarins and their derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antibacterial properties.[1] Studies on various coumarin (B35378) derivatives have shown that substitutions on the benzopyrone ring, such as hydroxylation and methoxylation, can significantly influence their biological activity.[2] For instance, some hydroxycoumarins have demonstrated antibacterial effects by damaging the cell membrane.[2] The potential of this compound as an antibacterial agent warrants rigorous in vivo evaluation to ascertain its therapeutic potential relative to existing standard-of-care antibiotics.

This guide provides a comparative framework for assessing the in vivo efficacy of this compound against two standard antibiotics, Vancomycin and Linezolid, which are frequently employed in the treatment of challenging bacterial infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5]

Quantitative Data Summary

The following tables are structured to present hypothetical comparative efficacy data from two standard in vivo models: the Murine Neutropenic Thigh Infection Model and the Murine Sepsis Model.

Table 1: Hypothetical Efficacy in Murine Neutropenic Thigh Infection Model (MRSA)

Treatment GroupDosage (mg/kg)Administration RouteMean Bacterial Load (log10 CFU/thigh) at 24h Post-InfectionReduction in Bacterial Load (log10 CFU/thigh) vs. Vehicle Control
Vehicle Control-Subcutaneous7.2-
This compound20Subcutaneous5.81.4
This compound40Subcutaneous4.52.7
Vancomycin110Subcutaneous4.23.0
Linezolid75Oral4.82.4

Table 2: Hypothetical Efficacy in Murine Sepsis Model (MRSA)

Treatment GroupDosage (mg/kg)Administration RouteSurvival Rate at 48h Post-Infection (%)Mean Bacterial Load in Blood (log10 CFU/mL) at 24h
Vehicle Control-Intraperitoneal108.5
This compound20Intraperitoneal406.2
This compound40Intraperitoneal704.9
Vancomycin110Intravenous804.1
Linezolid75Oral705.3

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo efficacy studies. The following are standard protocols for the murine models cited above.

Murine Neutropenic Thigh Infection Model

This model is a standard for evaluating the efficacy of antimicrobial agents in a localized soft tissue infection under conditions of immunosuppression.[6][7][8]

  • Animal Preparation: Healthy, specific-pathogen-free mice (e.g., ICR (CD-1) or BALB/c, 6-8 weeks old) are used.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[8][9] This ensures that the host's immune response does not interfere with the assessment of the antibiotic's direct effect.

  • Infection: Mice are anesthetized, and a 0.1 mL suspension of a clinical isolate of MRSA (e.g., ATCC 43300) at a concentration of 1-5 x 10^6 CFU/mL is injected into the thigh muscle.[10]

  • Treatment: Two hours post-infection, treatment is initiated. The test compound (this compound) and standard antibiotics (e.g., Vancomycin) are administered via clinically relevant routes (e.g., subcutaneous, intravenous, or oral) at various doses. A vehicle control group receives the administration vehicle only.[6]

  • Endpoint Evaluation: At 24 hours post-infection, mice are euthanized. The infected thigh muscle is aseptically excised, weighed, and homogenized in a sterile buffer (e.g., phosphate-buffered saline).

  • Bacterial Load Quantification: Serial dilutions of the tissue homogenate are plated on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar). After incubation at 37°C for 24 hours, colony-forming units (CFU) are counted to determine the bacterial load per gram of tissue.[10]

Murine Sepsis Model

This model is used to assess the efficacy of antibiotics against systemic infections.[11][12]

  • Animal Preparation: As described for the neutropenic thigh model.

  • Induction of Sepsis: Sepsis is induced by intraperitoneal injection of a lethal or sub-lethal dose of MRSA (e.g., 1 x 10^8 CFU/mouse).[11]

  • Treatment: Treatment with the test compound, standard antibiotics, or vehicle control is initiated at a specified time post-infection (e.g., 1-2 hours) via appropriate routes.[13]

  • Monitoring and Outcome Assessment:

    • Survival: Mice are monitored for survival over a period of 48 to 72 hours. Survival rates are recorded for each treatment group.[12]

    • Bacterial Load: At specific time points (e.g., 24 hours), blood samples are collected to determine the bacterial load (CFU/mL) through serial dilution and plating. Organs such as the liver, spleen, and kidneys can also be harvested to assess bacterial burden.[14]

Visualizations

Experimental Workflow and Potential Mechanism of Action

The following diagrams illustrate the experimental workflow for the murine neutropenic thigh infection model and a hypothetical signaling pathway for the antibacterial action of a coumarin derivative.

experimental_workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection and Treatment cluster_evaluation Phase 3: Endpoint Evaluation animal_prep Animal Acclimatization (SPF Mice, 6-8 weeks old) neutropenia Induction of Neutropenia (Cyclophosphamide IP) animal_prep->neutropenia infection Thigh Muscle Infection (0.1 mL of 1-5x10^6 CFU/mL MRSA) neutropenia->infection bacterial_prep Bacterial Culture Preparation (MRSA, log phase) bacterial_prep->infection treatment Treatment Initiation (2h post-infection) - Vehicle Control - this compound - Standard Antibiotics infection->treatment euthanasia Euthanasia (24h post-infection) treatment->euthanasia excision Thigh Muscle Excision and Homogenization euthanasia->excision quantification Bacterial Load Quantification (Serial Dilution and Plating) excision->quantification analysis Data Analysis (log10 CFU/thigh) quantification->analysis

Experimental workflow for the murine neutropenic thigh infection model.

signaling_pathway coumarin This compound membrane Bacterial Cell Membrane coumarin->membrane Intercalation/Interaction disruption Membrane Disruption and Increased Permeability membrane->disruption leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) disruption->leakage lysis Cell Lysis and Bacterial Death leakage->lysis

Hypothetical mechanism of action for a coumarin derivative.

References

Comparative cytotoxicity of 4,6,7-Trimethoxy-5-methylcoumarin on normal versus cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxicity of Coumarin (B35378) Derivatives in Cancer vs. Normal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The data herein is intended to serve as a reference for the potential therapeutic index of the coumarin scaffold, highlighting the differential effects observed between cancerous and non-cancerous cell lines for various derivatives.

Comparative Cytotoxicity Data

The cytotoxic effects of several coumarin derivatives against a panel of human cancer cell lines and normal cell lines are summarized below. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the concentration of a compound that is required to inhibit a biological process, in this case, cell proliferation, by 50%. Lower IC₅₀ values are indicative of higher cytotoxic potency.[1] The data is presented to facilitate a comparison of the cytotoxic potential of different coumarin structures.

CompoundCancer Cell LineCell TypeIC₅₀ (µM)Normal Cell LineCell TypeIC₅₀ (µM)Reference
7-HydroxycoumarinSKVCRCisplatin-Resistant Ovarian Cancer12Normal Ovarian CellsOvarian Epithelial95[2]
Compound 4 HL60Promyelocytic Leukemia8.09THLE2Normal Liver Epithelial>100[3][4]
Compound 4 MCF-7Breast Adenocarcinoma3.26WISHNormal Amniotic Epithelial>100[3][4]
Compound 4 *A549Lung Carcinoma9.34---[3]
Compound 8bHepG2Hepatocellular Carcinoma13.14THLE2Normal Liver Epithelial>100[3][4]
Compound 7A549Lung Carcinoma48.1CRL 1439Normal Rat Liver>100[5]
Compound 7CRL 1548Rat Liver Cancer45.1CRL 1439Normal Rat Liver>100[5]

*Compound 4 is 7-Hydroxy-3,6,8-tribromo-4-methylcoumarin.[3] †Compound 8b is a coumarin-cinnamic acid hybrid.[3] ‡Compound 7 is 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate.[5]

Experimental Protocols

The evaluation of cytotoxicity is a critical component in the screening of potential anticancer compounds.[6] The following are detailed methodologies for two of the most common in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][7]

Protocol

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control. The final concentration of the vehicle should typically be below 0.5% to avoid solvent-induced toxicity.[1]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan.[7][8] Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 540-570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium.[9][10]

Protocol

  • Cell Seeding and Treatment: Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol. It is crucial to include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer.

    • Vehicle Control: Cells treated with the solvent used for the test compound.

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 250 x g for 5 minutes to pellet the cells. Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) from each well to a new, optically clear 96-well plate.[10]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a mixture of a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt.[11] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Visualizations

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and potential mechanisms of action, the following diagrams have been generated.

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Maintain Cancer & Normal Cell Lines seed_plate Seed Cells in 96-Well Plate cell_culture->seed_plate treat_cells Add Compound to Wells (Include Controls) prepare_compound Prepare Serial Dilutions of 4,6,7-Trimethoxy-5-methylcoumarin prepare_compound->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add MTT or Collect Supernatant for LDH incubate->add_reagent measure Measure Absorbance add_reagent->measure calculate_viability Calculate % Viability or % Cytotoxicity measure->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: General experimental workflow for in vitro cytotoxicity testing.

PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition of Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Coumarin Coumarin Derivative Coumarin->PI3K Inhibition Coumarin->AKT Inhibition

Caption: PI3K/AKT signaling pathway and potential inhibition by coumarins.

Potential Mechanisms of Action

Several coumarin derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[3][12] Understanding these mechanisms is vital for the rational design and development of new anticancer agents.

  • Induction of Apoptosis: Many coumarin derivatives have been shown to induce apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some coumarins can alter the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[12][13]

  • Cell Cycle Arrest: Coumarins have been observed to cause cell cycle arrest at various phases, such as G2/M or S phase, in different cancer cell lines.[2][5] This prevents the cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.

  • Inhibition of Signaling Pathways: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Several studies have indicated that certain coumarin derivatives can exert their anticancer effects by inhibiting key components of this pathway, such as PI3K and AKT.[3] Other pathways, such as the MAPK/JNK pathway, have also been implicated in coumarin-induced apoptosis.[14]

Conclusion

While specific comparative cytotoxicity data for this compound is currently lacking, the broader class of coumarin compounds demonstrates significant potential as a scaffold for the development of novel anticancer agents. The available data on various derivatives indicate that modifications to the coumarin core can lead to potent and, in some cases, selective cytotoxicity against cancer cells. Future research should focus on the systematic evaluation of novel derivatives like this compound against a panel of cancer and normal cell lines to determine their therapeutic index. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their advancement as potential cancer therapeutics.

References

Evaluating the Selectivity of Coumarin Derivatives for Specific Bacterial Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a class of naturally occurring phenolic compounds that have garnered considerable attention for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticoagulant activities.[1][2] Their mechanism of action as antibacterial agents often involves the inhibition of essential bacterial enzymes.[3] This guide focuses on the inhibitory activity of coumarin (B35378) derivatives against three key bacterial enzymes: DNA gyrase, carbonic anhydrase, and urease. A comparative analysis with other known inhibitors for these enzymes is also presented to provide a broader context for their potential therapeutic applications.

Comparative Efficacy of Coumarin Derivatives

The inhibitory potential of various coumarin derivatives against bacterial DNA gyrase, carbonic anhydrase, and urease is summarized below. For comparison, data for well-established, non-coumarin inhibitors are also included.

Table 1: Inhibition of Bacterial DNA Gyrase by Coumarin Derivatives and Alternative Inhibitors

Compound ClassCompoundTarget EnzymeTarget OrganismIC50 / KiCitation
Coumarin Derivatives Chlorobiocic acidDNA gyraseMicrococcus luteusNot specified[4]
3-(carbobenzoxyamino)-4,7-dihydroxy-8-methylcoumarinDNA gyraseMicrococcus luteusNot specified[4]
Coumarin-chromene hybrid 5aDNA gyraseE. coli5.052 µM (IC50)[3]
Coumarin-sulfonamide hybrid 2DNA gyraseNot specified1.793 µg/mL (IC50)[3]
Alternative Inhibitors NovobiocinDNA gyraseE. coli3.306 µM (IC50)[3]
CiprofloxacinDNA gyraseS. pneumoniaeNot specified[5]
Gyramide ADNA gyraseE. coliNot specified[6]

Table 2: Inhibition of Bacterial Carbonic Anhydrase by Coumarin Derivatives

CompoundTarget EnzymeTarget OrganismKiCitation
Coumarin Derivatives Simple coumarins (various)NgCAαNeisseria gonorrhoeae28.6–469.5 µM
Simple coumarins (various)VchCAαVibrio cholerae39.8–438.7 µM

Table 3: Inhibition of Bacterial Urease by Coumarin Derivatives and Alternative Inhibitors

| Compound Class | Compound | Target Enzyme | Target Organism | IC50 / % Inhibition | Citation | | :--- | :--- | :--- | :--- | :--- | | Coumarin Derivatives | N-(R-phenyl)-3-carboxamide-coumarin 2b (R = 2-Br) | Urease | Canavalia ensiformis | ~35 µM |[7][8] | | | N-(R-phenyl)-3-carboxamide-coumarin 2d (R = 4-Br) | Urease | Canavalia ensiformis | ~23 µM |[7][8] | | | 4-aminocoumarin (B1268506) derivative 3a | Urease | Not specified | 0.412 µM (64.0% inhibition) |[9] | | | 4-aminocoumarin derivative 5a | Urease | Not specified | 0.322 µM (77.7% inhibition) |[9] | | Alternative Inhibitors | Thiourea | Urease | Not specified | 82% inhibition at 0.14 µM |[9] | | | Acetohydroxamic acid (AHA) | Urease | Bacillus pasteurii | Not specified |[10] |

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols can be adapted for the evaluation of novel compounds.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 1.2 M potassium glutamate, 50 mM MgCl2, 10 mM DTT, 5 mM ATP)

  • Test compound dissolved in DMSO

  • Stop solution (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)

  • Agarose (B213101) gel (1%) in TAE buffer

  • Ethidium (B1194527) bromide staining solution

Procedure:

  • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding E. coli DNA gyrase.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution.

  • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.[11]

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of carbonic anhydrase using a colorimetric substrate.

Materials:

  • Purified bacterial carbonic anhydrase

  • Assay Buffer (e.g., 20 mM TRIS, pH 8.3)

  • Substrate solution (e.g., p-nitrophenyl acetate (B1210297) in acetone)

  • Test compound dissolved in a suitable solvent

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Add assay buffer, carbonic anhydrase enzyme, and the test compound at various concentrations to the wells of a 96-well plate.

  • Pre-incubate the mixture for a short period.

  • Initiate the reaction by adding the substrate solution.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) over time, which corresponds to the formation of the product (p-nitrophenol).

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.[12][13]

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the amount of ammonia (B1221849) produced from the enzymatic hydrolysis of urea (B33335).

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.4)

  • Phenol-nitroprusside reagent

  • Alkaline hypochlorite (B82951) reagent

  • Test compound dissolved in a suitable solvent

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, mix the urease enzyme solution with the test compound at various concentrations and pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the urea solution and incubate at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding the phenol-nitroprusside and alkaline hypochlorite reagents.

  • Incubate for a further 30 minutes at 37°C for color development.

  • Measure the absorbance at a specific wavelength (e.g., 625 nm). The reduction in absorbance in the presence of the test compound indicates urease inhibition.[14][15]

Visualizations: Pathways and Workflows

Signaling Pathway: Mechanism of DNA Gyrase Inhibition

The following diagram illustrates the mechanism by which coumarin derivatives inhibit bacterial DNA gyrase, a type II topoisomerase.

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase Complex GyrA GyrA Subunit (Cleavage-Rejoining) DNA_supercoiled Supercoiled DNA GyrA->DNA_supercoiled Supercoiling GyrB GyrB Subunit (ATPase Activity) GyrB->GyrA Energy ADP_Pi ADP + Pi GyrB->ADP_Pi DNA_relaxed Relaxed DNA DNA_relaxed->GyrA ATP ATP ATP->GyrB Coumarin Coumarin Derivative Coumarin->GyrB Inhibition

Caption: Mechanism of DNA gyrase inhibition by coumarin derivatives.

Experimental Workflow: Enzyme Inhibition Assay

The generalized workflow for evaluating the inhibitory potential of a test compound against a bacterial enzyme is depicted below.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) start->prep_reagents reaction_setup Set up Reaction Mixtures (Enzyme + Compound) prep_reagents->reaction_setup prep_compound Prepare Test Compound (Serial Dilutions) prep_compound->reaction_setup initiate_reaction Initiate Reaction (Add Substrate) reaction_setup->initiate_reaction incubation Incubate (Specific Time & Temperature) initiate_reaction->incubation stop_reaction Stop Reaction (If applicable) incubation->stop_reaction detection Detection (e.g., Spectrophotometry, Electrophoresis) stop_reaction->detection data_analysis Data Analysis (% Inhibition, IC50) detection->data_analysis end End data_analysis->end

Caption: General experimental workflow for enzyme inhibition assays.

References

Benchmarking a Novel Coumarin-Based Sensor: A Comparative Analysis Against Existing Fluorescent Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of a 4,6,7-Trimethoxy-5-methylcoumarin sensor against established fluorescent technologies. This guide provides supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.

In the pursuit of highly sensitive and selective analytical tools, fluorescent sensors have emerged as a cornerstone in diverse scientific disciplines, from environmental monitoring to advanced biomedical research. Coumarin (B35378) derivatives, a class of fluorophores known for their excellent photophysical properties, are at the forefront of this innovation. This guide presents a comprehensive performance benchmark of a novel sensor, this compound, contextualized against established fluorescent probes such as rhodamine B derivatives, fluorescein-based sensors, and carbon quantum dots.

Disclaimer: Direct performance data for this compound as a fluorescent sensor is not extensively available in current literature. Therefore, this guide utilizes performance metrics from structurally similar methoxy-substituted coumarin derivatives to provide a representative comparison. The presented data serves as a baseline for evaluating the potential of this novel sensor.

Data Presentation: Comparative Performance of Fluorescent Sensors

The following tables summarize the key performance indicators for various fluorescent sensors, offering a quantitative comparison for the detection of common analytes like heavy metal ions.

Table 1: Performance Comparison of Methoxy-Substituted Coumarin Sensors for Metal Ion Detection

Sensor (Representative)Target AnalyteDetection Limit (LOD)Quantum Yield (Φ)Signaling MechanismReference
7-Hydroxy-4-methylcoumarin derivativeZn²⁺Not SpecifiedHighChelation-Enhanced Fluorescence (CHEF)[1]
7-Methoxycoumarin DerivativeCu²⁺Not SpecifiedLower than amino-substituted coumarinsFluorescence Quenching[2]
8-Methoxycoumarin DerivativeBreast Cancer CellsNot applicableNot SpecifiedNot Specified

Table 2: Performance Comparison with Alternative Fluorescent Technologies for Metal Ion Detection

Sensor TypeRepresentative SensorTarget AnalyteDetection Limit (LOD)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
Rhodamine-Based Rhodamine B-DCTFe³⁺0.0521 µM[3][4]HighHigh photostability, "Turn-on" response[3]Can be prone to aggregation
Fluorescein-Based Fluorescein hydrazone conjugateHg²⁺1.24 µM[5][6]High in open formBright fluorescence, good water solubilitypH-sensitive, photobleaching
Carbon Quantum Dots N-CQDs from P. aeruginosaCr⁶⁺0.23 nM[7]~5-21%[8][9]High photostability, low toxicity, tunable emissionCan have broader emission spectra

Experimental Protocols: Methodologies for Performance Evaluation

Accurate and reproducible experimental design is critical for benchmarking sensor performance. The following are detailed protocols for key evaluative experiments.

Determination of the Limit of Detection (LOD)

The limit of detection is a crucial metric for assessing the sensitivity of a sensor. It is typically determined from a fluorescence titration experiment.

Materials:

  • Stock solution of the fluorescent sensor (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

  • Stock solution of the target analyte (e.g., 1 mM of a metal salt in deionized water).

  • Appropriate buffer solution (e.g., HEPES, PBS) to maintain a constant pH.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a series of dilutions of the analyte stock solution in the buffer.

  • In a quartz cuvette, add a fixed concentration of the sensor solution to the buffer.

  • Record the fluorescence spectrum of the sensor solution in the absence of the analyte (the blank).

  • Sequentially add increasing concentrations of the diluted analyte solution to the cuvette.

  • After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum at the appropriate excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the analyte.

  • The LOD is calculated using the formula: LOD = 3σ / k , where 'σ' is the standard deviation of the blank measurement (fluorescence of the sensor without the analyte, measured multiple times) and 'k' is the slope of the linear portion of the calibration curve.[10]

Selectivity Assay (Interference Study)

This experiment evaluates the sensor's response to the target analyte in the presence of other potentially interfering species.

Materials:

  • Stock solutions of the fluorescent sensor, target analyte, and a panel of potential interfering ions/molecules at concentrations significantly higher than the target analyte (e.g., 10 to 100-fold excess).

  • Buffer solution.

  • Fluorometer.

Procedure:

  • Prepare a solution of the sensor in the buffer.

  • To separate solutions of the sensor, add the target analyte and each of the potential interfering species individually.

  • Prepare another set of solutions where the sensor is first mixed with the potential interferent, followed by the addition of the target analyte.

  • Incubate all solutions for a predetermined time.

  • Measure the fluorescence intensity of each solution.

  • Compare the fluorescence response of the sensor to the target analyte in the presence and absence of the interfering species. A minimal change in the fluorescence signal indicates high selectivity.

Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method using a standard with a known quantum yield is a widely accepted technique.

Materials:

  • Fluorescent sensor solution.

  • A standard fluorescent solution with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

  • UV-Vis spectrophotometer.

  • Fluorometer.

  • Solvent (the same for both the sensor and the standard).

Procedure:

  • Prepare a series of five to six dilutions of both the sensor and the standard solution in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sensor and the standard.

  • The quantum yield of the sensor (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (m_sample / m_standard) × (η_sample² / η_standard²) where 'm' is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.[11]

Mandatory Visualization: Diagrams of Pathways and Workflows

Signaling Pathway of a Methoxy-Coumarin Based Sensor

The fluorescence of coumarin-based sensors is often modulated through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). The following diagram illustrates a representative CHEF mechanism upon metal ion binding.

cluster_0 Sensor (Low Fluorescence) cluster_1 Sensor-Analyte Complex (High Fluorescence) Coumarin Methoxy-Coumarin Fluorophore Chelator Chelating Group Coumarin->Chelator Flexible Bond (Non-radiative decay) Complex Rigid Complex Chelator->Complex Binding Analyte Metal Ion (Analyte) Complex->Coumarin Fluorescence Emission A Sensor Synthesis & Characterization B Photophysical Characterization (Absorbance, Emission) A->B C Analyte Titration (Determine Response Range) B->C F Quantum Yield (Φ) Measurement B->F D Limit of Detection (LOD) Calculation C->D E Selectivity Assay (Interference Studies) C->E G Performance Comparison Table D->G E->G F->G H Final Report & Guide Publication G->H Coumarin Coumarin-Based Sensors + Good photostability + Tunable properties - Performance is structure-dependent Rhodamine Rhodamine-Based Sensors + High quantum yield + Excellent photostability - Prone to aggregation Fluorescein Fluorescein-Based Sensors + High brightness + Good water solubility - pH sensitive - Photobleaching QDs Quantum Dots (QDs) + High photostability + Narrow emission spectra + Tunable emission - Potential toxicity

References

Safety Operating Guide

Proper Disposal of 4,6,7-Trimethoxy-5-methylcoumarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety Protocols

Based on the hazard profiles of analogous coumarin (B35378) compounds, 4,6,7-Trimethoxy-5-methylcoumarin should be handled as a potentially hazardous substance. It is presumed to cause skin, eye, and respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Requirements
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shieldsTo prevent eye contact which can cause serious irritation.
Hand Protection Nitrile or other chemical-resistant glovesTo prevent skin contact and potential irritation.
Body Protection Laboratory coatTo protect personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol: Waste Collection and Segregation
  • Waste Identification: All waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and personal protective equipment, must be classified as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including residual powder and contaminated disposables, in a designated, leak-proof, and clearly labeled solid hazardous waste container.

    • Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Container Labeling: All waste containers must be labeled with the following information:

    • The full chemical name: "this compound Waste"

    • The CAS Number: "62615-63-8"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., irritant).

  • Storage: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

Accidental Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Don PPE: Put on the required personal protective equipment as listed in the table above.

  • Containment: For a solid spill, carefully sweep or scoop the material into a suitable container for disposal. Avoid creating dust. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal A Identify Waste Containing This compound B Don Appropriate PPE A->B C Collect Solid Waste in Designated Container B->C D Collect Liquid Waste in Designated Container B->D E Properly Label Waste Containers C->E D->E F Store Sealed Containers in Satellite Accumulation Area E->F G Contact EHS for Hazardous Waste Pickup F->G H Licensed Waste Disposal Service G->H

Personal protective equipment for handling 4,6,7-Trimethoxy-5-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 4,6,7-Trimethoxy-5-methylcoumarin. The following procedures are based on established safety protocols for coumarin (B35378) derivatives and are intended to ensure a safe laboratory environment.

Immediate Safety and Handling Protocols

When working with this compound, a comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure and ensure personal safety. Based on the hazard profiles of structurally similar coumarin compounds, which include risks of skin, eye, and respiratory irritation, the following PPE is mandatory.[1][2][3][4]

Personal Protective Equipment (PPE) Summary

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses meeting EN 166 (EU) or NIOSH (US) standards.[5][6]Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber), inspected before use.[5][7]Prevents skin contact with the compound. Proper glove removal technique should be used.
Body Protection Laboratory coat.Protects skin and clothing from contamination.[5][6]
Respiratory Protection NIOSH/CEN approved respirator (e.g., N95 or higher).[1]Required when handling the powder, especially outside of a fume hood, to avoid inhalation of dust particles.[1][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment when working with this compound.

  • Preparation : Before handling the compound, ensure that the designated work area, preferably a chemical fume hood, is clean and uncluttered.[8] Confirm that all necessary PPE is available and in good condition.

  • Weighing and Transfer : Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the risk of dust inhalation.[8] Avoid actions that could generate dust, such as vigorous scraping or pouring from a height.[1]

  • Solution Preparation : When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1]

Emergency and Disposal Plans

Spill Response

In the event of a spill, follow these steps:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For minor spills, use dry clean-up procedures to avoid generating dust.[5] Sweep or vacuum the spilled solid and place it in a suitable, labeled container for disposal.[5] For larger spills, alert the appropriate safety personnel.

  • Decontaminate : Clean the spill area thoroughly.

Disposal Plan

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[5][8]

  • Waste Classification : Treat all solid waste and contaminated materials as hazardous waste.[7][9]

  • Waste Collection :

    • Solid Waste : Collect solid this compound waste, including contaminated items like weighing boats and filter paper, in a designated, compatible hazardous waste container with a secure lid.[7]

    • Liquid Waste : Collect solutions containing the compound in a separate, clearly labeled liquid hazardous waste container.[7]

  • Labeling : Clearly label all waste containers as "Hazardous Waste" with the full chemical name.[7][8]

  • Final Disposal : Arrange for a licensed professional waste disposal service to collect and dispose of the chemical waste.[8] A common method is chemical incineration.[5] Under no circumstances should this compound or its solutions be disposed of down the drain.[7][8]

Experimental Protocols

While specific experimental protocols will vary, any procedure involving this compound should incorporate the safety and handling steps outlined above. A detailed risk assessment should be conducted before beginning any new experiment.

Visual Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol (Spill) prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh transfer Transfer and Prepare Solution weigh->transfer decontaminate Decontaminate Equipment and Work Area transfer->decontaminate dispose_waste Segregate and Label Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill Spill Occurs evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain cleanup Clean and Decontaminate contain->cleanup

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。